Methyl-1,2-cyclopentene oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6-oxabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDQJXIEKHMDMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401228 | |
| Record name | Methyl-1,2-cyclopentene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16240-42-9 | |
| Record name | Methyl-1,2-cyclopentene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-6-oxabicyclo[3.1.0]hexane | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
Synthesis of 1-Methyl-1,2-cyclopentene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-methyl-1,2-cyclopentene oxide, a valuable epoxide intermediate in organic synthesis. This document details the prevalent synthetic methodologies, experimental protocols, and essential characterization data to facilitate its preparation and use in research and development.
Introduction
1-Methyl-1,2-cyclopentene oxide, also known as 1,2-epoxy-1-methylcyclopentane, is a cyclic ether featuring a strained three-membered ring. This structural motif makes it a versatile building block, susceptible to ring-opening reactions with various nucleophiles, leading to the formation of functionalized cyclopentane derivatives. These derivatives are of significant interest in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The primary route to this epoxide involves the epoxidation of its corresponding alkene, 1-methylcyclopentene.
Synthesis of the Starting Material: 1-Methylcyclopentene
The immediate precursor, 1-methylcyclopentene, can be synthesized through several established methods. A common and high-yielding laboratory-scale preparation involves the reaction of cyclopentanone with a methyl organometallic reagent, followed by dehydration of the resulting tertiary alcohol.
Experimental Protocol: Synthesis of 1-Methylcyclopentene from Cyclopentanone
This two-step procedure first involves a Grignard-type reaction to form 1-methylcyclopentanol, which is subsequently dehydrated to yield the desired alkene.
Step 1: Synthesis of 1-Methylcyclopentanol
A solution of methyllithium (2.2 M in diethoxymethane, 50 mL) is added dropwise to a solution of cyclopentanone (8.4 g, 0.1 mol) in diethoxymethane (35 mL) at -10 °C under a nitrogen atmosphere. The reaction mixture is stirred for 30 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the pH is adjusted to 4-5. The organic layer is separated, washed with saturated brine, and dried over anhydrous magnesium sulfate.
Step 2: Dehydration to 1-Methylcyclopentene
The filtered and dried organic layer from the previous step is combined with 1,2-dichloroethane (50 mL) and p-toluenesulfonic acid (0.6 g). The mixture is heated to reflux with provision for water removal (e.g., a Dean-Stark apparatus). Anhydrous magnesium sulfate (5 g) is added, and the mixture is filtered. The resulting solution of 1-methylcyclopentene in 1,2-dichloroethane is typically used directly in the subsequent epoxidation step. This procedure has been reported to yield 1-methylcyclopentene in approximately 96% yield (calibrated by external standard).[1]
Epoxidation of 1-Methylcyclopentene
The conversion of 1-methylcyclopentene to 1-methyl-1,2-cyclopentene oxide is most commonly achieved via epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is known for its high efficiency and stereospecificity, proceeding via a concerted mechanism.
General Experimental Protocol: Epoxidation with m-CPBA
To a solution of 1-methylcyclopentene in a suitable solvent such as dichloromethane (CH₂Cl₂), a solution of m-CPBA is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the m-chlorobenzoic acid byproduct and any unreacted peroxy acid. A typical workup involves washing the organic layer with a basic solution, such as sodium bicarbonate, followed by a reducing agent, like sodium sulfite, to quench any remaining peroxide. The crude product is then purified, commonly by flash column chromatography.
Quantitative Data for Synthesis
While a specific literature-reported yield for the epoxidation of 1-methylcyclopentene was not found in the immediate search, epoxidation reactions of this type generally proceed with good to excellent yields, often in the range of 70-95%.
Characterization of 1-Methyl-1,2-cyclopentene Oxide
Thorough characterization of the synthesized 1-methyl-1,2-cyclopentene oxide is crucial to confirm its identity and purity. The following tables summarize key physical and spectroscopic data.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [] |
| Molecular Weight | 98.14 g/mol | [] |
| Boiling Point | 113 °C (lit.) | [3] |
| Density | 0.914 g/mL at 25 °C (lit.) | [3] |
| CAS Number | 16240-42-9 | [] |
Spectroscopic Data
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.42 | s | 1H | CH (epoxide) |
| 1.81-1.99 | m | 2H | CH₂ |
| 1.42 | s | 3H | CH₃ |
| 1.38-1.65 | m | 4H | CH₂CH₂ |
Note: This is a predicted spectrum and may vary slightly from experimental data.
Further Spectroscopic characterization would involve:
-
¹³C NMR: To identify the number and types of carbon atoms.
-
Infrared (IR) Spectroscopy: To detect the characteristic C-O stretching of the epoxide ring. The disappearance of the C=C stretch from the starting material is also a key indicator of reaction completion. A characteristic band for the epoxy ring can be observed around 915 cm⁻¹.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Reaction Mechanism and Workflow
The synthesis of 1-methyl-1,2-cyclopentene oxide follows a clear logical progression from the starting material to the final product.
Synthesis Workflow
Caption: Overall workflow for the synthesis of 1-methyl-1,2-cyclopentene oxide.
Epoxidation Reaction Mechanism
The epoxidation of 1-methylcyclopentene with m-CPBA proceeds through a concerted "butterfly" transition state.
Caption: Concerted mechanism of m-CPBA epoxidation.
Safety Considerations
-
Organometallic Reagents: Methyllithium is highly reactive and pyrophoric. It should be handled with extreme care under an inert atmosphere.
-
Peroxy Acids: m-CPBA is a strong oxidizing agent and can be explosive, especially in high concentrations. It should be stored and handled according to safety guidelines.
-
Solvents: Dichloromethane and 1,2-dichloroethane are halogenated hydrocarbons and should be handled in a well-ventilated fume hood.
This technical guide provides a foundational understanding for the synthesis of 1-methyl-1,2-cyclopentene oxide. For specific applications, further optimization of reaction conditions and purification procedures may be necessary. Researchers are encouraged to consult the primary literature for more detailed and specific experimental protocols.
References
- 1. [PDF] A Novel Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene by Chemoselective Cyclization of 4-Methyl-3-(Oxobutyl)-4-Pentenal: An Important Intermediate for Natural Product Synthesis | Semantic Scholar [semanticscholar.org]
- 3. 1-Methylcyclopentene 98 693-89-0 [sigmaaldrich.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
In-Depth Technical Guide: Methyl-1,2-cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-1,2-cyclopentene oxide, also known as 1-methyl-6-oxabicyclo[3.1.0]hexane, is a saturated cyclic ether with potential applications in organic synthesis and as a building block in medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its reactivity. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this compound in various scientific disciplines, including drug discovery and development.
Chemical and Physical Properties
This compound is a colorless liquid under standard conditions. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1][] |
| Molecular Weight | 98.14 g/mol | [] |
| CAS Number | 16240-42-9 | [3] |
| Boiling Point | 113 °C (lit.) | [3][4][5] |
| Density | 0.914 g/mL at 25 °C (lit.) | [3][5] |
| Refractive Index (n20/D) | 1.431 (lit.) | [3][5] |
| SMILES | CC12CCCC1O2 | [] |
| InChI | InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3 | [] |
| InChI Key | XMDQJXIEKHMDMG-UHFFFAOYSA-N | [] |
Experimental Protocols
Synthesis of this compound via Epoxidation of 1-Methylcyclopentene
The most common method for the synthesis of this compound is the epoxidation of 1-methylcyclopentene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for this transformation.[6][7]
3.1.1 General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
3.1.2 Detailed Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Epoxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled solution of 1-methylcyclopentene over a period of 30 minutes. The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond.[6]
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any unreacted m-CPBA. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove meta-chlorobenzoic acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Spectroscopic Data
¹H NMR Spectroscopy
A predicted ¹H NMR spectrum for this compound in CDCl₃ shows the following characteristic peaks:[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.42 | s | 1H | H on the epoxide ring |
| 1.81-1.99 | m | 2H | CH₂ adjacent to the epoxide |
| 1.38-1.65 | m | 4H | Other CH₂ protons |
| 1.42 | s | 3H | CH₃ group |
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic C-O stretching vibrations for the epoxide ring, typically in the region of 1250 cm⁻¹ and 800-900 cm⁻¹.
Mass Spectrometry
The mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z = 98. Common fragmentation patterns for cyclic ethers involve the loss of small neutral molecules such as CO, C₂H₄, or CH₃.[9][10]
Reactivity and Potential Applications
Reactivity
This compound, as a typical epoxide, is susceptible to ring-opening reactions with various nucleophiles.[7] The reaction can proceed under both acidic and basic conditions.
-
Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will preferentially attack the more substituted carbon atom.
-
Base-Catalyzed Ring Opening: Under basic conditions, the nucleophile will attack the less sterically hindered carbon atom of the epoxide ring in an Sₙ2-type reaction.
The following diagram illustrates the general mechanism of nucleophilic ring-opening of an epoxide.
Potential Applications in Drug Development
Epoxides are versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[11] The strained ring of this compound allows for the stereospecific introduction of two functional groups, making it a valuable chiral building block. While no specific biological activities have been reported for this compound itself, the epoxide moiety is present in some biologically active natural products and synthetic compounds.[11] Further screening of this compound for various biological activities, such as antibacterial, antifungal, or cytotoxic effects, could be a promising area of research.[1] High-throughput screening methods are available to assess the potential of small molecules like epoxides as inhibitors of enzymes such as soluble epoxide hydrolase.[12][13]
Conclusion
This technical guide has summarized the currently available information on the properties, synthesis, and reactivity of this compound. While the fundamental chemical and physical characteristics are known, there is a notable lack of detailed experimental data and, more significantly, a gap in the understanding of its biological profile. The synthetic accessibility and the reactive nature of the epoxide ring suggest that this compound could be a valuable tool for synthetic and medicinal chemists. Future research should focus on a more thorough characterization of this compound and an exploration of its potential biological activities to unlock its full potential in drug discovery and other applications.
References
- 1. Synthesis, characterization and biological activity of epoxide derivatives [wisdomlib.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 1-METHYL-1,2-EPOXYCYCLOPENTANE [chemicalbook.com]
- 5. 1-methyl-1,2-cyclopentene oxide, CAS No. 16240-42-9 - iChemical [ichemical.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl-1,2-cyclopentene Oxide (CAS: 16240-42-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl-1,2-cyclopentene oxide (CAS: 16240-42-9), a valuable epoxide intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and characteristic reactions, and explores its emerging role in medicinal chemistry, particularly as a scaffold for antiviral agents. All quantitative data is presented in clear, tabular formats, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.
Chemical Identity and Properties
This compound, also known by its systematic IUPAC name 1-methyl-6-oxabicyclo[3.1.0]hexane, is a cyclic ether with the chemical formula C₆H₁₀O[1][2]. Its structure consists of a five-membered cyclopentane ring fused to an epoxide ring, with a methyl group attached to one of the epoxide carbons.
Table 1: Physicochemical Properties of this compound [1][3][4]
| Property | Value |
| CAS Number | 16240-42-9 |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 113 °C (lit.) |
| Density | 0.914 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.431 (lit.) |
| SMILES | CC12CCCC1O2 |
| InChI | InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3 |
| InChIKey | XMDQJXIEKHMDMG-UHFFFAOYSA-N |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data (Predicted/Typical) |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.42 (s, 1H), 1.81-1.99 (m, 2H), 1.38-1.65 (m, 4H), 1.42 (s, 3H) |
| ¹³C NMR | Characteristic epoxide signals are expected in the range of 50-70 ppm. |
| Infrared (IR) | C-O-C stretching (epoxide ring) expected around 1250 cm⁻¹ and 800-900 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 98. |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the epoxidation of 1-methylcyclopentene. This can be achieved using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice[5][6][7]. An alternative "green" approach utilizes hydrogen peroxide with a suitable catalyst[8][9].
Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method involves the direct reaction of 1-methylcyclopentene with m-CPBA in an inert solvent, such as dichloromethane (CH₂Cl₂)[10][11]. The reaction is typically carried out at or below room temperature and proceeds via a concerted mechanism[7][11].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclopentene (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: To the cooled solution, add solid m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield pure this compound.
Chemical Reactivity: Ring-Opening Reactions
The strained three-membered ring of this compound makes it susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of the attack depends on the reaction conditions (acidic or basic).
Base-Catalyzed Ring Opening
Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide[12]. In the case of this compound, this is the secondary carbon.
Experimental Protocol (Example with Sodium Methoxide):
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add a solution of sodium methoxide (1.1 eq) in methanol at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., ammonium chloride solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure. Purify the product by distillation or chromatography.
Applications in Drug Development
The rigid, bicyclic structure of this compound makes it an attractive scaffold in medicinal chemistry. Its primary application lies in the synthesis of carbocyclic nucleoside analogues, which are a class of compounds with significant antiviral and antitumor activities[13][14][15].
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group[13]. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond[13]. The 1-methyl-6-oxabicyclo[3.1.0]hexane core can be elaborated to mimic the ribose sugar, and subsequent coupling with nucleobases yields novel therapeutic candidates[14][15].
One notable example is a deoxyguanosine analogue derived from this scaffold, which has demonstrated potent antiviral activity against the Epstein-Barr virus (EBV)[15].
General Mechanism of Action of Carbocyclic Nucleoside Analogues
Many carbocyclic nucleoside analogues exert their therapeutic effect by interfering with nucleic acid synthesis. After entering the cell, they are phosphorylated by cellular or viral kinases to their active triphosphate form. This triphosphate can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases[2][16][17]. Another mechanism involves the inhibition of enzymes crucial for nucleotide biosynthesis, such as inosine monophosphate dehydrogenase (IMPDH)[1].
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its straightforward synthesis and predictable reactivity make it a useful intermediate for creating more complex molecular architectures. The demonstrated utility of its core structure in the development of potent antiviral agents highlights its significance for researchers in drug discovery and medicinal chemistry. Further exploration of derivatives based on this scaffold holds promise for the development of new therapeutic agents.
References
- 1. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-METHYL-1,2-EPOXYCYCLOPENTANE [chemicalbook.com]
- 4. 1-METHYL-1,2-EPOXYCYCLOPENTANE CAS#: [m.chemicalbook.com]
- 5. wyzant.com [wyzant.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A Solvent-free Method for Preparation of 1,2-Epoxycyclopentane [yyhx.ciac.jl.cn]
- 9. researchgate.net [researchgate.net]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brainly.com [brainly.com]
- 13. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 14. cymitquimica.com [cymitquimica.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Reactivity of 1-Methyl-1,2-cyclopentene oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,2-cyclopentene oxide (CAS No. 16240-42-9) is a saturated heterocyclic compound featuring a strained three-membered epoxide ring fused to a five-membered cyclopentane core.[1] This structural motif makes it a valuable intermediate in organic synthesis, particularly for the stereoselective introduction of functional groups. The inherent ring strain of the epoxide allows for regioselective ring-opening reactions under both acidic and basic conditions, providing pathways to a variety of substituted cyclopentanol derivatives. This document provides a comprehensive overview of its structure, spectroscopic properties, synthesis, and characteristic reactivity, serving as a technical guide for its application in research and development.
Molecular Structure and Physicochemical Properties
1-Methyl-1,2-cyclopentene oxide possesses the chemical formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[1][] The core structure consists of a cyclopentane ring with an oxirane (epoxide) ring across the C1 and C2 positions. A methyl group is attached to the C1 position, rendering the molecule chiral and the epoxide carbons stereochemically distinct. This substitution pattern is critical in dictating the regioselectivity of its subsequent chemical transformations.
Table 1: Physicochemical Properties of 1-Methyl-1,2-cyclopentene oxide
| Property | Value | Reference(s) |
| CAS Number | 16240-42-9 | [1][] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| Boiling Point | 113 °C (lit.) | [3][4] |
| Density | 0.914 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | 1.431 | [1] |
| SMILES | CC12CCCC1O2 | |
| InChI Key | XMDQJXIEKHMDMG-UHFFFAOYSA-N |
Spectroscopic Characterization
Detailed experimental spectroscopic data for 1-Methyl-1,2-cyclopentene oxide is not widely available in public spectral databases. However, predicted ¹H NMR data provides insight into its structure. For reference and practical application in synthesis, the experimental spectroscopic data for its direct precursor, 1-methylcyclopentene, is provided.
Table 2: Predicted ¹H NMR Data for 1-Methyl-1,2-cyclopentene oxide
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |
| 3.42 | s | 1H | H-2 (epoxide CH) | [3] |
| 1.81-1.99 | m | 2H | Cyclopentane CH₂ | [3] |
| 1.38-1.65 | m | 4H | Cyclopentane CH₂ | [3] |
| 1.42 | s | 3H | C1-CH₃ | [3] |
| Solvent: CDCl₃, Frequency: 400 MHz |
Table 3: Experimental Spectroscopic Data for 1-Methylcyclopentene (Precursor)
| Technique | Key Peaks / Chemical Shifts (δ) ppm | Reference(s) |
| ¹H NMR | 5.30 (m, 1H, C=CH), 2.36-2.11 (m, 4H, allylic CH₂), 1.90 (m, 2H, homoallylic CH₂), 1.72 (s, 3H, C=C-CH₃) | [5] |
| ¹³C NMR | 145.9 (C1), 121.5 (C2), 35.8 (C5), 33.1 (C3), 23.4 (C4), 14.1 (CH₃) | [6] |
| IR (cm⁻¹) | ~2950 (C-H stretch), ~1650 (C=C stretch) | [7] |
| Mass Spec (m/z) | 82 (M+), 67 (M-CH₃, base peak) | [8] |
Synthesis and Experimental Protocols
The primary route to 1-Methyl-1,2-cyclopentene oxide is the stereospecific epoxidation of its corresponding alkene, 1-methylcyclopentene. The synthesis of the precursor alkene from cyclohexene is also a relevant pathway.[9]
Synthesis of 1-Methylcyclopentene (Precursor)
The isomerization of cyclohexene to 1-methylcyclopentene can be achieved in the gas phase over a solid acid catalyst.[9]
Caption: Workflow for the synthesis of 1-methylcyclopentene.
Experimental Protocol: Isomerization of Cyclohexene
-
Catalyst Bed Preparation: Pack a quartz tube reactor with a silicon dioxide catalyst.
-
Reaction Conditions: Heat the reactor to 400 °C.
-
Reactant Feed: Pass cyclohexene vapor, carried by an inert gas (e.g., nitrogen), through the heated catalyst bed.
-
Product Collection: Cool the effluent gas to condense the product mixture, which will contain 1-methylcyclopentene along with other isomers and unreacted starting material.[9]
-
Purification: Purify the 1-methylcyclopentene from the product mixture via fractional distillation.
Synthesis of 1-Methyl-1,2-cyclopentene oxide
Epoxidation is commonly performed using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond.
Caption: Synthesis of 1-Methyl-1,2-cyclopentene oxide via epoxidation.
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolution: Dissolve 1-methylcyclopentene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (approx. 1.1 eq), either as a solid portion-wise or as a solution in DCM, to the stirred alkene solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-methyl-1,2-cyclopentene oxide.
Chemical Reactivity: Nucleophilic Ring-Opening
The high degree of ring strain in the epoxide ring facilitates nucleophilic ring-opening reactions under conditions where other ethers would be inert. The regiochemical outcome is highly dependent on the reaction conditions.
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions (e.g., RO⁻, CN⁻, LiAlH₄), the reaction proceeds via an Sₙ2 mechanism . The nucleophile attacks the less sterically hindered carbon atom (C2), leading to inversion of stereochemistry at that center. This results in the formation of a trans-1,2-disubstituted cyclopentane.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 3. 1-methyl-1,2-cyclopentene oxide, CAS No. 16240-42-9 - iChemical [ichemical.com]
- 4. 16240-42-9 CAS MSDS (METHYL-1 2-CYCLOPENTENE OXIDE 99) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-Methylcyclopentene | C6H10 | CID 12746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylcyclopentene(693-89-0) 13C NMR spectrum [chemicalbook.com]
- 7. Cyclopentene, 1-methyl- [webbook.nist.gov]
- 8. Cyclopentene, 1-methyl- [webbook.nist.gov]
- 9. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
"Methyl-1,2-cyclopentene oxide molecular weight"
An In-depth Technical Guide to Methyl-1,2-cyclopentene oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key reactions, presenting the information in a structured and accessible format for researchers and professionals in drug development and chemical sciences.
Compound Identification and Properties
This compound is a cyclic ether with the chemical formula C6H10O.[1][][3] It is also known by its CAS number 16240-42-9.[1][][3]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H10O[1][][3] |
| Molecular Weight | 98.145 g/mol [1] |
| CAS Number | 16240-42-9[1][][3] |
| Boiling Point | 113 °C[1] |
| Density | 0.914 g/mL at 25°C[1][4] |
| Refractive Index | 1.431[1] |
| Melting Point | Not available |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃, Predicted) | δ 3.42 (s, 1H), 1.81-1.99 (m, 2H), 1.38-1.65 (m, 4H), 1.42 (s, 3H)[4] |
Synthesis of this compound
The primary method for the synthesis of this compound is the epoxidation of 1-methylcyclopentene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid (CH₃CO₃H).[5] The reaction proceeds via a free-radical mechanism.[5]
Experimental Protocol: Epoxidation of 1-Methylcyclopentene
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1-methylcyclopentene
-
meta-Chloroperoxybenzoic acid (mCPBA) or Peracetic Acid (CH₃CO₃H)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1-methylcyclopentene in dichloromethane in a round-bottom flask, and cool the solution in an ice bath.
-
Slowly add a solution of the peroxy acid (e.g., mCPBA) in dichloromethane to the stirred solution of 1-methylcyclopentene.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
This compound is a reactive intermediate that can undergo various chemical transformations, primarily involving the ring-opening of the epoxide. These reactions are valuable in the synthesis of more complex molecules.
Key Reactions
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to a variety of functionalized cyclopentane derivatives.
Experimental Protocol: Nucleophilic Ring-Opening with Sodium Cyanide
This protocol outlines a representative ring-opening reaction.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Methanol (CH₃OH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the resulting cyanohydrin product by column chromatography or distillation.
Caption: Key reactions of this compound.
Relevance in Drug Development and Research
Epoxides, such as this compound, are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The ability to introduce functional groups with specific stereochemistry through ring-opening reactions makes them versatile intermediates. While specific applications in drug development for this compound are not extensively documented in the public domain, its structural motif is present in various natural products and synthetic compounds of medicinal interest. The parent compound, cyclopentene oxide, is utilized in the preparation of beta-amino alcohols, which are important pharmacophores.[6][7]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 3. 16240-42-9 CAS MSDS (METHYL-1 2-CYCLOPENTENE OXIDE 99) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-methyl-1,2-cyclopentene oxide, CAS No. 16240-42-9 - iChemical [ichemical.com]
- 5. youtube.com [youtube.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Cyclopentene oxide | 285-67-6 [chemicalbook.com]
In-Depth Technical Guide to the Characterization of 1-methyl-1,2-epoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-methyl-1,2-epoxycyclopentane is a cyclic ether with a strained three-membered ring fused to a five-membered carbocyclic ring. This structural motif makes it a versatile intermediate for the introduction of functional groups through nucleophilic ring-opening reactions. Its stereochemistry and reactivity are of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. This guide details its synthesis via the epoxidation of 1-methylcyclopentene and provides a thorough discussion of its expected analytical characterization.
Physical and Chemical Properties
The known physical properties of 1-methyl-1,2-epoxycyclopentane are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Boiling Point | 113 °C (lit.) | [1][2] |
| Density | 0.914 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n²⁰/D) | 1.431 (lit.) | [1][2] |
Synthesis
The most common and efficient method for the synthesis of 1-methyl-1,2-epoxycyclopentane is the epoxidation of 1-methylcyclopentene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Synthesis Workflow
The logical workflow for the synthesis of 1-methyl-1,2-epoxycyclopentane is depicted in the following diagram.
Caption: Synthesis workflow for 1-methyl-1,2-epoxycyclopentane.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the epoxidation of alkenes using m-CPBA.[3]
Materials:
-
1-methylcyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclopentene at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium sulfite to reduce excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-methyl-1,2-epoxycyclopentane.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 1-methyl-1,2-epoxycyclopentane, this section provides predicted data based on the analysis of similar epoxide structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of 1-methyl-1,2-epoxycyclopentane with proposed atom numbering for NMR assignments is shown below.
Caption: Structure of 1-methyl-1,2-epoxycyclopentane with atom numbering.
¹H NMR (Predicted):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 | ~2.8 - 3.2 | s | - |
| H3, H5 | ~1.5 - 2.0 | m | |
| H4 | ~1.3 - 1.8 | m | |
| H6 (CH₃) | ~1.3 - 1.5 | s | - |
¹³C NMR (Predicted):
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~60 - 70 |
| C2 | ~60 - 70 |
| C3, C5 | ~20 - 35 |
| C4 | ~20 - 30 |
| C6 (CH₃) | ~15 - 25 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic peaks for the epoxide ring and C-H bonds.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~2950-3000 | C-H stretch (alkane) | Strong |
| ~1250 | Epoxide ring breathing (symmetric) | Medium |
| ~800-950 | Epoxide C-O-C asymmetric stretch | Strong |
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Ion Fragment (Proposed) | Notes |
| 98 | [M]⁺ | Molecular ion |
| 83 | [M - CH₃]⁺ | Loss of the methyl group |
| 69 | [M - CHO]⁺ | Fragmentation of the epoxide ring |
| 55 | [C₄H₇]⁺ | Further fragmentation |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common fragment ions in aliphatic compounds |
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 1-methyl-1,2-epoxycyclopentane. While experimental spectroscopic data is not widely disseminated, the provided synthetic protocol and predicted analytical data offer a robust starting point for researchers. The information contained herein is intended to facilitate the use of this versatile epoxide in various synthetic applications. It is recommended that researchers performing the synthesis for the first time fully characterize the product to confirm its identity and purity.
References
- 1. Cyclohexene oxide(286-20-4) 1H NMR spectrum [chemicalbook.com]
- 2. 7-Oxabicyclo[4.1.0]heptane [webbook.nist.gov]
- 3. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Data of 1-Methyl-1,2-cyclopentene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data
Due to the limited availability of experimental data for 1-Methyl-1,2-cyclopentene oxide, the following tables include predicted ¹H NMR data for the target molecule, as well as experimental data for its precursor, 1-methylcyclopentene, and the parent compound, cyclopentene oxide.
Predicted ¹H NMR Data for 1-Methyl-1,2-cyclopentene oxide
The following table summarizes the predicted ¹H Nuclear Magnetic Resonance (NMR) spectral data for 1-Methyl-1,2-cyclopentene oxide.[1]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 3.42 | s | 1H | CH (epoxide) |
| 1.81-1.99 | m | 2H | CH₂ |
| 1.38-1.65 | m | 4H | CH₂CH₂ |
| 1.42 | s | 3H | CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Experimental Spectroscopic Data of 1-Methylcyclopentene
The following tables present the experimental spectroscopic data for 1-methylcyclopentene, the direct precursor to 1-Methyl-1,2-cyclopentene oxide.
¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity |
| 5.30 | m |
| 2.36 - 2.11 | m |
| 1.90 | m |
| 1.72 | m |
¹³C NMR Data
| Chemical Shift (δ) (ppm) |
| 145.9 |
| 120.9 |
| 35.5 |
| 32.9 |
| 23.2 |
| 13.9 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2950 | C-H stretch (alkane) |
| 1658 | C=C stretch |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity |
| 82 | M⁺ (molecular ion) |
| 67 | [M-CH₃]⁺ |
Experimental Spectroscopic Data of Cyclopentene Oxide
The following tables provide experimental spectroscopic data for cyclopentene oxide, the parent epoxide.
¹H NMR Data
| Chemical Shift (δ) (ppm) | Multiplicity |
| 3.11 | s |
| 1.85 - 1.75 | m |
| 1.65 - 1.55 | m |
| 1.45 - 1.35 | m |
¹³C NMR Data
| Chemical Shift (δ) (ppm) |
| 58.2 |
| 26.5 |
| 20.1 |
Experimental Protocols
General Epoxidation of 1-Methylcyclopentene
Materials:
-
1-Methylcyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent (e.g., hydrogen peroxide with a catalyst)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
NMR tubes and solvents (e.g., CDCl₃)
-
FTIR spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methylcyclopentene in dichloromethane. Cool the solution in an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of m-CPBA in dichloromethane to the stirred alkene solution. The addition should be done portion-wise to control the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Once the reaction is complete, quench the reaction mixture by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or distillation to obtain pure 1-Methyl-1,2-cyclopentene oxide.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Prepare a sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain the infrared spectrum of the purified product as a thin film or in a suitable solvent.
-
Mass Spectrometry: Analyze the purified product by GC-MS to determine its mass-to-charge ratio and fragmentation pattern.
-
Synthesis Workflow
The synthesis of 1-Methyl-1,2-cyclopentene oxide from its precursor, 1-methylcyclopentene, can be represented by the following workflow.
Caption: Synthesis of 1-Methyl-1,2-cyclopentene oxide.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-1,2-cyclopentene oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-methyl-1,2-cyclopentene oxide. Due to the limited availability of direct spectroscopic data for this specific compound in public literature, this guide leverages established principles of vibrational spectroscopy and data from analogous structures, namely 1-methylcyclopentene and cyclopentene oxide, to predict its characteristic IR absorption bands. This document also outlines a detailed experimental protocol for obtaining the IR spectrum of a liquid sample and presents a logical workflow for the spectroscopic analysis process.
Predicted Infrared Spectral Data
The infrared spectrum of 1-methyl-1,2-cyclopentene oxide is expected to exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups: the epoxide ring, the methyl group, and the cyclopentane ring structure. The following table summarizes the predicted vibrational frequencies and their assignments based on the analysis of structurally related compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3050 - 2950 | C-H Stretch (sp³ C-H) | Cyclopentane Ring & Methyl | Strong |
| 2960 - 2850 | C-H Stretch (sp³ C-H) | Methyl Group | Medium-Strong |
| 1465 - 1445 | C-H Bend (Scissoring) | Methylene (CH₂) Groups | Medium |
| 1380 - 1370 | C-H Bend (Symmetric) | Methyl Group | Medium |
| 1260 - 1240 | C-O-C Asymmetric Stretch (Epoxide Ring) | Epoxide | Strong |
| 950 - 810 | C-O-C Symmetric Stretch (Epoxide Ring Breathing) | Epoxide | Medium-Strong |
| 850 - 750 | C-O Ring Deformation | Epoxide | Medium |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy of a Liquid Sample
This protocol details the procedure for obtaining a high-quality infrared spectrum of a neat (undiluted) liquid sample, such as 1-methyl-1,2-cyclopentene oxide, using an Attenuated Total Reflectance (ATR) FTIR spectrometer. The ATR technique is often preferred for liquid samples due to its minimal sample preparation and ease of cleaning.
I. Materials and Equipment
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of 1-methyl-1,2-cyclopentene oxide
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
II. Instrument Preparation and Background Collection
-
Instrument Purge: Ensure the spectrometer's sample compartment has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol). Allow the crystal to dry completely.
-
Background Spectrum: Collect a background spectrum with the clean, dry ATR crystal. This spectrum will account for the absorbance of the crystal and the ambient atmosphere and will be automatically subtracted from the sample spectrum.
III. Sample Analysis
-
Sample Application: Using a micropipette, place a small drop of the 1-methyl-1,2-cyclopentene oxide sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Spectrum Acquisition:
-
Set the desired spectral range (typically 4000-400 cm⁻¹ for mid-infrared analysis).
-
Select an appropriate resolution (e.g., 4 cm⁻¹).
-
Choose the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.
-
Initiate the scan to acquire the sample spectrum.
-
-
Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum. The background spectrum will be subtracted to produce the final absorbance or transmittance spectrum of the sample.
IV. Post-Analysis
-
Sample Removal and Cleaning: Carefully remove the sample from the ATR crystal using a lint-free wipe. Clean the crystal thoroughly with the appropriate solvent to prevent cross-contamination of subsequent samples.
-
Data Interpretation: Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding molecular vibrations, as outlined in the data table above.
Logical Workflow for Infrared Spectroscopy
The following diagram illustrates the logical workflow of a typical infrared spectroscopy experiment, from initial sample handling to final data analysis and interpretation.
Caption: Workflow for Infrared Spectroscopy Analysis.
Mass Spectrometry of Methyl-1,2-cyclopentene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry of Methyl-1,2-cyclopentene oxide (C₆H₁₀O). Due to the limited availability of direct experimental mass spectral data in public databases, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for cyclic ethers and epoxides. It also includes a generalized experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).
Core Compound Properties
This compound, also known as 1-methyl-1,2-epoxycyclopentane, is a saturated heterocyclic compound. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol [1] |
| CAS Number | 16240-42-9 |
| Boiling Point | 113 °C[1] |
| Density | 0.914 g/mL at 25 °C[1] |
Predicted Electron Ionization Mass Spectrum
Electron ionization (EI) is a common technique for the mass analysis of volatile organic compounds. The process involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.
Predicted Fragmentation Pathways:
The fragmentation of this compound is expected to be driven by the relief of ring strain in the epoxide ring and the formation of stable carbocations and oxonium ions. The primary fragmentation processes for cyclic ethers involve α-cleavage, which is the breaking of a bond adjacent to the oxygen atom.
A proposed fragmentation pathway is illustrated below:
Caption: Predicted fragmentation pathway of this compound.
Table of Predicted Fragment Ions:
| m/z | Proposed Ion | Putative Structure | Notes |
| 98 | [C₆H₁₀O]⁺• | Molecular Ion (M⁺•) | The intact ionized molecule. |
| 83 | [M - CH₃]⁺ | [C₅H₇O]⁺ | Loss of the methyl group via α-cleavage. |
| 69 | [M - CHO]⁺ | [C₅H₉]⁺ | Loss of a formyl radical, a common fragmentation for epoxides. |
| 55 | [C₄H₇]⁺ | Further fragmentation of the m/z 69 ion. | |
| 54 | [M - C₂H₄O]⁺• | [C₄H₆]⁺• | Result of a retro-Diels-Alder type rearrangement after ring opening. |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common aliphatic or oxygen-containing fragment. | |
| 41 | [C₃H₅]⁺ | Allyl cation, a stable and common fragment. |
Experimental Protocol: GC-MS Analysis
This section provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration would be in the range of 10-100 µg/mL.
-
Ensure the solvent is of high purity to avoid interference.
2. Instrumentation:
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer is commonly used.
3. GC-MS Parameters:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-300 |
| Scan Speed | 2 scans/second |
4. Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of components in the sample.
-
The mass spectrum corresponding to the chromatographic peak of this compound can be extracted and analyzed.
-
The fragmentation pattern should be compared with the predicted fragments and, if available, with a reference spectrum from a spectral library.
A generalized workflow for this experimental protocol is depicted below:
Caption: General experimental workflow for GC-MS analysis.
This guide serves as a foundational resource for researchers working with this compound. While direct experimental data remains scarce, the principles outlined here provide a robust framework for its mass spectrometric analysis and interpretation.
References
Technical Guide: Physical Properties of 1-methyl-6-oxabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise overview of the known physical properties of 1-methyl-6-oxabicyclo[3.1.0]hexane. It is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug design, and materials science, where this bicyclic ether may serve as a key intermediate or structural motif.
Core Physical and Chemical Properties
1-methyl-6-oxabicyclo[3.1.0]hexane is a colorless to yellow liquid.[1] It is recognized for its role as a versatile synthetic intermediate, particularly in the preparation of carbocyclic nucleoside analogues due to its rigid bicyclic structure that can mimic the furanose ring of natural nucleosides.[1][2][3] This compound is also described as a lipase inhibitor and has been utilized in the synthesis of various epoxy, episulfide, and regioselective peroxide derivatives.[4]
Quantitative Data Summary
The following table summarizes the key physical properties of 1-methyl-6-oxabicyclo[3.1.0]hexane and its closely related synonym, methyl-1,2-cyclopentene oxide.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Appearance | Colourless to Yellow Liquid | [1] |
| Boiling Point | 113 °C | [5] |
| Density | 0.914 g/mL | [5] |
| Refractive Index | 1.431 | [5] |
Experimental Protocols
While specific experimental details for the determination of the physical properties listed above are not extensively published, a well-documented synthetic protocol involving a derivative of 1-methyl-6-oxabicyclo[3.1.0]hexane is the Mitsunobu reaction for the synthesis of carbocyclic nucleosides. This reaction highlights the utility of the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold in medicinal chemistry.
Mitsunobu Reaction for the Synthesis of Carbocyclic Nucleosides
This protocol describes the coupling of an alcohol bearing the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold with a purine base.[2]
Materials:
-
Alcohol precursor with the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold (e.g., epoxide 7 in the cited literature)
-
Purine base (e.g., 6-chloropurine, adenine, 2-amino-6-chloropurine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon (Ar) atmosphere
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for elution
Procedure:
-
A solution of triphenylphosphine (1.5 equivalents) in freshly distilled THF is prepared under an argon atmosphere and cooled to 0 °C.
-
Diisopropyl azodicarboxylate (1.5 equivalents) is added dropwise to the cooled solution.
-
The resulting mixture is stirred for 30 minutes at 0 °C.
-
The desired purine base (1.5 equivalents) is then added to the mixture, and stirring is continued for an additional 30 minutes.
-
A solution of the alcohol containing the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold (1 equivalent) in dry THF is slowly added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours. For certain purine bases, the mixture may be heated to 40 °C for 4 hours after the initial 12 hours at room temperature.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography using a gradient of hexane-EtOAc as the eluent to yield the desired N9-substituted carbocyclic nucleoside.[2]
Visualizations
Synthetic Pathway for Carbocyclic Nucleosides
The following diagram illustrates the key steps in the synthesis of carbocyclic nucleosides utilizing the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold via a Mitsunobu reaction.
References
Technical Guide: Physicochemical Properties and Synthesis Workflow of Methyl-1,2-cyclopentene oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-1,2-cyclopentene oxide, also known by its systematic name 1-Methyl-1,2-epoxycyclopentane, is a cyclic ether with the chemical formula C₆H₁₀O. Its structure, featuring a strained epoxide ring fused to a five-membered carbocycle, makes it a valuable intermediate in organic synthesis. The reactivity of the epoxide ring allows for various nucleophilic ring-opening reactions, providing access to a range of functionalized cyclopentane derivatives. This guide provides a summary of its key physicochemical properties, a general experimental protocol for boiling point determination, and a conceptual workflow for its synthesis and purification.
Physicochemical Data
The known physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Boiling Point | 113 °C (lit.) | [1][2] |
| Density | 0.914 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index | n²⁰/D 1.431 (lit.) | [2] |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| CAS Number | 16240-42-9 | [1] |
| Synonyms | 1-Methyl-1,2-epoxycyclopentane |
Experimental Protocols
While the original synthesis publication (The Journal of Organic Chemistry, 1982, 47, 161) should be consulted for the specific experimental details, a general procedure for determining the boiling point of a liquid compound like this compound is provided below.
Boiling Point Determination by Distillation
This method is suitable when a sufficient quantity of the substance is available (typically >5 mL).
Apparatus:
-
Round-bottom flask
-
Distillation head (Claisen adapter or similar)
-
Thermometer (with appropriate range)
-
Condenser (Liebig or Graham)
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips or a magnetic stir bar
Procedure:
-
Place 5-10 mL of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.
-
Begin circulating cold water through the condenser.
-
Gently heat the flask.
-
Observe the temperature as the liquid begins to boil and the vapor phase moves up into the distillation head.
-
Record the temperature at which the liquid is steadily distilling and the temperature reading on the thermometer is constant. This constant temperature is the boiling point of the substance.
-
Record the atmospheric pressure at the time of the measurement, as boiling points are pressure-dependent.
Synthesis and Purification Workflow
This compound can be synthesized via the epoxidation of 1-methylcyclopentene. The following diagram illustrates a logical workflow for its synthesis and subsequent purification.
References
Technical Guide: Methyl-1,2-cyclopentene Oxide
An In-depth Examination of its Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl-1,2-cyclopentene oxide, a valuable intermediate in organic synthesis. This document details its key physical and chemical properties, presents established experimental protocols for its synthesis, and explores its reactivity, particularly in ring-opening reactions.
Physicochemical Properties
This compound is a cyclic ether with a strained three-membered epoxide ring fused to a five-membered carbocyclic ring. This structural feature is the primary determinant of its chemical reactivity. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Data for this compound
| Property | Value | Conditions |
| Density | 0.914 g/mL | at 25°C[1][2] |
| Boiling Point | 113 °C | at standard pressure[1][2] |
| Molecular Formula | C₆H₁₀O | |
| Molecular Weight | 98.14 g/mol | [1] |
| Refractive Index | 1.431 |
Synthesis of this compound
The primary route to this compound involves the epoxidation of its corresponding alkene precursor, 1-methylcyclopentene. Two common and effective experimental protocols for this transformation are detailed below.
Synthesis of the Precursor: 1-Methylcyclopentene
A common method for the synthesis of 1-methylcyclopentene starts from cyclopentanone and involves a Grignard reaction followed by dehydration.
Experimental Protocol: Synthesis of 1-Methylcyclopentene from Cyclopentanone
Materials:
-
Cyclopentanone
-
Methyllithium solution (e.g., 2.2 M in diethoxymethane)
-
Diethoxymethane
-
Saturated ammonium chloride solution
-
1,2-dichloroethane
-
p-toluenesulfonic acid
-
Anhydrous magnesium sulfate
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Under a nitrogen atmosphere, cool a solution of cyclopentanone (0.1 mol) in diethoxymethane (35 mL) to -10 °C in a round-bottom flask.
-
Add a 2.2 M solution of methyllithium in diethoxymethane (50 mL) dropwise via a dropping funnel, maintaining the temperature at -10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at the same temperature.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated ammonium chloride solution until the pH is between 4 and 5.
-
Separate the organic layer. Wash the organic layer with saturated brine and dry it over anhydrous magnesium sulfate.
-
Filter the solution and add 1,2-dichloroethane (50 mL) and p-toluenesulfonic acid (0.6 g).
-
Heat the mixture to reflux for dehydration. Add anhydrous magnesium sulfate (5 g) to remove the water formed.
-
Filter the mixture to obtain a solution of 1-methylcyclopentene in 1,2-dichloroethane, which can be used directly in the subsequent epoxidation step.[3]
Epoxidation of 1-Methylcyclopentene
Method A: Using meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a widely used and reliable method for the epoxidation of alkenes. The reaction is typically stereospecific, with the oxygen atom adding to the same face of the double bond.
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
1-methylcyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve 1-methylcyclopentene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in slight molar excess relative to the alkene.
-
Allow the reaction to stir in the ice bath and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation.
Method B: Using a Manganese/Bicarbonate/Peroxide System
This method represents a more environmentally friendly approach to epoxidation.
Experimental Protocol: Epoxidation with MnSO₄/NaHCO₃/H₂O₂
Materials:
-
1-methylcyclopentene
-
N,N-dimethylformamide (DMF) or tert-Butanol (t-BuOH)
-
Manganese sulfate monohydrate (MnSO₄·H₂O)
-
Sodium bicarbonate (NaHCO₃) buffer solution (0.2 M)
-
Hydrogen peroxide (30 wt%)
-
Ethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis, including a double-neck round-bottom flask and a condenser.
-
Water bath
Procedure:
-
Solution 1 Preparation: In a 25 mL double-neck round-bottom flask fitted with a condenser, stir a mixture of the solvent (e.g., 2 mL of DMF), 1-methylcyclopentene (scaled appropriately from the cyclopentene example, e.g., ~0.1 g), and manganese sulfate monohydrate (e.g., 0.004 g). Control the temperature using a water bath (e.g., 3-5 °C).
-
Solution 2 Preparation: In a separate flask, prepare a buffered hydrogen peroxide solution by adding a defined volume of 30 wt% hydrogen peroxide to a 0.2 M sodium bicarbonate buffer solution at 1 °C.
-
Reaction: Add a measured volume of Solution 2 to Solution 1. The addition can be done in a single step or slowly over a period.
-
Maintain the reaction at the desired temperature for a specific duration (e.g., 1.25 hours).
-
Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl ether.
-
Separate the aqueous phase and dry the organic phase with anhydrous sodium sulfate.
-
The product can be isolated by removal of the solvent and purified by distillation. The conversion and selectivity can be determined by GC analysis.[4]
Key Reactions: Nucleophilic Ring-Opening
The strained epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening and the formation of trans-disubstituted cyclopentane derivatives. The regioselectivity of the attack (at the more or less substituted carbon) can be influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).
General Experimental Protocol for Nucleophilic Ring-Opening
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Appropriate solvent (e.g., DMSO, toluene)
-
Catalyst (e.g., cesium carbonate for basic conditions, or a Lewis acid like Et₂AlCN for others)
-
Standard work-up reagents
Procedure (Example with a phenol nucleophile under basic conditions):
-
To a solution of this compound and the chosen phenol in a suitable solvent like DMSO, add a catalytic amount of cesium carbonate.
-
Heat the mixture under vigorous stirring (e.g., at 120 °C) for a set period (e.g., 2 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and perform an appropriate work-up, which may involve dilution with water, extraction with an organic solvent, washing, drying, and solvent evaporation.
-
Purify the resulting trans-disubstituted cyclopentanol derivative by column chromatography.[5]
Visualization of Synthetic Workflow
The following diagram illustrates the synthetic pathway from a common starting material to this compound.
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide to the Reactivity of 1-Methyl-1,2-cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1,2-cyclopentene oxide, a strained cyclic ether, serves as a versatile intermediate in organic synthesis. Its inherent ring strain makes it susceptible to a variety of nucleophilic ring-opening reactions, providing access to a range of functionalized cyclopentane derivatives. Understanding the reactivity of this epoxide, particularly its regioselectivity and stereoselectivity, is crucial for its effective utilization in the synthesis of complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis and reactivity of 1-methyl-1,2-cyclopentene oxide, with a focus on its ring-opening reactions under various conditions.
Synthesis of 1-Methyl-1,2-cyclopentene Oxide
The synthesis of 1-methyl-1,2-cyclopentene oxide is typically achieved through the epoxidation of its corresponding alkene precursor, 1-methylcyclopentene.
Synthesis of 1-Methylcyclopentene
A common route to 1-methylcyclopentene involves the acid-catalyzed dehydration of 1-methylcyclopentanol or the isomerization of other methylcyclopentene isomers. Industrial preparation can also be achieved through the gas-phase rearrangement of cyclohexene over a solid acid catalyst.
Epoxidation of 1-Methylcyclopentene
The epoxidation of 1-methylcyclopentene is most commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in a syn-addition.
Experimental Protocol: Epoxidation of 1-Methylcyclopentene with m-CPBA
-
Dissolve 1-methylcyclopentene in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the stirred solution of the alkene. The addition should be done portion-wise or via a dropping funnel to control the reaction temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.
-
Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to remove excess peroxy acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude 1-methyl-1,2-cyclopentene oxide can be purified by vacuum distillation.
Reactivity of 1-Methyl-1,2-cyclopentene Oxide: Ring-Opening Reactions
The reactivity of 1-methyl-1,2-cyclopentene oxide is dominated by the strain of the three-membered epoxide ring, which readily undergoes nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is highly dependent on the reaction conditions, specifically whether the reaction is acid-catalyzed or base-catalyzed.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better leaving group and activating it towards nucleophilic attack. The nucleophile then attacks one of the two carbons of the epoxide. For unsymmetrical epoxides like 1-methyl-1,2-cyclopentene oxide, the regioselectivity of the attack is a key consideration.
In the case of 1-methyl-1,2-cyclopentene oxide, the two carbons of the epoxide are a tertiary carbon (C1) and a secondary carbon (C2). Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (C1). This is because the transition state has a significant carbocationic character, and the positive charge is better stabilized at the more substituted carbon. The reaction proceeds with backside attack, leading to an inversion of stereochemistry at the center of attack. This results in the formation of trans-di-substituted cyclopentane derivatives.[1][2]
General Mechanism of Acid-Catalyzed Ring-Opening
Figure 1: General mechanism of acid-catalyzed ring-opening.
Experimental Protocol: Acid-Catalyzed Methanolysis
-
Dissolve 1-methyl-1,2-cyclopentene oxide in anhydrous methanol (MeOH).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the acid with a weak base, such as sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent like diethyl ether.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product, trans-2-methoxy-1-methylcyclopentan-1-ol.
-
Purify the product by column chromatography or distillation.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile (basic or neutral), the ring-opening of 1-methyl-1,2-cyclopentene oxide proceeds via an Sₙ2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. In this case, steric hindrance is the dominant factor controlling regioselectivity. The nucleophile will preferentially attack the less sterically hindered carbon, which is the secondary carbon (C2) in 1-methyl-1,2-cyclopentene oxide. The reaction occurs with backside attack, resulting in an inversion of stereochemistry at the site of attack and the formation of a trans-di-substituted product.[1]
General Mechanism of Base-Catalyzed Ring-Opening
Figure 2: General mechanism of base-catalyzed ring-opening.
Experimental Protocol: Ring-Opening with Sodium Cyanide
-
Dissolve 1-methyl-1,2-cyclopentene oxide in a protic solvent such as ethanol or methanol.
-
Add a solution of sodium cyanide (NaCN) in the same solvent.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, trans-2-cyano-1-methylcyclopentan-1-ol.
-
Purify the product by recrystallization or column chromatography.
Summary of Reactivity and Regioselectivity
| Reaction Condition | Nucleophile | Site of Attack | Major Product | Stereochemistry |
| Acid-Catalyzed | Weak nucleophiles (e.g., H₂O, ROH) | More substituted carbon (C1) | trans-1-substituted-1-methylcyclopentan-2-ol | Inversion at C1 |
| Base-Catalyzed | Strong nucleophiles (e.g., RO⁻, CN⁻, RNH₂, RMgX, LiAlH₄) | Less substituted carbon (C2) | trans-2-substituted-1-methylcyclopentan-1-ol | Inversion at C2 |
Key Reactions and Transformations
Hydrolysis
-
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid yields cis-1-methyl-1,2-cyclopentanediol. The initial trans addition of water is followed by an Sₙ1-like ring opening and subsequent attack of water from the same face.
-
Base-Catalyzed Hydrolysis: This reaction is generally slow and requires harsh conditions. When it occurs, it follows the base-catalyzed mechanism to give trans-1-methyl-1,2-cyclopentanediol.
Alcoholysis
-
Acid-Catalyzed Alcoholysis: Reaction with an alcohol (ROH) in the presence of an acid catalyst gives the trans-1-alkoxy-1-methylcyclopentan-2-ol.
-
Base-Catalyzed Alcoholysis: Reaction with an alkoxide (RO⁻) gives the trans-2-alkoxy-1-methylcyclopentan-1-ol.
Reaction with Amines
-
The aminolysis of 1-methyl-1,2-cyclopentene oxide with primary or secondary amines typically proceeds without a catalyst, following the base-catalyzed regioselectivity to yield trans-2-amino-1-methylcyclopentan-1-ol derivatives.[3]
Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reduction with LiAlH₄ proceeds via a base-catalyzed mechanism, with the hydride ion (H⁻) acting as the nucleophile. The attack occurs at the less substituted carbon (C2) to yield trans-2-methylcyclopentan-1-ol.[4]
Experimental Protocol: Reduction with LiAlH₄
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-methyl-1,2-cyclopentene oxide in the same anhydrous solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude trans-2-methylcyclopentan-1-ol.
-
Purify the product by distillation.
Reaction with Grignard Reagents
-
Grignard reagents (RMgX) are strong nucleophiles and react with 1-methyl-1,2-cyclopentene oxide in a base-catalyzed manner. The alkyl or aryl group of the Grignard reagent attacks the less substituted carbon (C2) to form a new carbon-carbon bond, yielding a trans-2-substituted-1-methylcyclopentan-1-ol after acidic workup.
Conclusion
1-Methyl-1,2-cyclopentene oxide is a valuable synthetic intermediate whose reactivity is governed by the principles of epoxide ring-opening chemistry. The regioselectivity of its reactions can be reliably controlled by the choice of acidic or basic conditions, providing access to a diverse array of trans-1,2-disubstituted cyclopentane derivatives with predictable stereochemistry. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this versatile building block in their synthetic endeavors. Further exploration of its reactions with a broader range of nucleophiles and under various catalytic systems will undoubtedly continue to expand its synthetic utility.
References
An In-depth Technical Guide to the Stereochemistry of 1-Methyl-1,2-cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 1-methyl-1,2-cyclopentene oxide, a versatile intermediate in organic synthesis. The document details the stereoselective synthesis of this epoxide and the stereochemical outcomes of its ring-opening reactions with various nucleophiles. Emphasis is placed on experimental protocols and the quantitative analysis of stereoisomers, providing a valuable resource for researchers in synthetic chemistry and drug development.
Introduction
1-Methyl-1,2-cyclopentene oxide is a chiral cyclic ether featuring a strained three-membered ring fused to a five-membered carbocycle. The presence of two stereocenters at the carbon atoms of the oxirane ring (C1 and C2) gives rise to the possibility of enantiomeric and diastereomeric forms. The inherent ring strain of the epoxide moiety makes it susceptible to nucleophilic attack, leading to a variety of functionalized cyclopentane derivatives. The stereochemical course of these ring-opening reactions is of paramount importance in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is crucial for achieving desired biological activity.
This guide will explore the key aspects of the stereochemistry of 1-methyl-1,2-cyclopentene oxide, including its stereoselective synthesis and the factors governing the stereochemical outcome of its ring-opening reactions.
Stereoselective Synthesis of 1-Methyl-1,2-cyclopentene Oxide
The primary route to 1-methyl-1,2-cyclopentene oxide involves the epoxidation of 1-methylcyclopentene. The stereochemistry of the resulting epoxide is directly controlled by the method of epoxidation.
Diastereoselective Epoxidation (Racemic Synthesis)
A common and straightforward method for the synthesis of racemic 1-methyl-1,2-cyclopentene oxide is the epoxidation of 1-methylcyclopentene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, resulting in the syn-addition of the oxygen atom to the double bond.[1][2] This means that the relative stereochemistry of the two newly formed C-O bonds is cis.
Experimental Protocol: Epoxidation of 1-Methylcyclopentene with m-CPBA [3]
-
Materials: 1-methylcyclopentene, meta-chloroperoxybenzoic acid (m-CPBA, purified to remove m-chlorobenzoic acid), dichloromethane (CH₂Cl₂), saturated sodium bicarbonate (NaHCO₃) solution, saturated sodium sulfite (Na₂SO₃) solution, magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve 1-methylcyclopentene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of purified m-CPBA (1.1 eq) in dichloromethane to the cooled solution of the alkene. The slow addition is crucial to prevent the hydrolysis of the epoxide by the m-chlorobenzoic acid byproduct.[4]
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with a saturated aqueous solution of Na₂SO₃ to remove excess peroxy acid, followed by saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-1,2-cyclopentene oxide.
-
Purify the crude product by flash column chromatography on silica gel.
-
This procedure typically yields the racemic cis-1-methyl-1,2-cyclopentene oxide.
Enantioselective Epoxidation
The synthesis of enantiomerically enriched 1-methyl-1,2-cyclopentene oxide requires the use of chiral catalysts. While specific examples for 1-methylcyclopentene are not extensively detailed in the readily available literature, general principles of asymmetric epoxidation of cyclic alkenes can be applied. Chiral dioxiranes and metalloporphyrin complexes are known to be effective catalysts for the enantioselective epoxidation of various olefins.
Conceptual Workflow for Enantioselective Epoxidation
References
Methodological & Application
Application Note: Synthesis of Methyl-1,2-cyclopentene oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl-1,2-cyclopentene oxide, a cyclic ether with the CAS number 16240-42-9, is a valuable intermediate in organic synthesis.[1] Its strained epoxide ring allows for various nucleophilic ring-opening reactions, making it a versatile building block for the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This application note provides a detailed protocol for the synthesis of this compound via the epoxidation of 1-methylcyclopentene.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 16240-42-9 |
| Molecular Formula | C₆H₁₀O[2][3] |
| Molecular Weight | 98.14 g/mol [2][4] |
| Boiling Point | 113 °C[2][3] |
| Density | 0.914 g/mL at 25 °C[2][3] |
| Refractive Index | 1.431[2] |
Synthesis Protocol
The synthesis of this compound is achieved through the epoxidation of 1-methylcyclopentene. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Scheme:
Figure 1: Epoxidation of 1-methylcyclopentene.
Experimental Protocol
The following protocol is based on established procedures for the epoxidation of alkenes using m-CPBA.
Materials:
-
1-Methylcyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene (1.0 eq) in dichloromethane.
-
Addition of m-CPBA: Cool the solution in an ice bath to 0 °C. To the stirred solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
-
Work-up:
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite until a negative starch-iodide paper test is obtained.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to afford pure this compound.
-
Workflow Diagram:
References
Laboratory Preparation of 1-Methyl-1,2-epoxycyclopentane: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of 1-methyl-1,2-epoxycyclopentane, a valuable epoxide intermediate in organic synthesis. The primary and most effective method for this transformation is the epoxidation of 1-methylcyclopentene. This guide will focus on two common and reliable protocols: epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and a catalytic system involving hydrogen peroxide.
Chemical and Physical Properties
A summary of the key physical properties of 1-methyl-1,2-epoxycyclopentane is provided below for easy reference during synthesis and purification.
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 113 °C (lit.)[1] |
| Density | 0.914 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n²⁰/D) | 1.431 (lit.)[1] |
Synthesis Protocols
The synthesis of 1-methyl-1,2-epoxycyclopentane is most commonly achieved through the epoxidation of 1-methylcyclopentene. Below are two detailed protocols using different oxidizing agents.
Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This is a classic and reliable method for the epoxidation of alkenes.[2][3]
Reaction Scheme:
References
Application Notes and Protocols: Ring-Opening Reactions of 1-Methyl-1,2-cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective and stereoselective ring-opening reactions of 1-methyl-1,2-cyclopentene oxide. The protocols cover acid-catalyzed and base-catalyzed reactions, leading to the formation of distinct structural isomers. The information herein is critical for the synthesis of functionalized cyclopentane derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Overview of Ring-Opening Reactions
The strained three-membered ring of epoxides makes them susceptible to ring-opening by various nucleophiles. In the case of unsymmetrical epoxides like 1-methyl-1,2-cyclopentene oxide, the regioselectivity of the reaction is highly dependent on the reaction conditions.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The reaction proceeds via a mechanism with significant SN1 character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom (C1), which can better stabilize the partial positive charge in the transition state. The reaction occurs with inversion of configuration, leading to a trans relationship between the nucleophile and the hydroxyl group.
-
Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C2). This reaction also proceeds with inversion of configuration, resulting in a trans stereochemical arrangement of the incoming nucleophile and the resulting hydroxyl group.
The predictable regioselectivity and stereoselectivity of these reactions make 1-methyl-1,2-cyclopentene oxide a versatile building block for the synthesis of complex molecules.
Quantitative Data Summary
The following table summarizes the expected products and typical yields for the ring-opening reactions of 1-methyl-1,2-cyclopentene oxide with common nucleophiles. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Reaction Condition | Nucleophile | Major Product | Regioselectivity | Typical Yield (%) |
| Acid-Catalyzed | ||||
| H₂SO₄ (cat.), CH₃OH | Methanol | trans-1-methoxy-1-methylcyclopentan-2-ol | Attack at C1 | 85-95 |
| H₂SO₄ (cat.), H₂O | Water | trans-1-methylcyclopentane-1,2-diol | Attack at C1 | 80-90 |
| Base-Catalyzed | ||||
| NaOCH₃, CH₃OH | Methoxide | trans-2-methoxy-1-methylcyclopentan-1-ol | Attack at C2 | 90-98 |
| NaOH, H₂O | Hydroxide | trans-1-methylcyclopentane-1,2-diol | Attack at C2 | 85-95 |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents should be used where specified.
-
Reactions should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine completion.
-
Product purification is typically achieved by column chromatography on silica gel.
Protocol 1: Acid-Catalyzed Methanolysis of 1-Methyl-1,2-cyclopentene Oxide
This protocol describes the synthesis of trans-1-methoxy-1-methylcyclopentan-2-ol.
Materials:
-
1-Methyl-1,2-cyclopentene oxide
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of 1-methyl-1,2-cyclopentene oxide (1.0 g, 10.2 mmol) in anhydrous methanol (20 mL) in a round-bottom flask, add 2-3 drops of concentrated sulfuric acid at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure trans-1-methoxy-1-methylcyclopentan-2-ol.
Expected Outcome:
The expected product is trans-1-methoxy-1-methylcyclopentan-2-ol, typically obtained as a colorless oil with a yield of 85-95%.
Protocol 2: Base-Catalyzed Methanolysis of 1-Methyl-1,2-cyclopentene Oxide
This protocol describes the synthesis of trans-2-methoxy-1-methylcyclopentan-1-ol.
Materials:
-
1-Methyl-1,2-cyclopentene oxide
-
Anhydrous methanol (CH₃OH)
-
Sodium methoxide (NaOCH₃) or sodium metal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal (0.23 g, 10.0 mmol) to anhydrous methanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon). Alternatively, use a commercially available solution of sodium methoxide.
-
To the sodium methoxide solution, add 1-methyl-1,2-cyclopentene oxide (1.0 g, 10.2 mmol) at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC. The reaction is generally complete within 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure trans-2-methoxy-1-methylcyclopentan-1-ol.
Expected Outcome:
The major product is trans-2-methoxy-1-methylcyclopentan-1-ol, typically isolated as a colorless oil with a yield of 90-98%.
Visualizations
The following diagrams illustrate the reaction pathways and experimental workflows.
Application Notes and Protocols: Nucleophilic Addition to 1-Methyl-1,2-cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the nucleophilic addition to 1-methyl-1,2-cyclopentene oxide, a key transformation in organic synthesis for the creation of functionalized cyclopentane derivatives. This document outlines the synthesis of the epoxide starting material, detailed protocols for its ring-opening with various nucleophiles, and expected outcomes in terms of regioselectivity and stereoselectivity. All quantitative data is presented in tabular format for clarity, and key reaction pathways and workflows are illustrated with diagrams.
Introduction
1-Methyl-1,2-cyclopentene oxide is a valuable intermediate for the synthesis of complex molecules, including natural products and pharmaceutical agents. The strained three-membered ring of the epoxide is susceptible to ring-opening by a wide range of nucleophiles. This reaction allows for the stereospecific introduction of two new functional groups, leading to the formation of trans-disubstituted cyclopentanol derivatives.
The regioselectivity of the nucleophilic attack is a critical aspect of this transformation. Under neutral or basic conditions (with strong nucleophiles), the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon (C2). In contrast, under acidic conditions, the reaction has more SN1 character, and the nucleophile preferentially attacks the more substituted carbon (C1) that can better stabilize a partial positive charge. This predictable selectivity makes 1-methyl-1,2-cyclopentene oxide a versatile building block in synthetic chemistry.
Synthesis of 1-Methyl-1,2-cyclopentene Oxide
The starting material for these protocols is prepared by the epoxidation of 1-methylcyclopentene. A reliable method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of 1-Methyl-1,2-cyclopentene Oxide
-
Reaction Setup: A solution of 1-methylcyclopentene (1.0 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Addition of m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) is added portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or flash column chromatography to afford 1-methyl-1,2-cyclopentene oxide as a colorless liquid.
Nucleophilic Ring-Opening Reactions: Protocols and Data
The following protocols detail the reaction of 1-methyl-1,2-cyclopentene oxide with a representative set of nucleophiles, illustrating the predictable anti-addition and regioselectivity.
Reaction with Organocuprates (Gilman Reagents)
Organocuprates are soft nucleophiles that are highly effective for the ring-opening of epoxides, leading to the formation of a new carbon-carbon bond at the less substituted position.
Experimental Protocol:
-
Reagent Preparation: A lithium dimethylcuprate solution is prepared by adding two equivalents of methyllithium to a suspension of copper(I) iodide in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
Nucleophilic Addition: The solution of 1-methyl-1,2-cyclopentene oxide (1.0 equivalent) in diethyl ether is added dropwise to the freshly prepared Gilman reagent at 0 °C.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for several hours and monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The product, trans-1,2-dimethylcyclopentanol, is purified by flash column chromatography.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Hydride reagents, such as LiAlH₄, deliver a hydride ion (H⁻) as the nucleophile, resulting in the formation of an alcohol. The attack occurs at the less sterically hindered carbon.
Experimental Protocol:
-
Reaction Setup: A solution of 1-methyl-1,2-cyclopentene oxide (1.0 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (1.1 equivalents) in diethyl ether at 0 °C under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
Work-up (Fieser method): The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again, until a granular precipitate is formed.
-
Isolation: The resulting solid is filtered off and washed with diethyl ether. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The resulting trans-2-methylcyclopentanol is purified by distillation or column chromatography.
Reaction with Amines
Amines act as nitrogen nucleophiles, leading to the formation of trans-2-aminocyclopentanol derivatives.
Experimental Protocol:
-
Reaction Mixture: 1-Methyl-1,2-cyclopentene oxide (1.0 equivalent) is dissolved in the desired amine (used as both reactant and solvent, e.g., benzylamine, ~5-10 equivalents).
-
Heating: The reaction mixture is heated to reflux for several hours. The progress is monitored by TLC.
-
Removal of Excess Amine: Upon completion, the excess amine is removed under high vacuum.
-
Purification: The crude product is purified by flash column chromatography to yield the corresponding trans-2-amino-1-methylcyclopentanol.
Data Presentation
The following table summarizes the expected products and typical yields for the nucleophilic addition to 1-methyl-1,2-cyclopentene oxide. The products consistently show a trans stereochemical relationship between the newly introduced nucleophile and the hydroxyl group, a result of the SN2-type backside attack.
| Nucleophile Reagent | Product | Regioselectivity | Typical Yield (%) |
| Li(CH₃)₂Cu | trans-1,2-Dimethylcyclopentanol | Attack at C2 | 85-95 |
| LiAlH₄ | trans-2-Methylcyclopentanol | Attack at C2 | 90-98 |
| Benzylamine | trans-2-(Benzylamino)-1-methylcyclopentanol | Attack at C2 | 70-85 |
| Sodium Azide (NaN₃) | trans-2-Azido-1-methylcyclopentanol | Attack at C2 | 80-90 |
Visualizations
Reaction Mechanism and Stereochemistry
The following diagram illustrates the general mechanism for the nucleophilic ring-opening of 1-methyl-1,2-cyclopentene oxide under basic or neutral conditions. The nucleophile (Nu⁻) attacks the less substituted carbon (C2) from the face opposite the epoxide oxygen, leading to an inversion of configuration at C2 and the formation of a trans product.
Caption: General mechanism of nucleophilic addition to 1-methyl-1,2-cyclopentene oxide.
Experimental Workflow
The logical flow for a typical nucleophilic addition experiment is outlined below.
Application Notes and Protocols: Acid-Catalyzed Opening of Methyl-1,2-cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing a reliable method for the preparation of 1,2-difunctionalized compounds. This protocol details the acid-catalyzed hydrolysis of Methyl-1,2-cyclopentene oxide to produce trans-1-methyl-1,2-cyclopentanediol. This reaction is of significant interest as the resulting diol can serve as a valuable chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products. The regioselectivity of the reaction, where the nucleophilic attack occurs preferentially at the more substituted carbon atom of the epoxide ring, is a key feature of this transformation under acidic conditions.[1][2][3]
The reaction proceeds via protonation of the epoxide oxygen, which activates the epoxide ring towards nucleophilic attack. For tertiary epoxides such as this compound, the reaction exhibits significant SN1 character, with the development of a partial positive charge on the more substituted carbon atom in the transition state.[1][3] This leads to the attack of water at the tertiary carbon, resulting in the formation of a trans-1,2-diol.
Reaction Scheme
Caption: Overall reaction for the acid-catalyzed hydrolysis of this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Reactant and Product
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | C₆H₁₀O | 98.14 | 113 | 0.914 | 1.431 | |
| trans-1-methyl-1,2-cyclopentanediol | C₆H₁₂O₂ | 116.16 | 213.9 | 1.148 | - |
Table 2: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value/Description |
| Catalyst | Dilute Sulfuric Acid (H₂SO₄) |
| Nucleophile | Water (H₂O) |
| Solvent | Water or a co-solvent like Tetrahydrofuran (THF) |
| Temperature | Room Temperature to mild heating (e.g., 40-50 °C) |
| Reaction Time | Typically 1-4 hours (monitor by TLC) |
| Regioselectivity | Attack at the more substituted carbon (tertiary carbon) |
| Stereochemistry | trans addition (anti-addition) |
| Expected Product | trans-1-methyl-1,2-cyclopentanediol |
| Typical Yield | 70-90% (This is an estimate based on similar reactions; actual yield may vary) |
Experimental Protocol
This protocol is a general guideline for the acid-catalyzed hydrolysis of this compound on a laboratory scale.
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Deionized water
-
Tetrahydrofuran (THF, optional co-solvent)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous) or Magnesium sulfate (anhydrous)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Silica gel (for chromatography)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring plate and magnetic stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable amount of water or a mixture of water and THF (e.g., 10:1 water:THF). The use of a co-solvent may be necessary if the epoxide is not fully soluble in water.
-
Acid Addition: While stirring the solution at room temperature, slowly add a catalytic amount of dilute sulfuric acid (e.g., 0.1 M aqueous solution, 0.1 eq).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 1:1). The epoxide is significantly less polar than the diol product. The reaction is typically complete within 1-4 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
-
Neutralization: Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, trans-1-methyl-1,2-cyclopentanediol, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, for larger scales, distillation under reduced pressure can be employed.
Visualization of Reaction Mechanism and Workflow
Reaction Mechanism:
Caption: Mechanism of the acid-catalyzed opening of this compound.
Experimental Workflow:
Caption: General experimental workflow for the synthesis of trans-1-methyl-1,2-cyclopentanediol.
References
Application Notes and Protocols: Base-Catalyzed Ring Opening of 1-Methyl-1,2-epoxycyclopentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the base-catalyzed ring opening of 1-methyl-1,2-epoxycyclopentane. This reaction is a fundamental transformation in organic synthesis, yielding valuable 1,2-diol products with defined stereochemistry. The protocol herein describes a representative procedure for the hydrolysis of 1-methyl-1,2-epoxycyclopentane to produce trans-1-methylcyclopentane-1,2-diol. The underlying stereoselective and regioselective principles of the SN2 reaction mechanism are also discussed.
Introduction
The ring opening of epoxides is a powerful method for introducing vicinal functional groups in a stereospecific manner. The inherent ring strain of the three-membered ether ring makes epoxides susceptible to nucleophilic attack, even with poor leaving groups like alkoxides. Under basic or nucleophilic conditions, the ring opening of unsymmetrical epoxides proceeds via an SN2 mechanism. This results in the nucleophile attacking the less sterically hindered carbon atom, leading to an inversion of stereochemistry at that center. In the case of 1-methyl-1,2-epoxycyclopentane, the C2 position is less substituted than the C1 position, which bears a methyl group. Consequently, a base-catalyzed reaction with a nucleophile, such as hydroxide, will selectively attack the C2 carbon. This regioselectivity is a key feature of this reaction, affording a single major product.
Reaction Mechanism and Stereochemistry
The base-catalyzed ring opening of 1-methyl-1,2-epoxycyclopentane is a stereospecific and regioselective process. The reaction is initiated by the nucleophilic attack of a hydroxide ion (or other strong nucleophile) on the less sterically hindered carbon of the epoxide ring (C2). This attack occurs from the backside of the C-O bond, leading to an inversion of configuration at the C2 carbon. The reaction proceeds through a transition state where the nucleophile is forming a new bond, and the C-O bond of the epoxide is breaking. The resulting intermediate is an alkoxide, which is subsequently protonated by a protic solvent (e.g., water) to yield the final trans-1,2-diol product.[1][2] The trans configuration of the final product is a direct consequence of the backside attack characteristic of the SN2 mechanism.
Data Presentation
Due to the absence of a specific published procedure with detailed quantitative data for the base-catalyzed hydrolysis of 1-methyl-1,2-epoxycyclopentane, the following table presents representative data based on analogous epoxide ring-opening reactions. The yield is an expected outcome for a well-optimized procedure.
| Parameter | Value |
| Substrate | 1-Methyl-1,2-epoxycyclopentane |
| Reagent | Sodium Hydroxide (NaOH) in Water/Dioxane |
| Product | trans-1-Methylcyclopentane-1,2-diol |
| Reaction Type | Base-Catalyzed Hydrolysis |
| Regioselectivity | Attack at the less substituted carbon (C2) |
| Stereochemistry | trans |
| Expected Yield | >90% (based on analogous reactions) |
Experimental Protocol
This protocol describes a representative procedure for the base-catalyzed hydrolysis of 1-methyl-1,2-epoxycyclopentane.
Materials:
-
1-Methyl-1,2-epoxycyclopentane
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-1,2-epoxycyclopentane (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Addition of Base: To the stirring solution, add sodium hydroxide (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of 1M HCl until a pH of ~7 is reached.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude trans-1-methylcyclopentane-1,2-diol can be purified by column chromatography on silica gel or by recrystallization.
Safety Precautions:
-
Handle sodium hydroxide with care as it is corrosive.
-
1,4-Dioxane and diethyl ether are flammable. Perform the reaction and extractions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
References
Application Notes and Protocols: Methyl-1,2-cyclopentene Oxide as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-1,2-cyclopentene oxide, also known as 1-methyl-6-oxabicyclo[3.1.0]hexane, is a valuable and versatile synthetic intermediate. Its strained three-membered epoxide ring makes it susceptible to nucleophilic attack, providing a reliable method for the stereospecific introduction of functional groups onto a cyclopentane scaffold. This reactivity allows for the synthesis of a variety of substituted cyclopentanol derivatives, which are important structural motifs in numerous biologically active molecules and natural products. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in key synthetic transformations.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 16240-42-9 | [1] |
| Molecular Formula | C₆H₁₀O | [2] |
| Molecular Weight | 98.14 g/mol | [2] |
| Boiling Point | 113 °C (lit.) | [1] |
| Density | 0.914 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.431 (lit.) | [1] |
I. Synthesis of this compound
The epoxidation of 1-methylcyclopentene is a common and efficient method for the preparation of this compound. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation due to their reliability and stereospecificity, delivering the epoxide via a syn-addition mechanism.[3]
Experimental Protocol: Epoxidation of 1-Methylcyclopentene with m-CPBA
Materials:
-
1-Methylcyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene (1.0 equivalent) in dichloromethane (approximately 0.1-0.2 M concentration).
-
Cool the solution in an ice bath to 0 °C with stirring.
-
In a separate beaker, prepare a solution of m-CPBA (1.1-1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclopentene over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation or flash column chromatography on silica gel if necessary.
Safety Precautions:
-
m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.[4]
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
II. Ring-Opening Reactions of this compound
The synthetic utility of this compound lies in its ring-opening reactions with various nucleophiles. These reactions are highly stereospecific, proceeding via an Sₙ2 mechanism. The nucleophile attacks one of the epoxide carbons, leading to the opening of the three-membered ring and the formation of a trans-1,2-disubstituted cyclopentane.
Regioselectivity of Nucleophilic Attack
The regioselectivity of the ring-opening is dependent on the reaction conditions:
-
Under basic or neutral conditions (strong nucleophiles): The nucleophile will attack the less sterically hindered carbon of the epoxide. In the case of this compound, this is the C2 position.
-
Under acidic conditions (weak nucleophiles): The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon (C1), which can better stabilize the partial positive charge that develops in the transition state.
Application Note: Synthesis of trans-2-Substituted-1-methylcyclopentanols
The reaction of this compound with nucleophiles provides a straightforward route to trans-2-substituted-1-methylcyclopentanols. The trans stereochemistry arises from the backside attack of the nucleophile on the epoxide ring.
| Nucleophile | Reagent | Product |
| Azide | Sodium azide (NaN₃) | trans-2-azido-1-methylcyclopentanol |
| Amine | Benzylamine (BnNH₂) | trans-2-(benzylamino)-1-methylcyclopentanol |
| Grignard Reagent | Alkyl/Arylmagnesium halide (RMgX) | trans-2-alkyl/aryl-1-methylcyclopentanol |
Experimental Protocol: Synthesis of trans-2-Azido-1-methylcyclopentanol
This protocol is adapted from procedures for the azidolysis of epoxides.[5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v), add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents).
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and stir for 8-16 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude trans-2-azido-1-methylcyclopentanol.
-
The product can be purified by flash column chromatography on silica gel.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and avoid contact with acids, which can generate toxic hydrazoic acid gas. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol: Synthesis of trans-2-(Benzylamino)-1-methylcyclopentanol
This protocol is based on the general procedure for the aminolysis of epoxides.[6]
Materials:
-
This compound
-
Benzylamine
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add benzylamine (1.1-1.5 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired trans-2-(benzylamino)-1-methylcyclopentanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations described in these application notes.
Caption: Synthesis of this compound.
Caption: Nucleophilic Ring-Opening Reactions.
References
- 1. 1-METHYL-1,2-EPOXYCYCLOPENTANE [chemicalbook.com]
- 2. 1-METHYL-1,2-EPOXYCYCLOPENTANE CAS#: [m.chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. research.utwente.nl [research.utwente.nl]
- 6. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl-1,2-cyclopentene Oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-1,2-cyclopentene oxide is a versatile cyclic ether and a valuable building block in organic synthesis. Its strained three-membered epoxide ring makes it susceptible to a variety of ring-opening reactions, providing access to a range of functionalized cyclopentane derivatives. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound, highlighting its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.
Physicochemical Properties
This compound is a colorless liquid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| CAS Number | 16240-42-9 | [1] |
| Boiling Point | 113 °C (lit.) | [2] |
| Density | 0.914 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.431 (lit.) | [2] |
Synthesis of this compound
This compound is readily synthesized from its corresponding alkene, 1-methylcyclopentene, via epoxidation. A common and efficient method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).
Synthesis of 1-Methylcyclopentene (Precursor)
A potential route to 1-methylcyclopentene starts from the readily available cyclopentanone.
References
Application Notes: Reactions of Methyl-1,2-cyclopentene Oxide with Amines
Introduction
The ring-opening of epoxides with nucleophiles is a fundamental and powerful transformation in organic synthesis, providing a direct route to 1,2-difunctionalized compounds. The reaction of methyl-1,2-cyclopentene oxide with amines is of particular interest as it yields vicinal amino alcohols, specifically derivatives of 2-amino-1-methylcyclopentan-1-ol.[1][2] These products are valuable chiral building blocks and structural motifs found in numerous biologically active molecules and pharmaceutical agents.[3][4] Understanding the mechanism, regioselectivity, and stereochemistry of this reaction is crucial for researchers in organic synthesis and drug development.
Reaction Mechanism and Stereochemistry
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. This process is stereospecific, resulting in an anti-addition of the amine and the resulting hydroxyl group across the former C-C double bond.[5][6] When starting with a specific enantiomer of the epoxide, the reaction leads to the formation of stereochemically defined products. For instance, the reaction of cyclopentene oxide with dimethylamine produces two stereoisomers, the (R,R) and (S,S) enantiomers.[6]
Regioselectivity
This compound is an unsymmetrical epoxide, meaning the two carbon atoms of the oxirane ring are not equivalent. The amine can attack either the tertiary carbon (C1, bearing the methyl group) or the secondary carbon (C2). The regiochemical outcome of the reaction is highly dependent on the reaction conditions.
-
Under Basic or Neutral Conditions: The reaction is primarily governed by sterics. The amine nucleophile will preferentially attack the less sterically hindered carbon atom (C2). This SN2 attack results in the formation of trans-2-amino-1-methylcyclopentan-1-ol as the major product.[1][7]
-
Under Acidic Conditions: The epoxide is first protonated, activating it towards nucleophilic attack. In this case, electronic factors play a more significant role. The positive charge is better stabilized at the more substituted tertiary carbon (C1). Consequently, the nucleophile preferentially attacks the tertiary carbon, leading to trans-1-(alkylamino)-1-methylcyclopentan-2-ol.[7][8] However, a mixture of regioisomers is common, and the ratio can be influenced by the catalyst, solvent, and amine nucleophilicity.[4]
A visual representation of the reaction mechanism under acidic conditions is provided below.
Applications in Drug Development
The 2-amino-1-methylcyclopentan-1-ol scaffold is a key intermediate in the synthesis of various pharmaceutical compounds.[3] Its rigid, chiral structure allows for specific interactions with biological targets like enzymes and receptors. These amino alcohols serve as synthons for more complex molecules, including potential anticancer agents, antivirals, and central nervous system drugs.[9][10] The ability to control the stereochemistry and regiochemistry of the epoxide opening reaction is therefore paramount in synthesizing enantiomerically pure and structurally defined drug candidates. The amino and hydroxyl groups also provide convenient handles for further chemical modification and for creating prodrugs to improve properties like bioavailability.[11]
Illustrative Reaction Outcomes
The following table summarizes the expected major products from the reaction of this compound with various amines under different conditions. Yields and regiomeric ratios are dependent on specific catalysts, solvents, and temperatures.[4][12]
| Amine Type | Amine Example | Condition | Major Product (Attack at) | Expected Yield Range |
| Primary Aliphatic | Ethylamine | Neutral/Heat | trans-2-(Ethylamino)-1-methylcyclopentan-1-ol (C2) | Good to Excellent |
| Secondary Aliphatic | Diethylamine | Neutral/Heat | trans-2-(Diethylamino)-1-methylcyclopentan-1-ol (C2) | Good to Excellent |
| Primary Aromatic | Aniline | Acid Catalyst (e.g., H₂SO₄) | trans-1-methyl-2-(phenylamino)cyclopentan-1-ol (C2) | Moderate to Good |
| Primary Aromatic | Aniline | Lewis Acid (e.g., Zn(ClO₄)₂) | trans-1-(Phenylamino)-1-methylcyclopentan-2-ol (C1) | Moderate to Good |
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free, Catalyst-Free Aminolysis (Favors C2 Attack)
This protocol is adapted from general methods for the regioselective ring-opening of epoxides.[1] It favors the attack at the less sterically hindered carbon.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, piperidine, benzylamine) (1.2 - 2.0 eq)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Amine: Add the desired amine (1.2 - 2.0 eq) to the flask.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 60-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 24 hours depending on the amine's reactivity.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the crude mixture with DCM or EtOAc.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired amino alcohol.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Acetic Acid-Mediated Aminolysis (Favors C1 Attack)
This protocol utilizes a mild acid to promote the reaction and can influence regioselectivity, often favoring attack at the more substituted carbon.[13]
Materials:
-
Same as Protocol 1, with the addition of glacial acetic acid.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.2 eq) in a minimal amount of a suitable solvent (e.g., acetonitrile or neat) or run solvent-free.
-
Catalyst Addition: Add glacial acetic acid (1.0 - 1.5 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion, as monitored by TLC.
-
Work-up and Purification: Follow steps 4-8 from Protocol 1. The initial washing step should use a base (like NaHCO₃) sufficient to neutralize the acetic acid.
Role in Medicinal Chemistry Scaffolding
The synthesized 2-amino-1-methylcyclopentanol serves as a versatile scaffold. The amine and alcohol functionalities can be independently modified to explore structure-activity relationships (SAR). For example, the amine can be acylated or alkylated, while the alcohol can be etherified or esterified. This allows for the creation of a library of related compounds for biological screening.
References
- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2-Amino-1-methylcyclopentan-1-ol (EVT-3186447) | 20412-66-2 [evitachem.com]
- 4. Regio- and stereoselective synthesis of new diaminocyclopentanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]
- 6. brainly.com [brainly.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds [mdpi.com]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 13. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Reactions of Methyl-1,2-cyclopentene Oxide with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of epoxides with Grignard reagents is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of new functionalities with stereochemical control. This document provides detailed application notes and protocols for the reaction of a key substrate, 1-methyl-1,2-cyclopentene oxide, with various Grignard reagents. Understanding this reaction is crucial for the synthesis of complex cyclopentane-based molecules, which are prevalent in natural products and pharmaceutical agents.
The ring-opening of 1-methyl-1,2-cyclopentene oxide, a trisubstituted epoxide, with Grignard reagents (RMgX) is expected to proceed primarily through a nucleophilic attack of the Grignard carbanion on one of the epoxide carbons. This SN2-type reaction results in the formation of a new carbon-carbon bond and, after acidic workup, a substituted cyclopentanol. The regioselectivity and stereoselectivity of this reaction are critical considerations for synthetic planning.
Reaction Mechanisms and Stereochemistry
Two primary pathways can be considered for the reaction of 1-methyl-1,2-cyclopentene oxide with Grignard reagents:
-
Direct Nucleophilic Ring-Opening (SN2 Pathway): Grignard reagents are potent nucleophiles that typically attack the less sterically hindered carbon of the epoxide ring.[1][2] In the case of 1-methyl-1,2-cyclopentene oxide, the two epoxide carbons are sterically distinct. The methyl group at the C1 position presents significant steric hindrance. Therefore, the nucleophilic attack is anticipated to occur preferentially at the C2 position. This backside attack leads to an inversion of the stereochemistry at the C2 carbon, resulting in the formation of a trans-1,2-disubstituted cyclopentanol.[3]
-
Lewis Acid-Catalyzed Rearrangement Pathway: Grignard reagents can also act as Lewis acids, which can catalyze the rearrangement of epoxides to carbonyl compounds. For instance, cyclohexene oxide has been shown to rearrange to cyclopentane carboxaldehyde in the presence of methylmagnesium bromide.[4] A similar rearrangement of 1-methyl-1,2-cyclopentene oxide could potentially lead to 2-methylcyclopentanone. This ketone would then react with the Grignard reagent to form a tertiary alcohol. The prevalence of this pathway is dependent on the specific Grignard reagent and reaction conditions.
The direct SN2 pathway is generally the major pathway for simple Grignard reagents under standard conditions.
Experimental Data
While specific quantitative data for the reaction of 1-methyl-1,2-cyclopentene oxide with a wide range of Grignard reagents is not extensively reported in the literature, the following table summarizes expected outcomes and representative yields based on analogous reactions of substituted epoxides.[5] The diastereoselectivity is predicted based on the preferential attack at the less hindered carbon (C2).
| Grignard Reagent (RMgX) | R-Group | Expected Major Product | Predicted Diastereomeric Ratio (trans:cis) | Representative Yield (%) |
| Methylmagnesium Bromide | -CH₃ | trans-1,2-Dimethylcyclopentan-1-ol | >95:5 | 85 |
| Ethylmagnesium Bromide | -CH₂CH₃ | trans-1-Methyl-2-ethylcyclopentan-1-ol | >95:5 | 82 |
| Phenylmagnesium Bromide | -C₆H₅ | trans-1-Methyl-2-phenylcyclopentan-1-ol | >90:10 | 78 |
| Isopropylmagnesium Chloride | -CH(CH₃)₂ | trans-1-Methyl-2-isopropylcyclopentan-1-ol | >98:2 | 75 |
Note: The yields are illustrative and can vary based on reaction conditions and purification methods. The high trans diastereoselectivity is anticipated due to the steric hindrance posed by the C1-methyl group.
Experimental Protocols
This section provides a detailed protocol for a typical reaction of 1-methyl-1,2-cyclopentene oxide with a Grignard reagent.
Protocol 1: Synthesis of trans-1,2-Dimethylcyclopentan-1-ol
Materials:
-
1-Methyl-1,2-cyclopentene oxide
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an addition funnel is flushed with dry nitrogen or argon.
-
Addition of Epoxide: To the flask, add 1-methyl-1,2-cyclopentene oxide (1.0 g, 10.2 mmol) dissolved in 20 mL of anhydrous diethyl ether via a syringe.
-
Cooling: Cool the flask to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add methylmagnesium bromide solution (4.1 mL of a 3.0 M solution in ether, 12.3 mmol) to the stirred solution of the epoxide via the addition funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure trans-1,2-dimethylcyclopentan-1-ol.
Visualizations
The following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: SN2 pathway for Grignard reaction.
Caption: Lewis acid-catalyzed rearrangement pathway.
Caption: General experimental workflow.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. The Grignard Reaction of Epoxides - Chemistry Steps [chemistrysteps.com]
- 4. Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatives of Methyl-1,2-cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications and detailed experimental protocols for the synthesis and evaluation of derivatives of Methyl-1,2-cyclopentene oxide. This document is intended to serve as a foundational resource for the exploration of this versatile chemical scaffold in drug discovery and development.
Introduction
This compound is a cyclic ether that serves as a valuable starting material for the synthesis of a variety of substituted cyclopentane derivatives. The inherent strain of the epoxide ring allows for facile ring-opening reactions with a wide range of nucleophiles, leading to the stereocontrolled introduction of diverse functional groups. This property makes this compound an attractive scaffold for the generation of compound libraries for screening in various therapeutic areas. Notably, derivatives of the related cyclopentenone and cyclopentenedione structures have shown promising biological activities, particularly as anticancer and anti-inflammatory agents.[1] This suggests that derivatives of this compound could hold significant therapeutic potential.
Potential Applications
Anticancer Agents
Cyclopentenone-containing molecules, such as certain prostaglandins and clavulones, have demonstrated significant anticancer activity.[2] The introduction of a cyclopentenone moiety can enhance the anticancer potential of molecules.[2] The mechanism of action for some of these compounds involves the induction of apoptosis in cancer cells.[2] Given that this compound can be a precursor to substituted cyclopentenones, its derivatives are promising candidates for the development of novel anticancer therapeutics.
Anti-inflammatory Agents
Cyclopentenone prostaglandins are known to possess anti-inflammatory properties.[3] One of the key mechanisms underlying this activity is the direct inhibition of the IκB kinase (IKK) complex, a critical component of the NF-κB signaling pathway.[3] By inhibiting IKK, these compounds can suppress the production of pro-inflammatory mediators. The structural similarity of potential cyclopentenone derivatives of this compound to these natural anti-inflammatory agents makes this a promising area of investigation.
Nucleoside Analogues
The functionalized cyclopentane core is a key structural motif in several biologically active nucleoside analogues.[4][5] These compounds can act as antiviral and anticancer agents by interfering with DNA and RNA synthesis.[5][6] The stereocontrolled synthesis of aminocyclopentanol derivatives from this compound provides a pathway to novel carbocyclic nucleoside analogues with potential therapeutic applications.[4]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 113 °C |
| Density | 0.914 g/mL at 25 °C |
| Refractive Index | 1.431 |
Table 2: Representative Anticancer Activity of Cyclopentenone Derivatives (for reference)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Clofarabine | Various solid tumor and leukemia cell lines | 0.028–0.29 | [5] |
| Jasmonate derivatives | Leukemia, lung, breast, and prostate cancer cells | In the micromolar range | [2] |
Note: This data is for related cyclopentenone compounds and is provided as a reference for the potential activity of derivatives of this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of trans-2-Substituted-1-methylcyclopentanols via Epoxide Ring-Opening
This protocol describes a general method for the nucleophilic ring-opening of this compound to generate a variety of trans-2-substituted-1-methylcyclopentanol derivatives.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, an amine, a thiol, or an alcohol)
-
Anhydrous solvent (e.g., THF, DMF, or Methanol)
-
Lewis acid or base catalyst (optional, depending on the nucleophile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride or water)
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent, add the desired nucleophile (1.1-1.5 eq).
-
If required, add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a base (e.g., sodium hydride) to facilitate the reaction.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by the slow addition of a suitable quenching solution.
-
Extract the aqueous layer with an organic solvent (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure trans-2-substituted-1-methylcyclopentanol derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Synthesis of a Substituted Cyclopentenone Derivative
This protocol outlines a potential two-step synthesis of a substituted cyclopentenone derivative from a trans-2-hydroxy-1-methylcyclopentyl intermediate obtained from Protocol 1.
Step 1: Oxidation of the Secondary Alcohol
Materials:
-
trans-2-hydroxy-1-methylcyclopentyl derivative
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation reagents)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
Dissolve the trans-2-hydroxy-1-methylcyclopentyl derivative (1.0 eq) in anhydrous DCM.
-
Add the chosen oxidizing agent (1.1-1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction appropriately (e.g., with sodium thiosulfate for Dess-Martin oxidation).
-
Filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude ketone.
Step 2: Elimination to Form the Cyclopentenone
Materials:
-
Crude ketone from Step 1
-
Base (e.g., DBU or sodium methoxide)
-
Solvent (e.g., Toluene or Methanol)
Procedure:
-
Dissolve the crude ketone in a suitable solvent.
-
Add the base (1.1-1.5 eq) and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a mild acid (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous drying agent.
-
Concentrate the organic layer and purify the residue by column chromatography to obtain the desired cyclopentenone derivative.
Visualizations
Caption: Synthetic workflow for derivatives.
References
- 1. Literature Review | Paper Digest [paperdigest.org]
- 2. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Regio- and stereoselective synthesis of new diaminocyclopentanols [beilstein-journals.org]
- 5. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis Using Methyl-1,2-cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and protocols for the asymmetric synthesis utilizing methyl-1,2-cyclopentene oxide as a key starting material. The focus is on the enantioselective ring-opening of this epoxide, a powerful strategy for the synthesis of chiral 1,2-disubstituted cyclopentane derivatives, which are valuable building blocks in medicinal chemistry and natural product synthesis. While specific literature on this compound is limited, the protocols and data presented here are based on well-established and analogous reactions with meso-epoxides like cyclopentene oxide and cyclohexene oxide, providing a strong predictive framework for successful asymmetric synthesis.
Introduction to Asymmetric Ring-Opening of meso-Epoxides
The asymmetric ring-opening (ARO) of meso-epoxides is a highly efficient method for generating enantiomerically enriched products with two adjacent stereocenters.[1] This strategy relies on the use of a chiral catalyst to selectively promote the attack of a nucleophile on one of the two enantiotopic carbon atoms of the epoxide ring. The result is a high degree of stereocontrol, leading to the formation of a single enantiomer of the product.
This compound, a prochiral meso-epoxide, is an excellent substrate for such transformations. The nucleophilic attack can be directed to either the C1 (methyl-substituted) or C2 position, leading to the formation of valuable chiral 1-methyl-2-substituted-cyclopentanol derivatives. The choice of chiral catalyst and nucleophile is crucial in determining the regio- and enantioselectivity of the reaction.
Key Applications in Drug Development
Chiral 1,2-disubstituted cyclopentane scaffolds are prevalent in a wide range of biologically active molecules and pharmaceuticals. The ability to stereoselectively synthesize these structures from simple precursors like this compound is of significant interest in drug discovery and development. Potential applications include the synthesis of:
-
Prostaglandin analogs: These are used to treat a variety of conditions, including glaucoma and ulcers.
-
Carbocyclic nucleoside analogs: Many of these compounds exhibit antiviral activity, including activity against HIV and hepatitis B.
-
Chiral ligands for asymmetric catalysis: The synthesis of novel chiral ligands is essential for the development of new asymmetric transformations.
Quantitative Data Summary
The following tables summarize representative quantitative data for the asymmetric ring-opening of meso-epoxides analogous to this compound. This data is intended to provide an expectation of the yields and enantioselectivities achievable with this class of reactions.
Table 1: Asymmetric Azidolysis of meso-Epoxides with TMSN₃ Catalyzed by Chiral Cr(III)-Salen Complexes
| Epoxide Substrate | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cyclopentene Oxide | 0.01 | >99 | 93 | [1] |
| Cyclohexene Oxide | 0.01 | >99 | 85-97 | [1] |
| cis-Stilbene Oxide | 2 | 95 | 98 | [1] |
Table 2: Asymmetric Ring-Opening of Cyclohexene Oxide with Various Nucleophiles
| Nucleophile | Chiral Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Aniline | Ti(IV)-Salen | 99 | >99 | [1] |
| Benzyl Mercaptan | Cr(III)-Salen | 85 | 92 | [1] |
| Phenol | Co(II)-Salen | 94 | 95 | [1] |
Experimental Protocols
The following are detailed, exemplary protocols for the asymmetric ring-opening of this compound. These protocols are adapted from well-established procedures for analogous meso-epoxides.
Protocol 1: Asymmetric Azidolysis using a Chiral Cr(III)-Salen Catalyst
This protocol describes the enantioselective ring-opening of this compound with trimethylsilyl azide (TMSN₃) catalyzed by a chiral (R,R)-Cr(III)-Salen complex.
Materials:
-
This compound
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride
-
Trimethylsilyl azide (TMSN₃)
-
Anhydrous diethyl ether (Et₂O)
-
Tetrahydrofuran (THF)
-
Sulfuric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral (R,R)-Cr(III)-Salen catalyst (0.01 mol%).
-
Add anhydrous diethyl ether (Et₂O) to dissolve the catalyst.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0 eq) to the solution.
-
Slowly add trimethylsilyl azide (TMSN₃) (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding THF followed by 1 M aqueous H₂SO₄.
-
Stir the mixture vigorously for 1 hour to hydrolyze the silyl ether intermediate.
-
Separate the aqueous and organic layers. Extract the aqueous layer with Et₂O (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral 2-azido-1-methylcyclopentanol.
Protocol 2: Asymmetric Aminolysis using a Chiral Ti(IV)-Salen Catalyst
This protocol details the enantioselective ring-opening of this compound with aniline catalyzed by a chiral (S,S)-Ti(IV)-Salen complex.
Materials:
-
This compound
-
(S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminotitanium(IV) oxide
-
Aniline
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the chiral (S,S)-Ti(IV)-Salen catalyst (5 mol%) to a flame-dried Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Add this compound (1.0 eq) to the catalyst suspension.
-
Add aniline (1.1 eq) to the reaction mixture.
-
Seal the Schlenk tube and stir the reaction at room temperature for 48 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-(phenylamino)-1-methylcyclopentanol.
Visualizations
The following diagrams illustrate the key mechanistic and workflow aspects of the asymmetric synthesis using this compound.
Caption: A logical workflow for the asymmetric ring-opening of this compound.
Caption: A general experimental workflow for asymmetric ring-opening reactions.
Caption: A simplified diagram of the Jacobsen-Katsuki mechanism for asymmetric epoxide ring-opening.
References
Application Notes and Protocols for the Catalytic Epoxidation of 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and effective methods for the catalytic epoxidation of 1-methylcyclopentene. This key transformation yields 1-methylcyclopentene oxide, a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The protocols detailed below cover both achiral and asymmetric epoxidation techniques, offering solutions for a range of research and development needs.
Introduction
The epoxidation of 1-methylcyclopentene is a critical reaction that introduces a reactive epoxide functional group, enabling a variety of subsequent chemical transformations. Catalytic methods are preferred due to their efficiency, selectivity, and reduced environmental impact compared to stoichiometric reagents. This document outlines protocols for several robust catalytic systems, including manganese-based catalysts for cost-effective synthesis and advanced chiral systems for enantioselective epoxidation, a crucial consideration in drug development.
Data Presentation: Catalytic Epoxidation of Cyclic Alkenes
While specific quantitative data for the catalytic epoxidation of 1-methylcyclopentene is not extensively documented in publicly available literature, the following tables summarize representative results for the epoxidation of structurally similar cyclic alkenes. This data serves as a valuable reference for reaction development and optimization for 1-methylcyclopentene.
Table 1: Manganese-Catalyzed Epoxidation of Cyclopentene with Hydrogen Peroxide
| Catalyst | Oxidant System | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Epoxide (%) |
| MnSO₄ | H₂O₂ / NaHCO₃ | DMF | 3 - 5 | ~90-100 | ~20-56 |
Data adapted from studies on cyclopentene epoxidation.[1][2] Selectivity can be influenced by factors such as the H₂O₂ to substrate ratio.
Table 2: Enantioselective Epoxidation of Dihydronaphthalene with a Chiral Mn(salen) Catalyst (Jacobsen-Katsuki Epoxidation)
| Catalyst | Oxidant | Co-ligand | Temperature (°C) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-Jacobsen's Catalyst | NaOCl | 4-PPNO | 25 | 95 | 94 | 38 |
Data for 1,2-dihydronaphthalene, a cyclic alkene, demonstrating the potential for enantioselective epoxidation of cyclic substrates.[3]
Table 3: Enantioselective Epoxidation of trans-β-Methylstyrene with a Fructose-Derived Catalyst (Shi Epoxidation)
| Catalyst | Oxidant | pH | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Shi Ketone | Oxone | >10 | 0 | High | 90-92 |
This data for a non-cyclic alkene highlights the high enantioselectivity achievable with the Shi epoxidation system, which is applicable to a broad range of unfunctionalized alkenes.[4][5][6]
Experimental Protocols
The following are detailed protocols for key catalytic epoxidation methods. These can be adapted for the epoxidation of 1-methylcyclopentene with appropriate optimization of reaction conditions.
Protocol 1: Manganese Sulfate Catalyzed Epoxidation with Hydrogen Peroxide
This protocol describes a cost-effective and environmentally friendly method for the epoxidation of alkenes using a simple manganese salt as the catalyst.
Materials:
-
1-Methylcyclopentene
-
Manganese sulfate monohydrate (MnSO₄·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene (1.0 eq) and manganese sulfate monohydrate (0.015 eq) in DMF.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate vessel, prepare a solution of sodium bicarbonate in 30% hydrogen peroxide.
-
Slowly add the hydrogen peroxide/bicarbonate solution to the stirred reaction mixture, maintaining the temperature between 0-5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-methylcyclopentene oxide.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Enantioselective Epoxidation using Jacobsen's Catalyst
This protocol outlines the use of a chiral manganese-salen complex (Jacobsen's catalyst) for the asymmetric epoxidation of unfunctionalized alkenes.[5][7]
Materials:
-
1-Methylcyclopentene
-
(R,R)- or (S,S)-Jacobsen's catalyst
-
Commercial bleach (sodium hypochlorite, NaOCl solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium phosphate, dibasic (Na₂HPO₄)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hexanes
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Flash column chromatography setup
Procedure:
-
Prepare a buffered bleach solution by adding 0.05 M Na₂HPO₄ to commercial bleach and adjusting the pH to approximately 11.3 with 1 M NaOH.
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene (1.0 eq) and Jacobsen's catalyst (0.1 eq) in dichloromethane.
-
Add the buffered bleach solution to the vigorously stirred reaction mixture.
-
Stir the two-phase mixture vigorously at room temperature.
-
Monitor the reaction by TLC. To obtain a sample, stop stirring, allow the layers to separate, and sample the lower organic layer.
-
Once the starting material is consumed, add hexanes to the reaction mixture.
-
Separate the organic phase, wash it twice with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography on silica gel.
Protocol 3: Enantioselective Epoxidation using the Shi Catalyst
This protocol describes an organocatalytic method for asymmetric epoxidation using a fructose-derived ketone.[4][5][8][9][10]
Materials:
-
1-Methylcyclopentene
-
Shi catalyst (fructose-derived ketone)
-
Oxone® (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dimethoxymethane (DMM)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
EDTA disodium salt
-
Sodium tetraborate decahydrate
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with two addition funnels
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of 1-methylcyclopentene (1.0 eq) in a mixture of acetonitrile and dimethoxymethane, add the Shi catalyst (0.2-0.3 eq), tetrabutylammonium hydrogen sulfate (0.2 eq), and an aqueous buffer solution of sodium tetraborate decahydrate and EDTA.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare two separate aqueous solutions: one of Oxone® (2.0 eq) and EDTA, and another of potassium carbonate (8.0 eq).
-
Simultaneously add the two aqueous solutions dropwise to the reaction mixture over 1 hour using two addition funnels, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour at 0 °C.
-
Allow the mixture to warm to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Catalytic cycle for the Jacobsen-Katsuki epoxidation.
Catalytic Cycle of Shi Epoxidation
References
- 1. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Shi Epoxidation [organic-chemistry.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 9. Shi Asymmetric Epoxidation | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Shi Epoxidation | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Distillation of 1-methyl-1,2-epoxycyclopentane
This guide provides researchers, scientists, and drug development professionals with essential information for the successful distillation of 1-methyl-1,2-epoxycyclopentane. It includes troubleshooting advice, frequently asked questions, and a detailed experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1-methyl-1,2-epoxycyclopentane?
A1: Key physical properties are summarized in the table below. This data is crucial for planning distillation parameters.
Q2: Is vacuum distillation necessary for purifying 1-methyl-1,2-epoxycyclopentane?
A2: While the atmospheric boiling point is 113 °C, epoxides can be sensitive to high temperatures, which may lead to decomposition or polymerization.[1][2][3] Vacuum distillation is highly recommended as it lowers the boiling point, allowing for a gentler purification process that minimizes thermal degradation.[4][5]
Q3: What are the primary safety concerns when distilling this compound?
A3: 1-methyl-1,2-epoxycyclopentane is a flammable liquid with a flash point of 54 °F.[2] Standard precautions for handling flammable liquids should be followed, such as working in a well-ventilated fume hood and eliminating all potential ignition sources.[6] Additionally, vacuum distillations carry an implosion risk, so it is essential to use appropriate glassware and a safety shield.[7]
Q4: What types of side reactions can occur during distillation?
A4: Epoxides are susceptible to ring-opening reactions, which can be catalyzed by acidic or basic impurities.[8][9] At elevated temperatures, polymerization can also be a significant side reaction. Ensuring the crude material is neutralized and free of catalysts before distillation is critical.
Quantitative Data Summary
The following table summarizes the known quantitative data for 1-methyl-1,2-epoxycyclopentane.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [2] |
| Molecular Weight | 98.14 g/mol | [2] |
| Boiling Point (Atmospheric) | 113 °C | [1][2] |
| Density | 0.914 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.431 | [1][2] |
| Flash Point | 54 °F (12.2 °C) | [2] |
Troubleshooting Guide
Q1: My product appears to be decomposing or polymerizing in the distillation flask. What should I do?
A1: This is likely due to excessive temperature.
-
Solution: Reduce the pressure of your vacuum system to further lower the boiling point of the compound.[4][10] Ensure your heating mantle is set to the lowest possible temperature required for distillation. Consider using a short-path distillation apparatus to minimize the time the compound spends at high temperatures.[4]
Q2: The vacuum level is unstable, making it difficult to maintain a consistent boiling point. How can I fix this?
A2: An unstable vacuum is typically caused by leaks in the system.
-
Solution: Check all joints and connections for a secure seal. Ensure all glassware is free of cracks or chips. Use a suitable vacuum grease on all ground glass joints. Verify that the vacuum pump is operating correctly and the tubing is not compromised.
Q3: The distillation is proceeding very slowly or not at all, even at a low pressure.
A3: This could be due to insufficient heating or an inaccurate pressure reading.
-
Solution: Gradually increase the temperature of the heating mantle. Be cautious not to overshoot the required temperature to avoid decomposition. Confirm your pressure gauge is calibrated and providing an accurate reading of the system's vacuum level.
Q4: My final product is not pure. What are the likely contaminants?
A4: Contaminants could be residual starting materials from the synthesis or byproducts from decomposition or side reactions.
-
Solution: If the contaminant is a lower-boiling impurity, consider using a fractional distillation column to improve separation. If it is a higher-boiling impurity, be careful not to distill to dryness, which can concentrate these impurities in the final fractions. Pre-treating the crude product to remove catalytic residues (e.g., a mild aqueous wash and drying) before distillation can prevent the formation of ring-opened byproducts.[8]
Caption: Troubleshooting workflow for common distillation issues.
Experimental Protocol: Vacuum Distillation
This protocol outlines a general procedure for the vacuum distillation of 1-methyl-1,2-epoxycyclopentane.
1. Preparation and Setup:
-
Ensure the crude 1-methyl-1,2-epoxycyclopentane is free from any acidic or basic residues by performing a neutral wash (e.g., with saturated sodium bicarbonate solution, followed by brine) and thoroughly drying with an appropriate drying agent (e.g., anhydrous magnesium sulfate).
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Use a short-path setup for thermally sensitive material. All glassware must be inspected for defects.
-
Use a magnetic stirrer and a stir bar in the distilling flask to ensure smooth boiling.
-
Attach the vacuum pump to the apparatus with thick-walled vacuum tubing. It is advisable to include a cold trap between the apparatus and the pump to protect the pump from corrosive vapors.[7]
2. Distillation Procedure:
-
Place the crude, dried epoxide into the distilling flask, filling it to no more than two-thirds of its capacity.
-
Begin stirring and turn on the cooling water to the condenser.
-
Start the vacuum pump and allow the system to evacuate to the desired pressure. A typical target pressure for this type of compound might be in the range of 20-50 mmHg to significantly lower the boiling point.
-
Once the vacuum is stable, begin to gently heat the distilling flask using a heating mantle.
-
Increase the temperature gradually until the product begins to distill. Record the temperature of the vapor and the pressure; this is the boiling point under reduced pressure.
-
Collect the purified product in the receiving flask. It may be beneficial to collect a small forerun fraction to discard before collecting the main product fraction.
3. Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature. Do not turn off the vacuum while the system is hot.[7]
-
Once cooled, carefully and slowly vent the system to return it to atmospheric pressure.
-
Turn off the vacuum pump and the condenser water.
-
Disassemble the apparatus and transfer the purified product to a suitable storage container.
Caption: Diagram of a standard vacuum distillation apparatus.
References
- 1. 1-METHYL-1,2-EPOXYCYCLOPENTANE [chemicalbook.com]
- 2. 1-METHYL-1,2-EPOXYCYCLOPENTANE CAS#: [m.chemicalbook.com]
- 3. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. buschvacuum.com [buschvacuum.com]
- 6. chembk.com [chembk.com]
- 7. youtube.com [youtube.com]
- 8. aakash.ac.in [aakash.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vacuum Distillation Technology and corresponding vacuum pumps - Vacuum Pump - EVP Vacuum Solution! [evpvacuum.com]
Technical Support Center: Chromatographic Separation of Methyl-1,2-cyclopentene Oxide Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Methyl-1,2-cyclopentene oxide isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Gas Chromatography (GC) Troubleshooting
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between cis/trans or enantiomeric isomers. | 1. Inappropriate chiral stationary phase. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low. 4. Column overloading. | 1. Select a stationary phase with a different selectivity, such as a cyclodextrin-based column (e.g., β- or γ-cyclodextrin derivatives). 2. Optimize the temperature ramp rate; slower ramps (1-2°C/min) often improve resolution of chiral compounds.[1] 3. Adjust the linear velocity of the carrier gas (e.g., hydrogen or helium) to the optimal range for the column. 4. Dilute the sample to an appropriate concentration (e.g., 0.1-1 mg/mL) to avoid column overload.[2] |
| Peak tailing for one or both isomers. | 1. Active sites on the column or in the inlet liner. 2. Sample degradation. 3. Incompatible solvent. | 1. Use a deactivated inlet liner and trim a small portion (5-10 cm) from the front of the column to remove active sites.[3] 2. Ensure the injector temperature is not excessively high, which could cause thermal degradation of the epoxide. 3. The solvent should be of high purity and compatible with the stationary phase. |
| Split peaks are observed. | 1. Improper column installation. 2. Inconsistent injection technique. 3. Sample solvent incompatibility with the stationary phase or initial oven temperature.[4][5] | 1. Ensure the column is installed at the correct depth in the inlet.[3] 2. Use an autosampler for consistent and rapid injections.[5] 3. The initial oven temperature should be about 20°C below the boiling point of the solvent.[4] Ensure the solvent polarity is compatible with the stationary phase. |
| Inconsistent retention times. | 1. Fluctuations in oven temperature or carrier gas flow rate. 2. Column aging or contamination. 3. Leaks in the system. | 1. Verify the stability and accuracy of the GC's temperature and flow control. 2. Condition the column according to the manufacturer's instructions. If performance does not improve, replace the column. 3. Perform a leak check of the system, paying close attention to the inlet septum and column connections. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or no separation of enantiomers. | 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase composition. 3. Temperature fluctuations. | 1. Screen different types of CSPs, such as polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type columns.[6] 2. Optimize the mobile phase by varying the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). Small changes can significantly impact selectivity. 3. Use a column thermostat to maintain a stable temperature, as enantioselectivity can be temperature-dependent.[7] |
| Broad peaks. | 1. High extra-column volume. 2. Column contamination or degradation. 3. Mismatch between sample solvent and mobile phase. | 1. Minimize the length and diameter of tubing between the injector, column, and detector.[8] 2. Flush the column with a strong solvent or, if necessary, replace it. 3. Dissolve the sample in the mobile phase whenever possible. |
| Peak fronting. | 1. Column overload. 2. Column void or channeling. | 1. Reduce the injection volume or dilute the sample. 2. Replace the column if a void is suspected at the inlet.[9] |
| Variable peak areas. | 1. Inconsistent injection volume. 2. Sample degradation in the vial. 3. Air bubbles in the pump or detector. | 1. Ensure the autosampler is functioning correctly and there are no leaks in the injection system. 2. Use fresh samples and consider amber vials if the compounds are light-sensitive. 3. Degas the mobile phase and prime the pump to remove any air bubbles. |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is better for separating this compound isomers, GC or HPLC?
A1: Both GC and HPLC can be suitable, and the choice depends on the specific isomers of interest (cis/trans diastereomers or enantiomers) and the available instrumentation. Gas chromatography is often preferred for volatile and thermally stable compounds like this compound, especially for enantiomeric separation on chiral cyclodextrin-based columns. HPLC with a chiral stationary phase is also a powerful technique, particularly when derivatization is not desirable.
Q2: What type of GC column is recommended for the chiral separation of these isomers?
A2: For the enantioselective separation of small cyclic compounds like this compound, chiral stationary phases containing derivatized cyclodextrins are highly recommended. Columns with β- or γ-cyclodextrin derivatives often provide the necessary selectivity for resolving enantiomers of volatile compounds.
Q3: What are the ideal mobile phases for HPLC separation of these isomers?
A3: For normal-phase chiral HPLC, a mobile phase consisting of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is typically used. The optimal ratio of these solvents needs to be determined empirically to achieve the best resolution.
Q4: Is derivatization necessary for the analysis of this compound isomers?
A4: Derivatization is generally not required for GC analysis if a suitable chiral column and a sensitive detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) are used. For HPLC, derivatization might be considered to enhance UV detection if the epoxide itself does not have a strong chromophore, though it is often preferable to use a detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) if UV detection is inadequate. A method involving derivatization with N,N-diethyldithiocarbamate has been described for the HPLC analysis of epoxides.[10][11]
Q5: How can I improve the resolution between closely eluting peaks?
A5: To improve resolution, you can:
-
In GC: Decrease the temperature ramp rate, optimize the carrier gas flow rate, or use a longer column with a smaller internal diameter.
-
In HPLC: Adjust the mobile phase composition (e.g., decrease the percentage of the stronger solvent), lower the flow rate, or use a column with smaller particles or a longer length.[8][12][13]
Q6: My peaks are splitting in my GC analysis. What should I check first?
A6: Peak splitting in GC is often related to issues in the inlet.[5] First, check that the column is installed correctly. A poor column cut or incorrect installation depth can cause peak splitting.[3] Also, ensure that your injection technique is consistent, preferably using an autosampler.[5][14]
Experimental Protocols
Protocol 1: Enantioselective Gas Chromatography (GC)
This protocol provides a general method for the separation of this compound enantiomers. Optimization will be required for specific instrumentation and columns.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Chiral capillary column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a derivatized cyclodextrin stationary phase (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin).
-
Carrier Gas: Hydrogen or Helium at an appropriate linear velocity (e.g., 40 cm/s).
-
Injection:
-
Injector Temperature: 200°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 2°C/minute to 140°C.
-
Final Temperature: 140°C, hold for 5 minutes.
-
-
Detector:
-
FID Temperature: 250°C
-
MS Transfer Line Temperature: 230°C
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like hexane or dichloromethane to a final concentration of approximately 0.5 mg/mL.[2][15]
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the separation of this compound enantiomers using normal-phase HPLC.
-
Instrumentation: HPLC system with a UV detector or other suitable detector (RID, ELSD).
-
Column: Chiral stationary phase, e.g., 250 x 4.6 mm, 5 µm particle size, with a polysaccharide-based chiral selector (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Isopropanol (e.g., 98:2 v/v). The ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (controlled).
-
Detection:
-
UV Wavelength: 210 nm (if detectable) or use a universal detector.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative Data Summary
The following table provides representative data that could be expected from the successful separation of this compound isomers. Actual values will vary based on the specific system and conditions.
Table 1: Representative GC Separation Data
| Isomer | Retention Time (min) | Resolution (Rs) | Asymmetry Factor |
| (1R,2S)-Methyl-1,2-cyclopentene oxide | 18.5 | - | 1.1 |
| (1S,2R)-Methyl-1,2-cyclopentene oxide | 19.2 | 1.6 | 1.2 |
Table 2: Representative HPLC Separation Data
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor |
| Enantiomer 1 | 9.8 | - | 1.3 |
| Enantiomer 2 | 11.2 | 1.8 | 1.2 |
Visualizations
Caption: Experimental workflow for the chromatographic separation of this compound isomers.
Caption: Troubleshooting logic for addressing poor peak resolution in chromatographic separations.
References
- 1. gcms.cz [gcms.cz]
- 2. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Isolation and Characterization of Two Geometric Allene Oxide Isomers Synthesized from 9S-Hydroperoxylinoleic Acid by Cytochrome P450 CYP74C3: STEREOCHEMICAL ASSIGNMENT OF NATURAL FATTY ACID ALLENE OXIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mastelf.com [mastelf.com]
- 13. chromtech.com [chromtech.com]
- 14. researchgate.net [researchgate.net]
- 15. uoguelph.ca [uoguelph.ca]
Technical Support Center: Methyl-1,2-cyclopentene oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Methyl-1,2-cyclopentene oxide. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
A1: this compound, like other epoxides, is a reactive molecule due to the inherent strain in its three-membered ring. While it can be stable for short periods under inert, anhydrous conditions at room temperature, its long-term stability is limited. For prolonged storage, it is crucial to maintain recommended storage conditions to prevent degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability and prevent degradation, this compound should be stored under the following conditions:
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Temperature: Refrigerate at 2-8°C.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
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Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
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Purity: Ensure the absence of acidic or basic impurities, as these can catalyze decomposition.
Q3: What are the common degradation pathways for this compound?
A3: The primary degradation pathway for this compound is the acid- or base-catalyzed ring-opening of the epoxide. This can be initiated by trace amounts of acid or base, or even by nucleophilic attack from water or other solvents. Thermal decomposition can also occur at elevated temperatures.
Q4: What are the likely products of this compound degradation?
A4: Degradation typically results in the formation of diols, alkoxy alcohols (if alcohols are present as solvents or impurities), or other ring-opened products. The specific products will depend on the conditions (e.g., pH, solvent, temperature) under which degradation occurs. For example, in the presence of water and an acid catalyst, the primary degradation product will be 1-methyl-1,2-cyclopentanediol.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are indicative of instability. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
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Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
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Verify Purity: Immediately analyze an aliquot of your stock solution by GC-MS or HPLC to check for the presence of degradation products.
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Review Storage Conditions: Ensure that the compound has been stored at the recommended 2-8°C under an inert atmosphere and protected from light.
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Check for Contaminants: Evaluate all reagents and solvents used in your experiment for potential acidic or basic impurities that could catalyze epoxide ring-opening.
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Use Fresh Sample: If degradation is confirmed, use a fresh, unopened vial of this compound for subsequent experiments.
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Issue 2: Rapid Consumption of Starting Material in a Reaction
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Possible Cause: In addition to the desired reaction, the epoxide may be undergoing a competing degradation reaction.
-
Troubleshooting Steps:
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Control Reaction Temperature: Epoxide ring-opening is often accelerated by heat. Ensure your reaction is performed at the specified temperature and that there are no "hot spots."
-
pH Control: If your reaction conditions are not pH-sensitive, consider running the reaction in a buffered system to neutralize any trace acid or base.
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Anhydrous Conditions: If applicable to your reaction, ensure all solvents and reagents are rigorously dried to prevent hydrolysis of the epoxide.
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Monitor by TLC/LC-MS: Track the progress of your reaction closely to distinguish between the formation of your desired product and degradation products.
-
Quantitative Stability Data
| Property | Value |
| CAS Number | 16240-42-9 |
| Molecular Formula | C₆H₁₀O |
| Molecular Weight | 98.14 g/mol |
| Boiling Point | 113 °C |
| Density | 0.914 g/mL |
| Refractive Index | 1.431 |
Note: The provided data is compiled from various chemical suppliers and databases.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on the specific laboratory equipment and conditions.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[1][2][3][4]
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add a small amount of dilute acid (e.g., 0.1 M HCl) and stir at room temperature.
-
Basic Hydrolysis: Add a small amount of dilute base (e.g., 0.1 M NaOH) and stir at room temperature.
-
Oxidative Degradation: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) and stir at room temperature.
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Thermal Degradation: Heat a solution of the compound at a controlled elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of the compound to a UV lamp.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Analyze the aliquots by a validated stability-indicating method, such as GC-MS or HPLC, to quantify the remaining this compound and identify degradation products.[5][6][7][8]
Protocol 2: Long-Term Stability Study
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Storage: Store multiple, tightly sealed vials of high-purity this compound at 2-8°C under an inert atmosphere and protected from light.
-
Time Points: At specified intervals (e.g., 0, 3, 6, 12, 24 months), remove one vial for analysis.
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Analysis: Analyze the contents of the vial for purity and the presence of any degradation products using a validated analytical method (e.g., GC-MS or HPLC).
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Data Evaluation: Compare the results over time to determine the shelf-life and identify any long-term degradation trends.
Visualizations
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arxiv.org [arxiv.org]
- 8. Development and validation of a stability-indicating RP-HPLC method for assay of alphamethylepoxide and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Decomposition of 1-Methyl-1,2-cyclopentene Oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the decomposition of 1-methyl-1,2-cyclopentene oxide.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the acid-catalyzed ring-opening of 1-methyl-1,2-cyclopentene oxide with an alcohol (e.g., methanol)?
A1: In an acid-catalyzed ring-opening, the nucleophile (in this case, methanol) will preferentially attack the more substituted carbon of the epoxide ring. This is due to the development of a partial positive charge on the more substituted carbon in the transition state, which resembles a stable tertiary carbocation. The reaction proceeds with anti-stereochemistry, meaning the nucleophile attacks from the opposite face of the epoxide ring. Therefore, the expected major product is a trans-1,2-substituted cyclopentane.
Q2: What are the expected major products from the base-catalyzed ring-opening of 1-methyl-1,2-cyclopentene oxide with an alkoxide (e.g., methoxide)?
A2: Under basic conditions, the ring-opening follows an SN2 mechanism. The nucleophile (methoxide) will attack the less sterically hindered carbon of the epoxide. This also results in a trans-1,2-substituted cyclopentane due to the backside attack characteristic of SN2 reactions.
Q3: Can thermal decomposition of 1-methyl-1,2-cyclopentene oxide lead to isomerization?
A3: While specific studies on the thermal decomposition of 1-methyl-1,2-cyclopentene oxide are not extensively documented, thermal treatment of related cyclic compounds can lead to isomerization and other rearrangements. For instance, the thermal chemistry of 1-methyl-1-cyclopentene, a potential product of deoxygenation, has been studied on catalyst surfaces, showing isomerization and dehydrogenation at elevated temperatures.[1][2] It is plausible that heating 1-methyl-1,2-cyclopentene oxide could lead to rearrangement to form cyclopentyl methyl ketone or other isomeric products.
Q4: Are there any known side reactions to be aware of during the synthesis of 1-methyl-1,2-cyclopentene oxide?
A4: The synthesis of epoxides, often through the oxidation of alkenes, can have potential side reactions. In the case of epoxidation of 1-methylcyclopentene, incomplete reaction can leave unreacted starting material. Over-oxidation or reaction with water can potentially lead to the formation of the corresponding diol (1-methylcyclopentane-1,2-diol). The purification process is crucial to remove these impurities before conducting decomposition studies.
Troubleshooting Guides
Issue 1: Unexpected Product Ratios in Acid-Catalyzed Ring-Opening
Problem: The observed ratio of regioisomers in the acid-catalyzed ring-opening of 1-methyl-1,2-cyclopentene oxide does not align with the expected preference for attack at the more substituted carbon.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficiently acidic conditions: The reaction may be proceeding partially through an SN2-like pathway if the epoxide is not fully protonated. | Ensure the acid catalyst is of the appropriate concentration and is not degraded. Consider using a stronger acid if necessary, but be mindful of potential side reactions. |
| Steric hindrance from the nucleophile: A very bulky nucleophile might have difficulty accessing the more substituted carbon, leading to a higher proportion of attack at the less substituted carbon. | If possible, switch to a less sterically hindered nucleophile. |
| Reaction temperature: Higher temperatures can sometimes reduce the selectivity of the reaction. | Perform the reaction at a lower temperature to favor the thermodynamically preferred product. |
Issue 2: Low Yield in Base-Catalyzed Ring-Opening
Problem: The base-catalyzed ring-opening of 1-methyl-1,2-cyclopentene oxide results in a low yield of the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Weak nucleophile: The chosen nucleophile may not be strong enough to efficiently open the epoxide ring. | Use a stronger nucleophile. For example, if using an alcohol, deprotonate it first with a strong base (e.g., NaH) to form the more nucleophilic alkoxide. |
| Presence of proton sources: Protic solvents can protonate the nucleophile, reducing its nucleophilicity. | Ensure anhydrous conditions and use an appropriate aprotic solvent. |
| Incomplete reaction: The reaction time may be insufficient for complete conversion. | Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. Gentle heating can also be applied, but monitor for side product formation. |
Issue 3: Formation of Multiple Unexpected Products in Thermal Decomposition
Problem: Thermal decomposition of 1-methyl-1,2-cyclopentene oxide yields a complex mixture of unidentified products.
Possible Causes and Solutions:
| Cause | Solution |
| High decomposition temperature: Very high temperatures can lead to non-selective bond cleavage and radical reactions, resulting in a wide array of products. | Start with a lower decomposition temperature and gradually increase it to find the optimal conditions for the desired transformation. |
| Presence of impurities: Impurities in the starting material can act as catalysts or initiators for undesired side reactions. | Ensure the 1-methyl-1,2-cyclopentene oxide is of high purity. Purify the starting material if necessary. |
| Atmosphere: The presence of oxygen can lead to oxidation products. | Conduct the thermal decomposition under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Methanolysis of 1-Methyl-1,2-cyclopentene Oxide
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1,2-cyclopentene oxide in anhydrous methanol (e.g., 0.1 M solution).
-
Initiation: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution) until the solution is neutral.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Characterize the product using NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and stereochemistry.
Data Presentation
Table 1: Predicted NMR Data for 1-Methyl-1,2-cyclopentene Oxide
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | 3.42 (s, 1H), 1.81-1.99 (m, 2H), 1.38-1.65 (m, 4H), 1.42 (s, 3H)[3] |
| ¹³C | Data not explicitly found in searches. |
Note: The provided ¹H NMR data is a prediction and should be confirmed experimentally.[3]
Visualizations
Diagram 1: Acid-Catalyzed Ring-Opening Signaling Pathway
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Diagram 2: Troubleshooting Logic for Unexpected Product Ratios
Caption: Decision tree for troubleshooting product ratios.
References
Technical Support Center: 1-Methyl-1,2-epoxycyclopentane
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-methyl-1,2-epoxycyclopentane. Below you will find troubleshooting guides and frequently asked questions to ensure the successful storage, handling, and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-methyl-1,2-epoxycyclopentane?
While specific storage conditions should always be confirmed with the supplier's Safety Data Sheet (SDS), general recommendations for similar epoxide compounds suggest storage in a cool, dry, and well-ventilated area. Based on data for analogous compounds, long-term storage at 2-8°C is advisable to maintain purity and prevent degradation.[1] For solutions, storage at -20°C or -80°C may be recommended to extend shelf life. Always keep the container tightly closed to prevent moisture absorption and potential reactions.
Q2: What are the main hazards associated with 1-methyl-1,2-epoxycyclopentane?
1-methyl-1,2-epoxycyclopentane is expected to be a flammable liquid and vapor. It may cause skin and serious eye irritation.[2][3] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Avoid contact with heat, sparks, and open flames.[3]
Q3: What common reactions does 1-methyl-1,2-epoxycyclopentane undergo?
The primary reactivity of 1-methyl-1,2-epoxycyclopentane involves the ring-opening of the epoxide. This can be initiated by both nucleophiles (under basic or neutral conditions) and acids.
-
Under basic/nucleophilic conditions: The nucleophile will attack the less sterically hindered carbon of the epoxide ring (the carbon without the methyl group) in an SN2-type reaction.[4]
-
Under acidic conditions: The epoxide oxygen is first protonated, followed by nucleophilic attack on the more substituted carbon (the tertiary carbon with the methyl group), as this carbon can better stabilize the partial positive charge that develops in the transition state.
Q4: How can I confirm the purity of my 1-methyl-1,2-epoxycyclopentane sample?
The purity of 1-methyl-1,2-epoxycyclopentane can be assessed using standard analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of impurities, such as diol products from hydrolysis, would be indicated by additional peaks in the chromatogram or spectrum.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield in a reaction. | 1. Degraded starting material: The epoxide may have hydrolyzed due to improper storage or handling. 2. Incorrect reaction conditions: The choice of solvent, temperature, or catalyst may not be optimal. 3. Steric hindrance: The nucleophile may be too bulky to attack the epoxide efficiently. | 1. Check the purity of the starting material. If necessary, purify it by distillation. 2. Review the literature for established protocols for similar epoxide ring-opening reactions. 3. Consider using a smaller, less hindered nucleophile. |
| Formation of multiple products. | 1. Lack of regioselectivity: Under certain conditions, the nucleophile may attack both carbons of the epoxide, leading to a mixture of regioisomers. 2. Side reactions: The reaction conditions may be promoting side reactions, such as polymerization or elimination. | 1. To favor attack at the less substituted carbon, use basic or nucleophilic conditions. For attack at the more substituted carbon, use acidic conditions. 2. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. |
| Inconsistent reaction outcomes. | 1. Presence of water: Trace amounts of water can lead to the formation of diol byproducts and can affect the reactivity of certain reagents. 2. Variability in reagent quality: The purity of solvents and other reagents can impact the reaction. | 1. Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure all reagents are of high purity and are stored correctly. |
Quantitative Data
Physical and Chemical Properties of 1-Methyl-1,2-epoxycyclopentane
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [5] |
| Molecular Weight | 98.14 g/mol | [5] |
| Boiling Point | 113 °C (lit.) | [5][6] |
| Density | 0.914 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index (n²⁰/D) | 1.431 (lit.) | [5][6] |
Hazard Information for the Analogous 1-Methyl-1,2-epoxycyclohexane
| Hazard Statement | Code |
| Flammable liquid and vapor | H226 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
Note: This hazard information is for a related compound and should be used as a guideline only. Always refer to the specific SDS for 1-methyl-1,2-epoxycyclopentane.[2][3]
Experimental Protocols & Visualizations
Typical Experimental Workflow: Nucleophilic Ring-Opening
The following diagram illustrates a general workflow for the reaction of 1-methyl-1,2-epoxycyclopentane with a nucleophile under basic conditions.
Caption: General workflow for a nucleophilic ring-opening reaction.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during reactions with 1-methyl-1,2-epoxycyclopentane.
Caption: A logical guide for troubleshooting experimental issues.
References
- 1. 1,2-Epoxy-1-methyl-cyclohexane | 1713-33-3 | FE172342 [biosynth.com]
- 2. 1-Methyl-1,2-epoxycyclohexane | C7H12O | CID 224243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. brainly.com [brainly.com]
- 5. 1-METHYL-1,2-EPOXYCYCLOPENTANE CAS#: [m.chemicalbook.com]
- 6. 1-METHYL-1,2-EPOXYCYCLOPENTANE [chemicalbook.com]
Technical Support Center: Optimizing Reaction Yields for Methyl-1,2-cyclopentene oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl-1,2-cyclopentene oxide.
Troubleshooting Guide
This guide addresses common issues encountered during the epoxidation of 1-methylcyclopentene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive oxidizing agent (e.g., old m-CPBA). | Use a freshly opened container of m-CPBA or determine its purity via titration. For catalytic systems, ensure the catalyst has not been deactivated. |
| Incorrect reaction temperature. | For m-CPBA epoxidations, reactions are often run at 0°C to room temperature. For catalytic systems with H₂O₂, lower temperatures (e.g., 3-5°C) may favor selectivity.[1] | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or GC to determine the optimal reaction time. | |
| Presence of water in the reaction mixture (for m-CPBA). | Ensure all glassware is dry and use an anhydrous solvent. | |
| Formation of Side Products (e.g., diol, rearranged products) | Ring-opening of the epoxide. | This can be acid or base-catalyzed. Ensure the reaction mixture is neutral during workup. For m-CPBA, the by-product m-chlorobenzoic acid can be acidic; washing with a mild base like sodium bicarbonate solution can help. |
| Baeyer-Villiger oxidation. | If the starting material or product is exposed to a ketone functionality in the presence of a peroxyacid, Baeyer-Villiger oxidation can occur as a competing reaction.[2] | |
| Over-oxidation. | Use a stoichiometric amount of the oxidizing agent. Slow addition of the oxidant can also help to control the reaction. | |
| Difficult Purification of the Product | Contamination with the carboxylic acid by-product (e.g., m-chlorobenzoic acid). | During workup, wash the organic layer with a saturated solution of sodium bicarbonate or sodium sulfite to remove the acidic by-product.[3] |
| Product is volatile. | Use caution during solvent removal under reduced pressure. A rotary evaporator with a cooled trap is recommended. | |
| Similar polarity of product and by-products. | Column chromatography on silica gel is often effective for purification. A range of solvent systems, such as hexanes/ethyl acetate, can be employed.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the epoxidation of 1-methylcyclopentene?
A1: The most common and straightforward method is the reaction of 1-methylcyclopentene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5] This reaction is typically carried out in an inert solvent like dichloromethane (CH₂Cl₂) at temperatures ranging from 0°C to room temperature.[6][7]
Q2: Are there greener alternatives to m-CPBA for this epoxidation?
A2: Yes, catalytic systems using hydrogen peroxide (H₂O₂) as the oxidant are considered greener alternatives as the only by-product is water.[8] These systems often employ a transition metal catalyst, such as manganese or rhenium compounds.[1][9]
Q3: My reaction with m-CPBA is complete, but how do I get rid of the m-chlorobenzoic acid by-product?
A3: The acidic by-product can be removed by washing the reaction mixture with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used, followed by a wash with sodium sulfite (Na₂SO₃) to destroy any remaining peroxide.[3]
Q4: I am seeing a diol as a major by-product. What is causing this and how can I prevent it?
A4: The formation of a diol is likely due to the acid-catalyzed ring-opening of the epoxide by water.[10] This can happen if your reaction conditions are acidic or during an aqueous workup if residual acid is present. To prevent this, ensure your reaction is run under anhydrous conditions and neutralize any acid before or during the workup.
Q5: What is the expected stereochemistry of the epoxidation?
A5: The epoxidation of an alkene with a peroxyacid is a syn-addition, meaning the oxygen atom is added to the same face of the double bond.[4][11] For 1-methylcyclopentene, this will result in a racemic mixture of the two possible enantiomers.
Data Presentation
The following tables summarize reaction conditions for the epoxidation of cyclopentene, a closely related substrate, which can serve as a starting point for the optimization of this compound synthesis.
Table 1: Catalytic Epoxidation of Cyclopentene with Hydrogen Peroxide [1]
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) |
| MnSO₄·H₂O | H₂O₂/NaHCO₃ | DMF | 3-5 | 1.25 | 97 | 44 |
| MnSO₄·H₂O | H₂O₂/NaHCO₃ | DMF | 13-15 | 1.25 | 100 | 33 |
| MnSO₄·H₂O | H₂O₂/NaHCO₃ | DMF | 20-22 | 1.25 | 100 | 27 |
Experimental Protocols
Protocol 1: Epoxidation of 1-Methylcyclopentene using m-CPBA
This protocol is a general procedure based on standard epoxidation methods.[4][6][7]
Materials:
-
1-methylcyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve 1-methylcyclopentene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (1.1 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclopentene over 15-30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture again to 0°C and quench by the slow addition of saturated Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel if necessary.
Protocol 2: Catalytic Epoxidation of 1-Methylcyclopentene with Hydrogen Peroxide and a Manganese Catalyst
This protocol is adapted from a procedure for the epoxidation of cyclopentene.[1] Optimization of reactant ratios and conditions may be necessary for 1-methylcyclopentene.
Materials:
-
1-methylcyclopentene
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Prepare a buffer solution of sodium bicarbonate.
-
In a round-bottom flask, dissolve 1-methylcyclopentene and a catalytic amount of MnSO₄·H₂O in DMF.
-
Cool the mixture to 3-5°C in an ice bath with vigorous stirring.
-
In a separate container, mix the hydrogen peroxide with the sodium bicarbonate buffer.
-
Add the H₂O₂/buffer solution to the reaction flask in a single portion.
-
Stir the reaction mixture at 3-5°C and monitor its progress by GC or TLC.
-
Upon completion, quench the reaction and work up by extracting the product into a suitable organic solvent.
-
Wash the organic layer to remove DMF and other water-soluble components.
-
Dry the organic layer and carefully remove the solvent.
-
Purify the product as needed.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: General reaction pathway for the epoxidation of 1-methylcyclopentene.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Solved Write the product of reaction of 1-methylcyclopentene | Chegg.com [chegg.com]
- 4. leah4sci.com [leah4sci.com]
- 5. wyzant.com [wyzant.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cyclohexene Oxidation with H2O2 over Metal-Organic Framework MIL-125(Ti): The Effect of Protons on Reactivity [mdpi.com]
- 9. An improved methyltrioxorhenium-catalyzed epoxidation of alkenes with hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. google.com [google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Methyl-1,2-cyclopentene Oxide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl-1,2-cyclopentene oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Reaction Issues
Q1: My ring-opening reaction with a nucleophile is not proceeding to completion. What are the possible causes and solutions?
A1: Incomplete conversion in ring-opening reactions of this compound can stem from several factors. Here's a breakdown of potential causes and how to address them:
-
Insufficient Nucleophile Strength: Weak nucleophiles may not react efficiently without activation of the epoxide.[1]
-
Solution: For weak nucleophiles (e.g., water, alcohols), the reaction should be performed under acidic conditions to protonate the epoxide, making it more susceptible to nucleophilic attack.[2][3] For stronger nucleophiles (e.g., Grignard reagents, organolithiums, LiAlH₄), basic or neutral conditions are typically sufficient.[1]
-
-
Steric Hindrance: The methyl group on the epoxide ring can sterically hinder the approach of bulky nucleophiles.
-
Solution: Under basic conditions, the nucleophile will preferentially attack the less sterically hindered carbon (C2).[1] If the reaction is still slow, consider using a less bulky nucleophile if the experimental design allows.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products. Be aware that higher temperatures can sometimes lead to decomposition or undesired side reactions.
-
-
Poor Solvent Choice: The solvent may not be appropriate for the chosen reaction conditions or may not adequately dissolve the reactants.
-
Solution: Ensure the solvent is compatible with the reagents (e.g., aprotic solvents for Grignard reagents). For reactions with charged nucleophiles, a polar aprotic solvent may be beneficial.
-
Q2: I am observing the formation of unexpected side products in my reaction. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common issue. The type of side product often depends on the reaction conditions (acidic vs. basic).
-
Under Acidic Conditions:
-
Rearrangement Products: Carbocation-like intermediates can form, especially at the more substituted carbon (C1), which can lead to rearrangements.
-
Formation of Diols: If water is present in the reaction mixture, acid-catalyzed hydrolysis can occur, leading to the formation of trans-1,2-diols.[2]
-
Minimization: Use anhydrous conditions if the desired reaction does not involve water. Employ milder acidic catalysts or lower reaction temperatures to reduce the likelihood of rearrangements.
-
-
Under Basic Conditions:
-
Polymerization: Strong bases can initiate the polymerization of the epoxide.
-
Elimination Reactions: Although less common, strong, bulky bases could potentially induce elimination reactions.
-
Minimization: Use a stoichiometric amount of the nucleophile rather than a large excess of a strong base. Maintain a controlled temperature to prevent runaway polymerization.
-
2. Product Purification & Analysis
Q3: I am having difficulty purifying my product from the reaction mixture. What are some common purification challenges and solutions?
A3: Purification of polar, functionalized cyclopentane derivatives can be challenging.
-
Challenge: Co-elution of Product and Starting Material/Side Products during Column Chromatography.
-
Solution: Optimize the solvent system for column chromatography. A gradual gradient elution can improve separation. Consider using a different stationary phase if baseline separation is not achieved with silica gel.
-
-
Challenge: Difficulty in Removing the Catalyst.
-
Solution: For acid or base catalysts, a simple aqueous workup with a mild base or acid wash, respectively, followed by extraction can be effective. Ensure the product is stable to these conditions.
-
-
Challenge: Product is a viscous oil or low-melting solid that is difficult to handle.
-
Solution: If the product is an oil, high-vacuum distillation (for thermally stable compounds) can be an effective purification method.[4] If it is a solid, recrystallization from an appropriate solvent system should be attempted.
-
Q4: How can I use NMR and GC-MS to diagnose problems in my reaction?
A4: NMR and GC-MS are powerful tools for monitoring reaction progress and identifying products and byproducts.
-
¹H NMR Spectroscopy:
-
Monitoring Reactant Consumption: The disappearance of the characteristic epoxide proton signals can be monitored. For this compound, the proton on the epoxide ring is expected to have a specific chemical shift.[5]
-
Identifying Products: The appearance of new signals corresponding to the ring-opened product will be observed. For example, in the case of alcohol formation, a new broad signal for the -OH proton will appear, and the chemical shifts of the protons on the cyclopentane ring will change significantly.
-
Detecting Side Products: Unexpected signals in the spectrum can indicate the presence of side products. The chemical shifts and coupling patterns can provide clues to their structures. For instance, the formation of a diol would show two -OH signals and characteristic shifts for the CH-OH protons.[6]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Assessing Purity: GC can separate the components of the reaction mixture, and the relative peak areas can give an indication of the product purity and the extent of conversion.
-
Identifying Components: The mass spectrum of each peak can be used to identify the molecular weight of the components. Fragmentation patterns can help in elucidating the structures of the product and any byproducts. This is particularly useful for identifying isomeric side products.
-
Table 1: Interpreting Analytical Data for a Hypothetical Ring-Opening Reaction
| Analytical Technique | Observation | Potential Interpretation | Recommended Action |
| ¹H NMR | Significant amount of starting material signals remain. | Incomplete reaction. | See Q1 for troubleshooting incomplete reactions. |
| Complex multiplet signals in the aliphatic region. | Formation of multiple isomers or side products. | Isolate and characterize the major side product. Adjust reaction conditions to improve selectivity. | |
| GC-MS | Multiple peaks in the chromatogram. | Presence of starting material, product, and byproducts. | Analyze the mass spectrum of each peak to identify the components. |
| A peak with a mass corresponding to the diol of the starting epoxide. | Unwanted hydrolysis has occurred. | Ensure anhydrous reaction conditions. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis to trans-2-Methylcyclopentane-1,2-diol
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or THF.
-
Acidification: Add a dilute aqueous solution of a strong acid (e.g., 0.1 M H₂SO₄) dropwise to the epoxide solution with stirring.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within a few hours.[2]
-
Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Ring-Opening with Sodium Cyanide
CAUTION: Cyanide compounds are highly toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reagent Preparation: Prepare a solution of sodium cyanide (1.1 eq) in a suitable solvent like methanol or a mixture of water and an organic solvent.[7]
-
Reaction Setup: In a reaction flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Addition: Add the sodium cyanide solution to the epoxide solution at room temperature.
-
Reaction Monitoring: Stir the reaction and monitor its progress by TLC or GC-MS. The reaction may require heating to proceed at a reasonable rate.
-
Workup: Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate it. The resulting β-hydroxy nitrile can be purified by column chromatography or distillation.
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
CAUTION: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Setup: In a dry, inert-atmosphere flask, suspend LiAlH₄ (a slight excess, e.g., 1.2 eq) in anhydrous diethyl ether or THF.
-
Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting aluminum salts and wash them thoroughly with the reaction solvent. The filtrate contains the product.
-
Purification: Dry the filtrate over anhydrous sodium sulfate and concentrate it to obtain the crude alcohol product, which can be further purified by distillation or chromatography. The expected product is 2-methylcyclopentanol.[8]
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- 5. 1-methyl-1,2-cyclopentene oxide, CAS No. 16240-42-9 - iChemical [ichemical.com]
- 6. marinelipids.ca [marinelipids.ca]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. 1-Methylcyclopentene can be converted into 2-methylcyclopentanol by(a) ac.. [askfilo.com]
Technical Support Center: Methyl-1,2-cyclopentene Oxide Ring-Opening Reactions
This technical support guide provides troubleshooting advice and frequently asked questions regarding the byproducts of methyl-1,2-cyclopentene oxide ring-opening reactions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products for the ring-opening of this compound?
The major product depends entirely on the reaction conditions. Under acidic conditions, the nucleophile will predominantly attack the more substituted carbon (C1). With a strong, non-hindered nucleophile under basic or neutral conditions, the attack will occur at the less substituted, less sterically hindered carbon (C2).[1][2][3]
Q2: Why am I observing a mixture of regioisomers in my reaction?
Obtaining a mixture of regioisomers is a common issue.
-
Under acidic conditions: While there is a strong preference for attack at the tertiary carbon (C1) due to electronic effects stabilizing the partial positive charge in the transition state, some attack at the secondary carbon (C2) can still occur, leading to a minor regioisomeric byproduct.[4][5][6]
-
Under basic/nucleophilic conditions: The selectivity for the less hindered carbon (C2) is generally high. However, if a sterically bulky nucleophile is used, or if the reaction conditions are not optimized, a small amount of the other regioisomer might be formed.
Q3: My product shows the wrong stereochemistry. What could be the cause?
The ring-opening of epoxides almost always proceeds via an SN2-type mechanism, which involves a backside attack by the nucleophile.[2][7] This results in an anti-periplanar arrangement of the incoming nucleophile and the resulting hydroxyl group (a trans configuration). If you are observing syn or unexpected stereochemistry, consider the possibility of downstream reactions or an incorrect structural assignment.
Q4: I've isolated an unexpected byproduct that appears to be an allylic alcohol. How is this possible?
Under strongly basic conditions, particularly with a sterically hindered base (e.g., lithium diisopropylamide), an E2 elimination reaction can compete with the SN2 ring-opening. The base can abstract a proton from a carbon adjacent to the epoxide ring, leading to the formation of an allylic alcohol.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of desired product | Reaction conditions not optimized (temperature, time). | Systematically vary the reaction temperature and time. Monitor the reaction progress using TLC or GC to determine the optimal endpoint. |
| Incomplete reaction. | Ensure the stoichiometry of the reagents is correct. Consider increasing the equivalents of the nucleophile or catalyst. | |
| Degradation of starting material or product. | If the product or starting material is sensitive, consider running the reaction at a lower temperature for a longer period. Ensure the use of dry, inert solvents and atmosphere if reagents are air or moisture sensitive. | |
| Mixture of regioisomers | Ambiguous reaction conditions (e.g., nucleophile is also a weak acid). | For acid-catalyzed reactions, ensure a strong acid catalyst is used to promote selectivity for the tertiary carbon. For nucleophilic conditions, use a strong, non-hindered nucleophile to favor attack at the secondary carbon. |
| Formation of diol byproduct | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Polymerization observed | High concentration of epoxide or catalyst. | Dilute the reaction mixture. Consider adding the epoxide slowly to the solution of the nucleophile and/or catalyst to maintain a low instantaneous concentration of the epoxide. |
Quantitative Data Summary
While specific quantitative data for all possible byproducts of this compound ring-opening is not extensively published, the expected product distributions based on established mechanisms are summarized below. Actual ratios can vary significantly with solvent, temperature, and the specific nucleophile used.
| Reaction Condition | Nucleophile (Nu) | Major Product | Major Byproduct (Regioisomer) | Other Potential Byproducts |
| Acid-Catalyzed (e.g., H₂SO₄) | H₂O | 1-Methylcyclopentane-1,2-diol | 2-Methylcyclopentane-1,2-diol | Polymer |
| CH₃OH | 2-Methoxy-1-methylcyclopentan-1-ol | 1-Methoxy-2-methylcyclopentan-2-ol | Polymer | |
| Base-Catalyzed/Strong Nucleophile | NaOCH₃ | 1-Methoxy-2-methylcyclopentan-2-ol | 2-Methoxy-1-methylcyclopentan-1-ol | Allylic alcohol (with hindered base) |
| NaCN | 2-Hydroxy-2-methylcyclopentane-1-carbonitrile | 1-Hydroxy-1-methylcyclopentane-2-carbonitrile | - |
Experimental Protocols
Acid-Catalyzed Ring-Opening with Methanol
This protocol is a representative procedure for the acid-catalyzed ring-opening of an epoxide.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous methanol (0.2 M).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.
Nucleophilic Ring-Opening with Sodium Methoxide
This protocol is a representative procedure for the ring-opening with a strong nucleophile.
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of sodium methoxide in methanol (e.g., 25 wt%, 1.2 eq).
-
Reaction Initiation: Cool the solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC or GC.
-
Workup: Upon completion, neutralize the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Signaling Pathways and Workflows
Caption: Acid-catalyzed ring-opening pathway.
Caption: Strong nucleophile ring-opening pathway.
Caption: Troubleshooting workflow for byproducts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]
"handling precautions for Methyl-1,2-cyclopentene oxide"
This technical support guide provides essential information for researchers, scientists, and drug development professionals on handling Methyl-1,2-cyclopentene oxide safely.
Frequently Asked Questions (FAQs)
General Handling and Storage
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
-
A2: To ensure safety, it is recommended to use the following PPE:
-
Eye Protection: Eyeshields or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves. The specific glove material should be chosen based on the breakthrough time and permeation rate for this chemical.
-
Respiratory Protection: A full-face respirator with a multi-purpose combination respirator cartridge (US) or a type ABEK (EN14387) respirator filter should be used, especially when working in areas with inadequate ventilation.[1]
-
Skin and Body Protection: Protective clothing to prevent skin contact.
-
-
-
Q3: What are the proper storage conditions for this compound?
Troubleshooting Experimental Issues
-
Q4: I observe the compound turning yellow over time. What does this indicate?
-
A4: While the compound is typically a clear, colorless to very faintly yellow liquid, a noticeable change in color could indicate degradation or polymerization.[2] It is crucial to ensure it was stored under the recommended conditions (2-8°C, away from light and air). If you observe significant color change, it is advisable to use a fresh batch for your experiment to ensure the purity and reactivity of the compound.
-
-
Q5: My reaction with this compound is not proceeding as expected. What could be the issue?
-
A5: Several factors could influence the outcome of your reaction. Consider the following:
-
Purity of the Compound: As mentioned, improper storage can lead to degradation.
-
Moisture: The compound is immiscible with water.[2] Ensure all your glassware is dry and solvents are anhydrous, as the presence of water can interfere with many reactions involving epoxides.
-
Reaction Temperature: Ensure you are maintaining the correct temperature for your specific protocol.
-
-
Emergency Procedures
-
Q6: What should I do in case of accidental skin or eye contact?
-
A6:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area thoroughly with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, seek medical advice or attention.[2]
-
-
-
Q7: What is the appropriate response to an inhalation exposure?
-
Q8: How should I handle a spill of this compound?
-
A8: For a small spill, you should:
-
Eliminate all ignition sources.
-
Ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.
-
-
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 113 °C | [1] |
| Density | 0.914 g/mL at 25 °C | [1] |
| Flash Point | 12 °C (53.6 °F) | [1] |
| Refractive Index | n20/D 1.431 | [1] |
| Storage Temperature | 2-8°C | [1] |
| UN Number | 1993 | [1] |
| Hazard Class | 3 | [1] |
| Packing Group | 2 | [1] |
Experimental Workflow: Spill Response
Caption: Workflow for handling a chemical spill.
References
Technical Support Center: Methyl-1,2-cyclopentene oxide
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl-1,2-cyclopentene oxide (CAS No. 16240-42-9).
Safety Data Summary
Disclaimer: A complete, verified Safety Data Sheet (SDS) for this compound was not available. The following information is based on data for structurally similar compounds, such as cyclopentene oxide and 1-methyl-1,2-epoxycyclohexane, and should be used as a guideline. Always perform a thorough risk assessment before handling this chemical.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [1][] |
| Molecular Weight | 98.14 g/mol | [1][] |
| Boiling Point | 113 °C | [1][3] |
| Density | 0.914 g/mL at 25 °C | [1][3] |
| Refractive Index | 1.431 | [1] |
Hazard Identification
Based on data for similar epoxides, this compound is anticipated to be classified as follows:
| Hazard Class | Category | GHS Hazard Statement |
| Flammable Liquid | 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
Pictograms (Anticipated):
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Signal Word (Anticipated): Danger or Warning
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening of this compound under Basic/Nucleophilic Conditions
This protocol describes a general procedure for the reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, an amine, a thiol)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Anhydrous workup materials (e.g., saturated aqueous ammonium chloride, brine, sodium sulfate)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the nucleophile in the anhydrous aprotic solvent in the flask.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Slowly add a solution of this compound in the anhydrous aprotic solvent to the flask via a dropping funnel.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., water or saturated aqueous ammonium chloride).
-
Perform an aqueous workup, including extraction with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Troubleshooting Guides and FAQs
Q1: My reaction is sluggish or not proceeding to completion. What are some possible causes and solutions?
A1:
-
Insufficiently reactive nucleophile: The nucleophilicity of your chosen reagent may be too low for the reaction to proceed efficiently. Consider using a stronger nucleophile or adding a catalyst.
-
Steric hindrance: The methyl group on the epoxide ring can sterically hinder the approach of the nucleophile. Attacking the less substituted carbon is generally favored under basic or nucleophilic conditions.[4]
-
Low reaction temperature: Try increasing the reaction temperature to provide the necessary activation energy.
-
Solvent effects: The choice of solvent can significantly impact reaction rates. Ensure you are using a suitable solvent that can dissolve both reactants and facilitate the reaction.
-
Presence of impurities: Water or other protic impurities can react with strong nucleophiles and inhibit the desired reaction. Ensure all reagents and solvents are anhydrous.
Q2: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?
A2:
-
Regioselectivity: Under basic or nucleophilic conditions, the nucleophile should preferentially attack the less sterically hindered carbon of the epoxide.[4] If you are observing a mixture of regioisomers, consider if your reaction conditions are truly basic. Any acidic impurities could lead to a competing acid-catalyzed ring-opening, which favors attack at the more substituted carbon.
-
Stereoselectivity: The ring-opening of an epoxide via an SN2 mechanism results in an inversion of stereochemistry at the attacked carbon.[4] If you are obtaining a mixture of diastereomers, it could indicate a competing reaction mechanism.
-
Side reactions: Epoxides can undergo rearrangement reactions, especially under acidic conditions. Ensure your reaction is free from acidic contaminants.
Q3: I am having difficulty purifying my product. What are some common issues and solutions?
A3:
-
Close-boiling impurities: If your product and starting material or byproducts have similar boiling points, distillation may not be effective. Consider using column chromatography with a carefully selected eluent system.
-
Product instability: The product may be unstable to the purification conditions. For example, if the product is acid-sensitive, avoid silica gel chromatography or use a neutralized silica gel.
-
Emulsion formation during workup: This can make phase separation difficult. Try adding brine to the aqueous layer to break the emulsion.
Q4: What are the key safety precautions I should take when working with this compound?
A4:
-
Flammability: this compound is expected to be a flammable liquid.[5][6][7] Handle it in a well-ventilated area, away from ignition sources.[8][9] Use non-sparking tools and ensure electrical equipment is properly grounded.
-
Irritation: It is likely to be a skin and eye irritant.[5][6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Inhalation: Avoid inhaling vapors. Work in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[7][8]
Visualizations
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 3. 1-methyl-1,2-cyclopentene oxide, CAS No. 16240-42-9 - iChemical [ichemical.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 1-Methyl-1,2-epoxycyclohexane | C7H12O | CID 224243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Epoxycyclopentane | C5H8O | CID 637977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Purity Analysis of Methyl-1,2-cyclopentene Oxide for Research and Development
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of reagents is paramount to ensuring the reliability, reproducibility, and safety of experimental outcomes. Methyl-1,2-cyclopentene oxide, a versatile cyclic ether, serves as a critical building block in the synthesis of various complex organic molecules. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this compound, alongside a comparative analysis with its structural analog, Cyclopentene oxide.
Introduction to this compound and Its Significance
This compound (CAS No. 16240-42-9) is a five-membered ring epoxide with a methyl substituent.[] Its strained three-membered epoxide ring makes it a reactive intermediate, amenable to various nucleophilic ring-opening reactions, which is a cornerstone of its utility in constructing stereochemically complex molecules.[2] The presence and purity of this functional group are critical for its intended chemical transformations in drug discovery and development, where even minor impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream processing.[3][4]
Analytical Methodologies for Purity Determination
The purity assessment of this compound, a volatile and reactive compound, necessitates the use of high-resolution analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most pertinent methods for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. For this compound, GC-MS can effectively separate the main component from potential impurities such as isomers of the precursor (e.g., 3- and 4-methylcyclopentene) and byproducts of the epoxidation reaction.[5]
Table 1: Comparison of GC-MS and HPLC Methods for Purity Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Principle | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Separation based on polarity and interaction with a stationary phase, with UV absorbance-based detection. |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a broader range of compounds, but may require derivatization for epoxides lacking a chromophore for sensitive UV detection.[3][6] |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Sensitivity is dependent on the chromophore of the analyte or its derivative. |
| Impurity Identification | Mass spectrometry provides structural information for the identification of unknown impurities. | Identification of unknown impurities is challenging without reference standards or hyphenation to MS. |
| Sample Preparation | Simple dilution in a volatile solvent. | May require derivatization, which adds complexity and potential for side reactions. |
High-Performance Liquid Chromatography (HPLC)
While GC-MS is well-suited for volatile compounds, HPLC offers versatility for a wider range of molecules. For epoxides like this compound that lack a strong UV chromophore, derivatization is often necessary to achieve adequate sensitivity with UV detectors.[3][6] This involves reacting the epoxide with a reagent that introduces a chromophoric tag, allowing for detection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination due to its high precision and accuracy.[7][8][9][10][11] It allows for the direct quantification of a substance against a certified reference material without the need for identical standards for each impurity.
Table 2: Quantitative NMR (qNMR) for Purity Assessment
| Parameter | Description |
| Principle | The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] |
| Advantages | - High precision and accuracy. - Does not require identical standards for impurities. - Provides structural information. - Non-destructive. |
| Considerations | - Requires careful selection of a suitable internal standard with known purity. - Proper experimental setup (e.g., pulse sequence, relaxation delays) is crucial for accurate quantification.[12] |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative methodologies for the analysis of this compound and its alternative.
GC-MS Protocol for this compound Purity
A validated GC-MS method is crucial for the accurate quantification of this compound and the identification of its impurities.[13][14][15]
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a 1% solution in hexane, split ratio 50:1.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, ramped to 200 °C at 10 °C/min, and held for 5 minutes.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 35-300.
qNMR Protocol for Purity Determination
The following protocol provides a general guideline for the purity determination of this compound by ¹H qNMR.[7][9][10][12]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and 5-10 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. Add a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to dissolve the sample completely.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard.
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison with an Alternative: Cyclopentene Oxide
Cyclopentene oxide (CAS No. 285-67-6) is a close structural analog of this compound and can be considered an alternative in certain synthetic applications.[2][16][][18][19] A comparative analysis of their purity profiles and physicochemical properties is essential for selecting the appropriate reagent.
Table 3: Comparison of this compound and Cyclopentene oxide
| Property | This compound | Cyclopentene oxide |
| CAS Number | 16240-42-9[] | 285-67-6[19] |
| Molecular Formula | C₆H₁₀O[20] | C₅H₈O[19] |
| Molecular Weight | 98.14 g/mol [20] | 84.12 g/mol [19] |
| Boiling Point | 113 °C[20] | 102 °C[19] |
| Density | 0.914 g/mL at 25 °C[20] | 0.964 g/mL at 25 °C[19] |
| Potential Impurities | 1-methylcyclopentene, 3-methylcyclopentene, 4-methylcyclopentene, corresponding diols and dicarbonyls. | Cyclopentene, glutaraldehyde, 1,2-cyclopentanediol. |
| Reactivity | The methyl group can influence the regioselectivity of ring-opening reactions due to steric and electronic effects. | Symmetric epoxide, leading to a single regioisomer upon nucleophilic attack unless directed by other factors. |
The presence of the methyl group in this compound can influence its reactivity and the stereochemical outcome of reactions compared to the unsubstituted Cyclopentene oxide. This is a critical consideration in the synthesis of chiral drug molecules where precise control of stereochemistry is required.[21]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of this compound.
Caption: Workflow for the purity analysis of this compound.
Conclusion
The purity of this compound is a critical parameter that directly impacts its performance in research and drug development. A multi-technique approach, combining the separation power of GC-MS with the quantitative accuracy of qNMR, is recommended for a comprehensive purity assessment. The choice between this compound and its alternative, Cyclopentene oxide, should be guided by the specific synthetic goals, particularly concerning the desired regioselectivity and stereochemistry of the final product. By employing robust analytical methodologies and understanding the potential impurity profiles, researchers can ensure the quality and integrity of their chemical syntheses.
References
- 2. scbt.com [scbt.com]
- 3. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 9. ethz.ch [ethz.ch]
- 10. emerypharma.com [emerypharma.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Page loading... [wap.guidechem.com]
- 18. cyclopentene oxide, 285-67-6 [thegoodscentscompany.com]
- 19. Cyclopentene oxide 98 285-67-6 [sigmaaldrich.com]
- 20. chemsynthesis.com [chemsynthesis.com]
- 21. Epoxide-Based Synthetic Approaches toward Polypropionates and Related Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the GC-MS Analysis of Methyl-1,2-cyclopentene oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl-1,2-cyclopentene oxide with alternative analytical techniques. Detailed experimental protocols, data presentation, and workflow visualizations are included to support researchers in method selection and implementation.
Introduction
This compound (C₆H₁₀O, MW: 98.14 g/mol ) is a cyclic ether of interest in various chemical syntheses. Accurate and reliable analytical methods are crucial for its identification, quantification, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification. This guide explores the application of GC-MS for this analyte and compares it with other relevant methods.
GC-MS Analysis of this compound: A Detailed Look
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for the analysis of volatile compounds.
Predicted Mass Spectrum and Fragmentation Pattern
While a publicly available mass spectrum for this compound is not readily found in databases such as NIST, a predicted fragmentation pattern can be inferred based on the principles of mass spectrometry and the analysis of structurally similar compounds like 1-methylcyclopentanol. The molecular ion peak ([M]⁺) would be expected at m/z 98.
Key fragmentation pathways for cyclic ethers often involve α-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening followed by further fragmentation. For this compound, prominent fragments might include:
-
m/z 83: Loss of a methyl group ([M-CH₃]⁺).
-
m/z 70: Loss of an ethylene molecule (C₂H₄) after ring opening.
-
m/z 69: Further fragmentation of the m/z 83 ion.
-
m/z 55: A common fragment for cyclic compounds.
-
m/z 43: Represents a C₃H₇⁺ or CH₃CO⁺ fragment.
-
m/z 41: Represents a C₃H₅⁺ fragment.
The relative abundances of these fragments would provide a unique fingerprint for the identification of this compound.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the analytical throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV-Vis, fluorescence, etc. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Volatility | Required (analyte must be volatile or semi-volatile). | Not required. Suitable for non-volatile and thermally labile compounds. | Not directly relevant, but sample must be soluble in a suitable deuterated solvent. |
| Sensitivity | High (typically ng to pg level).[1][2] | Moderate to high (typically µg to ng level). | Lower sensitivity (typically mg to µg level). |
| Selectivity | High, especially with selected ion monitoring (SIM). | Moderate to high, depending on the detector and column. | Very high, provides detailed structural information. |
| Identification | Definitive identification based on mass spectrum and retention time. | Tentative identification based on retention time; requires reference standards. | Definitive structural elucidation. |
| Quantification | Excellent, with the use of internal or external standards. | Excellent, with the use of internal or external standards. | Can be quantitative (qNMR) but often more complex. |
| Speed | Relatively fast analysis times (minutes).[3] | Analysis times can be longer (10-60 minutes).[3][4] | Can be time-consuming for complex experiments and data processing. |
| Cost | Generally more cost-effective than HPLC for suitable analytes.[4] | Higher initial and operational costs due to solvent consumption.[3][4] | High initial instrument cost and maintenance. |
Experimental Protocols
GC-MS Method for this compound
This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Dissolve the sample containing this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to concentrate the analyte and remove interfering matrix components.
2. GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Solvent Delay: 3 minutes.
-
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the GC-MS analytical workflow and the logical relationship for method selection.
References
Decoding the Structure of Methyl-1,2-cyclopentene Oxide Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. The ring-opening of epoxides, such as methyl-1,2-cyclopentene oxide, is a fundamental reaction in organic synthesis, often yielding a mixture of regio- and stereoisomers. This guide provides a comparative analysis of methods to confirm the structure of these products, supported by experimental data and detailed protocols.
The reaction of this compound with a nucleophile can theoretically result in two regioisomers, arising from the nucleophilic attack at either the more substituted C1 or the less substituted C2 of the epoxide ring. The reaction conditions, specifically whether it is acid- or base-catalyzed, play a crucial role in determining the regioselectivity and stereochemistry of the product.
Understanding the Reaction: Regioselectivity and Stereochemistry
The ring-opening of epoxides is a classic example of a reaction where the mechanism dictates the structural outcome. In general, under acidic conditions , the reaction proceeds through a mechanism with significant S(_N)1 character. The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon atom (C1 in this case), which can better stabilize the partial positive charge that develops in the transition state. This typically leads to the formation of trans-di-substituted cyclopentane derivatives.
Conversely, under basic or neutral conditions , the reaction follows an S(_N)2 mechanism. The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom (C2). This also results in a trans relationship between the nucleophile and the hydroxyl group.
A study on the regio- and stereoselective ring-opening of related N,N-disubstituted 1,2-epoxy-3-aminocyclopentanes highlights the influence of substituents and catalysts on the reaction outcome.[1][2][3][4] While the amino group at C3 in their model system influences the regioselectivity, the general principles of acid- and base-catalyzed ring-opening remain applicable.
Comparative Analysis of Product Structures
To illustrate the structural elucidation process, let's consider the reaction of this compound with two common nucleophiles: methanol (under acidic conditions) and dimethylamine (under basic conditions).
| Starting Material | Reagent/Conditions | Expected Major Product | Structure |
| This compound | Methanol / H(_2)SO(_4) (catalytic) | trans-1-methoxy-2-methylcyclopentan-2-ol | |
| This compound | Dimethylamine / Heat | trans-1-(dimethylamino)-2-methylcyclopentan-2-ol |
|
Table 1: Expected Products from the Ring-Opening of this compound
Experimental Protocols
Acid-Catalyzed Methanolysis of this compound
A detailed experimental protocol for a similar reaction involves the dropwise addition of the epoxide to a cooled solution of the alcohol containing a catalytic amount of acid.
Procedure:
-
A solution of this compound (1.0 eq) in methanol (5 mL/mmol) is cooled to 0 °C in an ice bath.
-
Concentrated sulfuric acid (0.05 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure trans-1-methoxy-2-methylcyclopentan-2-ol.
Base-Catalyzed Aminolysis of this compound
The aminolysis of epoxides under basic conditions is typically carried out by heating the epoxide with the amine, which also acts as the solvent.
Procedure:
-
This compound (1.0 eq) is added to an excess of dimethylamine (5.0 eq).
-
The reaction mixture is heated in a sealed tube at 80-100 °C for 12-24 hours.
-
The progress of the reaction is monitored by TLC or GC-MS.
-
After completion, the excess dimethylamine is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any remaining traces of the amine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The product, trans-1-(dimethylamino)-2-methylcyclopentan-2-ol, is purified by column chromatography or distillation under reduced pressure.
Spectroscopic Data for Structure Confirmation
The definitive confirmation of the product structures relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Predicted ¹H NMR Data for this compound
For the starting material, this compound, the predicted ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals at δ 3.42 (s, 1H), 1.81-1.99 (m, 2H), 1.38-1.65 (m, 4H), and 1.42 (s, 3H).
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) |
| This compound | δ 3.42 (s, 1H, H-2), 1.81-1.99 (m, 2H), 1.38-1.65 (m, 4H), 1.42 (s, 3H, CH₃) |
| trans-1-methoxy-2-methylcyclopentan-2-ol | Characteristic signals for the methoxy group (singlet, ~3.3-3.5 ppm) and the absence of the epoxide proton signal. The methyl group will be a singlet. |
| trans-1-(dimethylamino)-2-methylcyclopentan-2-ol | Characteristic signals for the dimethylamino group (singlet, ~2.2-2.4 ppm) and the absence of the epoxide proton signal. The methyl group will be a singlet. |
Table 2: Predicted ¹H NMR Data
¹³C NMR and Mass Spectrometry
¹³C NMR spectroscopy is instrumental in determining the number of unique carbon atoms and their chemical environment. For the ring-opened products, the chemical shifts of the carbons bearing the hydroxyl and the new nucleophilic group will be diagnostic.
Mass spectrometry provides information about the molecular weight of the product and its fragmentation pattern. The fragmentation can often help in distinguishing between isomers.
Alternative Methods for Structure Confirmation
While NMR and MS are the most common and powerful tools, other techniques can provide complementary or definitive structural information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for separating isomeric products and obtaining their individual mass spectra, which can aid in their identification.
-
X-ray Crystallography: For crystalline products, X-ray crystallography provides unambiguous proof of the three-dimensional structure, including the relative stereochemistry of the substituents.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic epoxide C-O stretching vibration and the appearance of a broad O-H stretching band in the products can confirm that the ring-opening reaction has occurred.
Logical Workflow for Structure Confirmation
The process of confirming the structure of the reaction products can be visualized as a logical workflow.
References
- 1. Regio- and stereoselective synthesis of new diaminocyclopentanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Regio- and stereoselective synthesis of new diaminocyclopentanols [beilstein-journals.org]
- 3. BJOC - Regio- and stereoselective synthesis of new diaminocyclopentanols [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
Spectroscopic Identification of Methyl-1,2-cyclopentene Oxide Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of Methyl-1,2-cyclopentene oxide under various conditions, supported by spectroscopic data for their identification. The regioselectivity of the epoxide ring-opening is a key determinant of the final product structure, and this guide will explore how different reaction mechanisms influence this outcome.
Ring-Opening Reactions: A Comparison of Pathways
The reaction of this compound, an unsymmetrical epoxide, with nucleophiles can proceed via two main pathways, leading to isomeric products. The regiochemical outcome is largely dependent on the reaction conditions, specifically whether the reaction is conducted under acidic or basic/nucleophilic conditions.
Path A: Nucleophilic Attack at the Less Hindered Carbon (SN2-type)
Under neutral or basic conditions, a strong nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, this is the C2 position. This pathway follows a typical SN2 mechanism.
Path B: Nucleophilic Attack at the More Substituted Carbon (SN1-type)
In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide a better leaving group. The transition state develops a significant partial positive charge on the carbon atoms. This positive charge is better stabilized at the more substituted carbon (C1, a tertiary carbocation-like center) than at the less substituted carbon (C2, a secondary carbocation-like center). Consequently, the nucleophile attacks the more substituted carbon.
The following sections will detail the expected products from these pathways and provide their spectroscopic identification data.
Product Analysis and Spectroscopic Data
Acid-Catalyzed Hydrolysis: Formation of 1-methyl-cis-1,2-cyclopentanediol and 1-methyl-trans-1,2-cyclopentanediol
The acid-catalyzed hydrolysis of this compound is expected to proceed via attack of water at the more substituted C1 carbon. The attack occurs from the side opposite to the epoxide oxygen, leading to an anti-addition. However, due to the formation of a carbocation-like intermediate, a mixture of stereoisomers can be expected. The primary products are the cis and trans diols.
Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)
-
Dissolution: Dissolve this compound in a suitable solvent such as water or a mixture of water and a co-solvent like THF or acetone.
-
Acidification: Add a catalytic amount of a strong acid (e.g., H₂SO₄ or HClO₄).
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, neutralize the acid with a base (e.g., NaHCO₃ solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting diol by column chromatography or recrystallization.
Table 1: Spectroscopic Data for 1-methyl-1,2-cyclopentanediol Isomers
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| cis-1-methyl-1,2-cyclopentanediol | C₆H₁₂O₂ | 116.16 | Predicted: Signals for methyl group, methylene protons, and methine proton adjacent to hydroxyl group. | Predicted: Resonances for the methyl carbon, four methylene carbons, and two carbons bearing hydroxyl groups. | Broad O-H stretch (~3300-3500), C-O stretch (~1050-1150), C-H stretches (~2850-3000). |
| trans-1-methyl-1,2-cyclopentanediol | C₆H₁₂O₂ | 116.16 | Predicted: Distinct signals for methyl group, methylene protons, and methine proton, with different coupling constants compared to the cis isomer. | Predicted: Similar to the cis isomer but with slight shifts in resonance due to the different stereochemistry. | Broad O-H stretch (~3300-3500), C-O stretch (~1050-1150), C-H stretches (~2850-3000). |
Nucleophilic Ring-Opening with a Strong Nucleophile: Formation of 2-Substituted-1-methylcyclopentan-1-ols
Strong nucleophiles, such as Grignard reagents or organocuprates, will attack the less hindered C2 carbon. This results in the formation of a tertiary alcohol where the nucleophile has added to the C2 position.
Experimental Protocol: Reaction with a Grignard Reagent (General Procedure)
-
Grignard Reagent Preparation: Prepare the Grignard reagent (e.g., CH₃MgBr) in anhydrous diethyl ether or THF.
-
Reaction: Add a solution of this compound in the same anhydrous solvent to the Grignard reagent at a low temperature (e.g., 0 °C).
-
Quenching: After the reaction is complete (monitored by TLC or GC), quench the reaction by slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt, filter, and concentrate. Purify the product by column chromatography.
Table 2: Predicted Spectroscopic Data for the Product of Reaction with Methylmagnesium Bromide
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |
| 1,2-dimethylcyclopentan-1-ol | C₇H₁₄O | 114.19 | Predicted: Two distinct methyl signals, signals for methylene protons, and a hydroxyl proton signal. | Predicted: Resonances for two methyl carbons, three methylene carbons, and two carbons of the cyclopentane ring, one of which is a quaternary carbon bearing a hydroxyl group. | Broad O-H stretch (~3300-3500), C-O stretch (~1150), C-H stretches (~2850-3000). |
Visualizing the Reaction Pathways
To further clarify the logical relationships in the ring-opening reactions of this compound, the following diagrams illustrate the mechanistic pathways.
Caption: Reaction pathways for the ring-opening of this compound.
Caption: General experimental workflow for product synthesis and identification.
Conclusion
The spectroscopic identification of the reaction products of this compound is critically dependent on understanding the underlying reaction mechanism. By analyzing the regioselectivity of the epoxide ring-opening under different conditions, researchers can predict the likely structure of the products. The use of ¹H NMR, ¹³C NMR, and IR spectroscopy, in conjunction with mass spectrometry, allows for the unambiguous characterization of the resulting substituted cyclopentanol derivatives. This guide provides a framework for comparing these reaction pathways and the spectroscopic signatures of their products, aiding in the design of synthetic routes and the characterization of novel compounds in drug development and other scientific endeavors.
A Comparative Analysis of the Reactivity of Methyl-1,2-cyclopentene Oxide and Cyclopentene Oxide
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between structurally similar epoxide compounds is crucial for predictable and efficient synthesis of target molecules. This guide provides an in-depth comparison of the reactivity of methyl-1,2-cyclopentene oxide and its parent compound, cyclopentene oxide, focusing on their ring-opening reactions under both acidic and basic conditions. The inclusion of a methyl group on the epoxide ring significantly influences the regioselectivity and likely the rate of these reactions, a factor of paramount importance in synthetic chemistry.
The reactivity of epoxides is primarily driven by the inherent strain in the three-membered ring, making them susceptible to ring-opening by a variety of nucleophiles. This reactivity can be modulated by the substitution pattern on the epoxide ring. In this guide, we explore how the presence of a methyl group in this compound, as compared to the unsubstituted cyclopentene oxide, alters the outcome of nucleophilic attack under different catalytic conditions.
Factors Influencing Reactivity: A Theoretical Overview
The key distinctions in the reactivity of this compound and cyclopentene oxide arise from electronic and steric effects imparted by the methyl group.
Electronic Effects: The methyl group is an electron-donating group. In acid-catalyzed ring-opening reactions, the epoxide oxygen is first protonated, leading to a partial positive charge on the adjacent carbon atoms. The electron-donating methyl group in this compound stabilizes the positive charge more effectively at the tertiary carbon (C-1) than at the secondary carbon (C-2). This electronic stabilization directs the nucleophilic attack to the more substituted carbon.[1][2] In contrast, for the symmetrical cyclopentene oxide, both carbon atoms are electronically equivalent.
Steric Effects: The methyl group also introduces steric hindrance at the C-1 position of this compound. In base-catalyzed ring-opening reactions, which typically follow an SN2 mechanism, the nucleophile will preferentially attack the less sterically hindered carbon atom.[3][4] Therefore, in this compound, the attack is directed towards the C-2 position. For cyclopentene oxide, both carbons are equally accessible from a steric standpoint.
Comparative Reactivity Data
Table 1: Regioselectivity of Nucleophilic Ring-Opening
| Epoxide | Catalyst/Conditions | Major Product of Nucleophilic Attack at: |
| Cyclopentene Oxide | Acidic (e.g., H₂SO₄ in MeOH) | C-1 or C-2 (equal probability) |
| Basic (e.g., NaOMe in MeOH) | C-1 or C-2 (equal probability) | |
| This compound | Acidic (e.g., H₂SO₄ in MeOH) | C-1 (more substituted carbon) |
| Basic (e.g., NaOMe in MeOH) | C-2 (less substituted carbon) |
Table 2: Predicted Relative Reaction Rates
| Reaction Condition | Predicted Faster Reactant | Rationale |
| Acid-Catalyzed Ring-Opening | This compound | The electron-donating methyl group stabilizes the partial positive charge on the tertiary carbon in the transition state, lowering the activation energy.[1] |
| Base-Catalyzed Ring-Opening | Cyclopentene Oxide | The absence of steric hindrance in cyclopentene oxide allows for a faster nucleophilic attack compared to the more hindered this compound. |
Experimental Protocols
The following are generalized experimental protocols for the ring-opening reactions of cyclopentene oxides. These should be adapted and optimized for specific research applications.
Acid-Catalyzed Ring-Opening with Methanol
Objective: To synthesize 2-methoxycyclopentanol and 1-methyl-2-methoxycyclopentanol.
Materials:
-
Cyclopentene oxide or this compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the epoxide (1.0 equivalent) in anhydrous methanol (0.5 M), add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Base-Catalyzed Ring-Opening with Sodium Methoxide
Objective: To synthesize 2-methoxycyclopentanol and 2-methyl-1-methoxycyclopentanol.
Materials:
-
Cyclopentene oxide or this compound
-
Sodium methoxide (25 wt% in methanol)
-
Methanol (anhydrous)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the epoxide (1.0 equivalent) in anhydrous methanol (0.5 M), add sodium methoxide solution (1.1 equivalents) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by TLC or GC.
-
After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the signaling pathways for the acid- and base-catalyzed ring-opening of this compound.
Caption: Acid-catalyzed ring-opening of this compound.
Caption: Base-catalyzed ring-opening of this compound.
Conclusion
The presence of a methyl group on the cyclopentene oxide ring profoundly influences its reactivity in ring-opening reactions. In acid-catalyzed reactions, the electronic effect of the methyl group dominates, leading to the preferential formation of the product where the nucleophile has attacked the more substituted carbon. Conversely, in base-catalyzed reactions, steric hindrance is the controlling factor, resulting in nucleophilic attack at the less substituted carbon. These predictable differences in reactivity are fundamental for the strategic design of synthetic routes in chemical research and drug development. While direct quantitative comparisons are sparse, the established principles of physical organic chemistry provide a robust framework for understanding and predicting the behavior of these valuable synthetic intermediates.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06033J [pubs.rsc.org]
- 3. Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Substituted vs. Unsubstituted Cyclopentene Oxides: Reactivity and Synthetic Utility
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between substituted and unsubstituted cyclopentene oxides is crucial for leveraging these versatile synthons in complex molecular architectures. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data and detailed protocols.
Cyclopentene oxides are valuable intermediates in organic synthesis, serving as precursors to a variety of functionalized cyclopentane derivatives. The presence of substituents on the cyclopentene ring dramatically influences the epoxide's reactivity, regioselectivity of ring-opening, and overall stability. This guide delves into these differences, offering a clear comparison to inform synthetic strategy.
Data Summary: A Comparative Overview
The following table summarizes key quantitative data comparing the properties and reactivity of unsubstituted and substituted cyclopentene oxides.
| Property/Reaction | Unsubstituted Cyclopentene Oxide | Substituted Cyclopentene Oxide (Example: cis-4-hydroxymethyl-1,2-cyclopentene oxide) | Key Differences & Implications |
| Synthesis | Typically synthesized by the epoxidation of cyclopentene using reagents like m-CPBA or hydrogen peroxide with a catalyst.[1][2] | Synthesized from the corresponding substituted cyclopentene. The choice of epoxidation agent can be influenced by the substituent to avoid side reactions.[3] | Substituents may direct the stereochemistry of epoxidation and can influence reaction rates. |
| Nucleophilic Ring-Opening (Regioselectivity) | Attack of nucleophiles occurs at either of the two equivalent carbons of the epoxide. In the presence of a directing group, regioselectivity can be induced. | The substituent directs the nucleophilic attack. For instance, in diarylborinic acid-catalyzed ring opening of cis-4-hydroxymethyl-1,2-cyclopentene oxides with N- and S-nucleophiles, the attack is directed to afford 1,2,4-trisubstituted cyclopentanes.[4] | Substituents are the primary determinants of regioselectivity in ring-opening reactions, offering precise control over the final product's constitution. |
| Nucleophilic Ring-Opening (Stereoselectivity) | Nucleophilic attack proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the attacked carbon.[5][6] | The stereochemical outcome is also governed by an SN2-type mechanism with inversion of configuration. The substituent can influence the preferred conformation for nucleophilic attack. | While the fundamental mechanism is the same, the steric and electronic nature of the substituent can enhance the diastereoselectivity of the ring-opening. |
| Hydrolysis | Undergoes acid-catalyzed hydrolysis to yield cyclopentane-1,2-diol. The reaction proceeds via protonation of the epoxide oxygen followed by nucleophilic attack by water.[7] | The rate and regioselectivity of hydrolysis are influenced by the electronic and steric properties of the substituent. Electron-donating groups can stabilize a developing positive charge in an SN1-like transition state, potentially accelerating the reaction. | Substituents can modulate the rate of hydrolysis and direct the position of water attack. |
| Stability | Generally stable but can be reactive towards strong acids and nucleophiles due to ring strain.[2] | The stability can be altered by the substituent. For example, bulky substituents may sterically hinder reactions that lead to decomposition. | Substituents can either enhance or decrease the stability of the epoxide ring depending on their electronic and steric characteristics. |
Experimental Protocols
Synthesis of Unsubstituted Cyclopentene Oxide
This protocol is based on the epoxidation of cyclopentene using hydrogen peroxide and a manganese catalyst.[8]
Materials:
-
Cyclopentene (CPE)
-
N,N-dimethylformamide (DMF)
-
Manganese sulfate monohydrate (MnSO₄·H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium acetate
Procedure:
-
Prepare Solution 1: In a reaction vessel, dissolve 0.1 g of cyclopentene and 0.004 g of MnSO₄·H₂O in 2 mL of DMF. Stir the solution at a temperature between 3 and 5 °C.
-
Prepare Solution 2: In a separate container, add a specific volume of 30 wt% hydrogen peroxide to 5 mL of a 0.2 M NaHCO₃/sodium acetate buffer (pH 7.8) at 1 °C.
-
Add Solution 2 to Solution 1 in a single step while maintaining the reaction temperature between 3 and 5 °C.
-
Allow the reaction to proceed for 1.25 hours.
-
The product, cyclopentene oxide, can be quantified using gas chromatography with an internal standard.
Synthesis of a Substituted Cyclopentene Oxide (Epoxide 17 from a Dodecahedrane Synthesis Approach)
This protocol describes the synthesis of a substituted cyclopentene oxide as an intermediate in a larger total synthesis.[3]
Materials:
-
Substituted cyclopentenol (alcohol 8 in the reference)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70 wt%)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a 100 mL round-bottomed flask equipped with a stir bar, dissolve the substituted cyclopentenol (167 mg, 1.24 mmol) in CHCl₃ (12.4 mL, 0.1 M).
-
Begin stirring at 23 °C.
-
Add m-CPBA (202 mg, 70 wt%, 0.82 mmol, 0.7 equiv) in a single portion.
-
Stir the solution at 23 °C for 24 hours.
-
After 24 hours, transfer the reaction mixture to a separatory funnel, rinsing with CH₂Cl₂ (5 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the substituted cyclopentene oxide.
Reaction Mechanisms and Workflows
The following diagrams illustrate key reaction pathways and experimental workflows discussed in this guide.
Caption: General workflows for the synthesis of unsubstituted and substituted cyclopentene oxides.
Caption: Comparison of nucleophilic ring-opening reactions.
Caption: General mechanism for the acid-catalyzed hydrolysis of cyclopentene oxides.
Conclusion
The choice between a substituted and an unsubstituted cyclopentene oxide in a synthetic campaign is dictated by the desired functionality and stereochemistry of the target molecule. Unsubstituted cyclopentene oxide serves as a fundamental building block for simple 1,2-disubstituted cyclopentanes. In contrast, substituted cyclopentene oxides offer a powerful platform for the regio- and stereocontrolled introduction of multiple functional groups, guided by the directing effects of the pre-existing substituent. A thorough understanding of these differences is paramount for the efficient and elegant construction of complex cyclopentanoid structures.
References
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]
- 6. m.youtube.com [m.youtube.com]
- 7. web.viu.ca [web.viu.ca]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Regioselective Ring Opening of 1-Methyl-1,2-cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of epoxide ring opening is a critical consideration in organic synthesis, particularly in the development of pharmaceutical intermediates where precise control of stereochemistry and functional group placement is paramount. This guide provides a comparative analysis of the ring opening of 1-methyl-1,2-cyclopentene oxide (also known as 1-methyl-1,2-epoxycyclopentane) under acidic and basic conditions, supported by established mechanistic principles and representative experimental data.
Introduction
1-Methyl-1,2-cyclopentene oxide is an unsymmetrical epoxide, presenting two distinct electrophilic carbon centers for nucleophilic attack. The regiochemical outcome of the ring-opening reaction is highly dependent on the reaction conditions, specifically the pH of the medium. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism, while acidic conditions favor a mechanism with significant SN1 character. This fundamental difference dictates the position of nucleophilic attack and, consequently, the structure of the resulting product.
Comparison of Acid- and Base-Catalyzed Ring Opening
The key distinction in the regioselectivity of the ring opening of 1-methyl-1,2-cyclopentene oxide lies in the site of nucleophilic attack.
-
Base-Catalyzed/Nucleophilic Conditions: In the presence of a strong nucleophile or basic conditions, the ring opening follows a classic SN2 pathway. The nucleophile attacks the sterically less hindered carbon atom (C2). This is because the epoxide oxygen is a poor leaving group, and the ring is opened by a direct backside attack of the nucleophile.
-
Acid-Catalyzed Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group. This protonation event leads to the development of a partial positive charge on the adjacent carbon atoms. The tertiary carbocation (at C1) is significantly more stable than the secondary carbocation (at C2). Consequently, the C1-O bond is weakened, and the molecule adopts a transition state with considerable SN1 character. The nucleophile then preferentially attacks the more electrophilic and more substituted carbon (C1).[1][2]
The following diagrams illustrate these distinct mechanistic pathways.
Figure 1: Mechanistic pathways for the ring opening of 1-methyl-1,2-cyclopentene oxide.
Quantitative Data Comparison
The regioselectivity of these reactions can be quantified by the ratio of the resulting products. The following table summarizes representative quantitative data for the ring opening of 1-methyl-1,2-cyclopentene oxide with methanol under both acidic and basic conditions.
| Reaction Condition | Nucleophile | Major Product (Attack at C1) | Minor Product (Attack at C2) | Regioisomeric Ratio (C1:C2) | Representative Yield (%) |
| Acid-Catalyzed | CH₃OH / H₂SO₄ (cat.) | 1-Methoxy-1-methylcyclopentan-2-ol | 2-Methoxy-1-methylcyclopentan-1-ol | >95:5 | ~90 |
| Base-Catalyzed | CH₃ONa / CH₃OH | 1-Methoxy-1-methylcyclopentan-2-ol | 2-Methoxy-1-methylcyclopentan-1-ol | <5:95 | ~85 |
Note: The data presented in this table are representative examples based on established principles of epoxide ring-opening reactions and may not reflect the outcomes of a specific, single experiment. Actual yields and ratios can vary depending on precise reaction conditions.
Experimental Protocols
Detailed methodologies for performing the ring-opening reactions are provided below.
Experimental Protocol 1: Acid-Catalyzed Ring Opening with Methanol
Objective: To synthesize 1-methoxy-1-methylcyclopentan-2-ol as the major product.
Materials:
-
1-Methyl-1,2-cyclopentene oxide
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1-methyl-1,2-cyclopentene oxide (1.0 eq) in anhydrous methanol (0.5 M), add a catalytic amount of concentrated sulfuric acid (0.02 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired products.
Figure 2: Workflow for acid-catalyzed ring opening.
Experimental Protocol 2: Base-Catalyzed Ring Opening with Methoxide
Objective: To synthesize 2-methoxy-1-methylcyclopentan-1-ol as the major product.
Materials:
-
1-Methyl-1,2-cyclopentene oxide
-
Anhydrous Methanol (CH₃OH)
-
Sodium metal (Na)
-
Ammonium Chloride (NH₄Cl) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare sodium methoxide in situ by carefully adding small pieces of sodium metal (1.1 eq) to anhydrous methanol (0.5 M) under an inert atmosphere (e.g., nitrogen or argon) in a flask equipped with a reflux condenser.
-
Once all the sodium has reacted, add 1-methyl-1,2-cyclopentene oxide (1.0 eq) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by adding saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 3: Workflow for base-catalyzed ring opening.
Conclusion
The ring opening of 1-methyl-1,2-cyclopentene oxide serves as a classic example of how reaction conditions can be strategically employed to control regioselectivity in organic synthesis. For professionals in drug development and chemical research, a thorough understanding of these principles is essential for the rational design of synthetic routes to complex molecules. The choice between acidic and basic conditions allows for the selective formation of either the tertiary or secondary alcohol, respectively, providing access to a diverse range of functionalized cyclopentane derivatives. Careful execution of the provided experimental protocols will enable researchers to reliably obtain the desired regioisomer for their specific synthetic needs.
References
A Comparative Guide to Computational Studies of Methyl-1,2-cyclopentene Oxide Reactions
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental reaction in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Computational studies provide invaluable insights into the mechanisms, kinetics, and selectivity of these reactions, complementing experimental work and guiding the design of new synthetic routes. This guide offers a comparative overview of computational approaches relevant to the study of methyl-1,2-cyclopentene oxide reactions.
Due to a lack of specific computational literature for this compound, this guide draws comparisons from theoretical studies on analogous cyclic epoxides, primarily cyclohexene oxide and substituted allene oxides. These serve as valuable proxies to understand the potential reaction pathways and the computational methodologies that can be employed.
Data Presentation: A Comparative Look at Analogous Systems
Quantitative data from computational studies, such as activation energies (ΔE‡) and reaction energies (ΔErxn), are critical for comparing different reaction pathways and the efficacy of various catalysts. Below is a summary of data from computational studies on analogous cyclic epoxide systems. This data provides a baseline for what to expect in similar studies of this compound.
Table 1: Comparison of Calculated Activation and Reaction Energies for Epoxide Ring-Opening Reactions of Analogous Systems
| Substrate | Nucleophile/Catalyst | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Cyclohexene Oxide | Methanol (uncatalyzed) | ZORA-M06-2X/TZ2P//B3LYP-D3(BJ)/6-31G+(d) | 28.5 | -2.1 | [1] |
| Cyclohexene Oxide | Methanol / Li+ | ZORA-M06-2X/TZ2P//B3LYP-D3(BJ)/6-31G+(d) | 16.2 | -15.8 | [1] |
| Cyclohexene Oxide | Methanol / H+ | ZORA-M06-2X/TZ2P//B3LYP-D3(BJ)/6-31G+(d) | -1.7 | -35.2 | [1] |
| Methyl Vinyl Allene Oxide | (cyclization) | CASSCF(10,8)/6-31++G(d,p) | Not Reported | Not Reported |
Note: The negative activation energy for the proton-catalyzed reaction indicates a barrierless process.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of research findings. Below are representative experimental and computational protocols relevant to the study of this compound reactions.
Experimental Protocols
While specific experimental studies on the ring-opening of this compound are not abundant in the readily available literature, general procedures for similar epoxides can be adapted.
General Procedure for Acid-Catalyzed Hydrolysis of a Cyclic Epoxide:
-
The epoxide (1 equivalent) is dissolved in a suitable solvent (e.g., acetone, THF, water).
-
An aqueous solution of a strong acid (e.g., HCl, H₂SO₄) is added dropwise at a controlled temperature (e.g., 0 °C).
-
The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is quenched by the addition of a base (e.g., saturated NaHCO₃ solution).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Aminolysis of a Cyclic Epoxide:
-
The epoxide (1 equivalent) and the amine (1-2 equivalents) are dissolved in a suitable solvent (e.g., methanol, acetonitrile, or neat).
-
The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates.
-
The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography or distillation to yield the corresponding β-amino alcohol.
Computational Protocols
The following protocols are based on methodologies used for analogous cyclic epoxides and represent current best practices in the field.
Density Functional Theory (DFT) for Mechanistic Studies:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Methodology:
-
Geometry Optimization: The geometries of reactants, transition states, intermediates, and products are optimized using a suitable density functional, such as B3LYP or M06-2X.
-
Basis Set: A Pople-style basis set like 6-31+G(d,p) or a Dunning-style correlation-consistent basis set such as cc-pVTZ is commonly employed.
-
Solvent Effects: The influence of the solvent is often included using a continuum solvation model like the Polarizable Continuum Model (PCM) or the SMD model.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that a transition state connects the correct reactant and product states.
-
Coupled Cluster Theory for High-Accuracy Energy Calculations:
For benchmarking and obtaining highly accurate reaction energetics, Coupled Cluster theory, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), is often considered the "gold standard." Due to its computational cost, it is typically used for single-point energy calculations on geometries optimized with DFT.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts in the computational study of epoxide reactions.
Caption: A typical workflow for a computational chemistry study of a reaction mechanism.
Caption: Generalized pathways for acid- and base-catalyzed epoxide ring-opening.
References
A Comparative Analysis of Theoretical vs. Experimental Yields in the Synthesis of 1-Methyl-1,2-cyclopentene Oxide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Epoxidation of 1-Methylcyclopentene
The synthesis of epoxides is a cornerstone of organic chemistry, providing versatile intermediates for the development of a wide array of fine chemicals and pharmaceutical agents. Among these, 1-Methyl-1,2-cyclopentene oxide is a key building block. Understanding the relationship between the theoretical and expected experimental yields of this compound is crucial for optimizing reaction conditions, scaling up production, and ensuring the economic viability of synthetic routes. This guide provides a comparative analysis of the theoretical and experimental yields for the epoxidation of 1-methylcyclopentene, supported by a detailed experimental protocol and a discussion of alternative synthetic methodologies.
Calculating Theoretical Yield: A Stoichiometric Approach
The theoretical yield of a reaction represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% conversion and no loss of material. The calculation is based on the stoichiometry of the balanced chemical equation. The most common method for the epoxidation of 1-methylcyclopentene is the reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
The balanced chemical equation for the epoxidation of 1-methylcyclopentene with m-CPBA is as follows:
C₆H₁₀ + C₇H₅ClO₃ → C₆H₁₀O + C₇H₅ClO₂ (1-Methylcyclopentene + m-CPBA → 1-Methyl-1,2-cyclopentene oxide + 3-Chlorobenzoic acid)
To calculate the theoretical yield, one must first identify the limiting reactant. This is the reactant that will be completely consumed first in the reaction, thereby determining the maximum amount of product that can be formed.
Experimental Yield: Factors and Typical Outcomes
The experimental yield is the actual amount of product obtained after the reaction and purification processes are complete. It is often lower than the theoretical yield due to several factors, including:
-
Incomplete Reactions: The reaction may not proceed to 100% completion.
-
Side Reactions: The formation of undesired byproducts can consume the reactants.
-
Losses During Workup and Purification: Product may be lost during extraction, washing, drying, and purification steps (e.g., distillation or chromatography).
-
Purity of Reagents: The presence of impurities in the starting materials can affect the reaction's efficiency.
For epoxidation reactions of alkenes using m-CPBA, experimental yields are typically in the range of 75%.[1] This provides a practical benchmark for what researchers can expect to achieve in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative data for a typical laboratory-scale synthesis of 1-Methyl-1,2-cyclopentene oxide.
| Parameter | Value | Notes |
| Starting Material | 1-Methylcyclopentene | Assumed to be the limiting reactant. |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | Typically used in slight excess. |
| Theoretical Yield | 100% (by definition) | Based on the limiting reactant. |
| Typical Experimental Yield | ~75% | Represents a good to average yield for this type of reaction.[1] |
| Precursor Synthesis Yield | Up to 96% | Yield for the synthesis of 1-methylcyclopentene from cyclopentanone. |
Experimental Protocol: Epoxidation of 1-Methylcyclopentene with m-CPBA
This protocol is a representative procedure for the synthesis of 1-Methyl-1,2-cyclopentene oxide.
Materials:
-
1-Methylcyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclopentene in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA in dichloromethane to the cooled solution of 1-methylcyclopentene over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure 1-Methyl-1,2-cyclopentene oxide.
Alternative Epoxidation Methods
While m-CPBA is a widely used and effective reagent, several other methods for the epoxidation of alkenes exist. These alternatives may offer advantages in terms of cost, safety, or environmental impact.
-
Hydrogen Peroxide with a Catalyst: This method often employs a metal catalyst (e.g., manganese, tungsten, or titanium) in the presence of hydrogen peroxide. This can be a more environmentally friendly approach.
-
In situ Generated Dimethyldioxirane (DMDO): Generated from Oxone® and acetone, DMDO is a powerful and selective epoxidizing agent.
-
Halohydrin Formation and Cyclization: This two-step process involves the formation of a halohydrin from the alkene, followed by an intramolecular Williamson ether synthesis to form the epoxide.
The choice of method will depend on the specific requirements of the synthesis, including the scale of the reaction, the desired stereochemistry, and the functional group tolerance of the substrate.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical experimental workflow for the synthesis and purification of 1-Methyl-1,2-cyclopentene oxide.
Caption: Experimental workflow for the synthesis of 1-Methyl-1,2-cyclopentene oxide.
References
A Comparative Guide to Alternative Reagents for the Epoxidation of 1-Methylcyclopentene
For researchers, scientists, and professionals in drug development, the selection of an appropriate epoxidation reagent is critical for achieving desired yields, selectivities, and process safety. The trisubstituted double bond in 1-methylcyclopentene is electron-rich, making it highly reactive towards electrophilic epoxidizing agents. This guide provides an objective comparison of common alternative reagents, supported by experimental data from analogous systems, and offers detailed protocols to facilitate laboratory application.
Performance Comparison of Epoxidation Reagents
The choice of reagent significantly impacts reaction outcomes. The following table summarizes the performance of three major classes of reagents for the epoxidation of 1-methylcyclopentene and its close analogs.
| Reagent Class | Typical Reagent(s) | Typical Yield | Selectivity | Reaction Conditions | Advantages | Disadvantages |
| Peroxy Acids | m-CPBA | High (>90%) | High | 0-25 °C, Aprotic solvents (e.g., CH₂Cl₂, CHCl₃) | Readily available, reliable, predictable stereochemistry (syn-addition)[1] | Acidic byproduct can decompose sensitive epoxides; potentially explosive[1]; requires stoichiometric amounts. |
| Dioxiranes | Dimethyldioxirane (DMDO) | Very High (>95%) | Very High | -10 to 25 °C, Acetone | Neutral, mild conditions; ideal for acid-sensitive substrates; volatile byproducts.[2][3] | Reagent is unstable and must be prepared in situ or freshly distilled[4]; requires careful handling. |
| Catalytic H₂O₂ | H₂O₂ with MnSO₄/NaHCO₃ | Moderate-High | Moderate | 0-5 °C, DMF or t-BuOH/water | "Green" oxidant (water byproduct); catalytic use of inexpensive metal.[5][6] | Lower selectivity for reactive alkenes due to side reactions/epoxide opening[7][8]; requires careful control of parameters. |
Experimental Protocols
Detailed methodologies for each class of reagent are provided below. Note that reactions should be monitored (e.g., by TLC or GC) to determine completion.
Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a standard procedure for the epoxidation of electron-rich alkenes.
Materials:
-
1-Methylcyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-methylcyclopentene (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 - 1.2 eq) in CH₂Cl₂.
-
Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed.
-
Upon completion, cool the mixture again to 0 °C and quench by slow addition of saturated Na₂SO₃ solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 1-methylcyclopentene oxide. The product can be further purified by distillation or chromatography if necessary.
In Situ Epoxidation using Dimethyldioxirane (DMDO)
This method generates the powerful DMDO reagent directly in the reaction mixture, avoiding the need for its isolation.[4][9]
Materials:
-
1-Methylcyclopentene
-
Acetone
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Oxone® (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)
Procedure:
-
In a flask with vigorous stirring, dissolve 1-methylcyclopentene (1.0 eq) and a sufficient amount of NaHCO₃ (4.0 eq) in a 1:1 mixture of acetone and water.
-
Cool the resulting suspension to 0-5 °C in an ice bath.
-
Add Oxone® (2.0 eq) to the mixture in small portions over 30-60 minutes, maintaining the temperature below 10 °C. The vigorous stirring is crucial to keep the solids suspended.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.
-
Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure (avoiding high heat) to obtain the epoxide.
Manganese-Catalyzed Epoxidation with Hydrogen Peroxide
This protocol is adapted from procedures developed for cyclopentene and represents a greener alternative.[5][6]
Materials:
-
1-Methylcyclopentene
-
N,N-Dimethylformamide (DMF)
-
Manganese(II) sulfate monohydrate (MnSO₄·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
Procedure:
-
Prepare a 0.2 M buffer solution of NaHCO₃ in water.
-
In a reaction vessel cooled to 3-5 °C, create a solution (Solution 1) by dissolving 1-methylcyclopentene (1.0 eq) and MnSO₄·H₂O (0.015 eq) in DMF.
-
In a separate, chilled container, prepare Solution 2 by adding 30% H₂O₂ (2.5-3.0 eq) to the 0.2 M NaHCO₃ buffer solution.
-
Add Solution 2 to the vigorously stirred Solution 1 in a single step.
-
Maintain the reaction temperature at 3-5 °C and stir for 1.5-2 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the product.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 1-methylcyclopentene oxide.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. datapdf.com [datapdf.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Oxidation of Cyclopentene with Manganese Oxides Octahedral Molecular Sieves with Layer and Tunnel Structures (Journal Article) | OSTI.GOV [osti.gov]
- 9. In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl-1,2-cyclopentene Oxide: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl-1,2-cyclopentene oxide, a highly flammable and potentially peroxide-forming ether. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Considerations
This compound is a hazardous chemical that requires careful handling during all stages of use and disposal. Key hazards include high flammability and the potential to form explosive peroxides upon exposure to air and light.[1][2]
Emergency Procedures for Spills:
In the event of a spill, immediate action is required to mitigate risks:
-
Evacuate: Immediately evacuate all personnel from the affected area to prevent exposure to flammable vapors.[3]
-
Ventilate: Increase ventilation in the area by opening windows and using exhaust fans.[3]
-
Contain: Use inert absorbent materials such as sand or vermiculite to contain the spill.[3][4]
-
Collect: Use non-sparking tools to collect the absorbed material.[4][5]
-
Dispose: Place all contaminated materials in a sealed, properly labeled container for hazardous waste disposal.[3]
-
Contact Professionals: For large spills, contact your institution's Environmental Health and Safety (EHS) department or a professional hazardous waste disposal service for assistance.[1]
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound (also known as 6-Oxabicyclo[3.1.0]hexane).
| Property | Value | Source |
| CAS Number | 285-67-6 | [6] |
| Molecular Formula | C₅H₈O | [6] |
| Boiling Point | 102 °C / 215.6 °F | [6] |
| Flash Point | 10 °C / 50 °F | [6] |
| Specific Gravity | 0.964 | [6] |
| UN Number | UN1993 | [6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. The following protocol outlines the necessary steps for safe and compliant disposal.
Experimental Protocol: Chemical Waste Disposal
-
Waste Identification and Classification:
-
Containerization:
-
If possible, store waste this compound in its original container.[3]
-
If the original container is not available, use a compatible, leak-proof container that can be tightly sealed.[7]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound".[2][7]
-
-
Storage of Chemical Waste:
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[5][6]
-
Ensure the storage area is equipped with secondary containment to prevent the spread of potential leaks.[7]
-
Do not store more than 10 gallons of hazardous waste in your laboratory at any given time.[7]
-
-
Peroxide Formation Management:
-
Ethers like this compound can form explosive peroxides over time.[7][8]
-
It is recommended to date the container upon opening and dispose of the chemical within one year of purchase or six months after opening.[1][2]
-
Periodically test for the presence of peroxides, especially for older containers.[1][8] If peroxides are detected or suspected, do not handle the container and contact your EHS department immediately.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup and disposal.[3]
-
Provide the waste disposal service with accurate information about the chemical and its quantity.
-
-
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents. If any residue remains, the container must be disposed of as hazardous waste.[7]
-
The first rinse of the container must be collected and disposed of as hazardous waste.[7]
-
After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as solid waste.[7]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 3. solvent-recyclers.com [solvent-recyclers.com]
- 4. Cyclopentene oxide(285-67-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
Essential Safety and Operational Guidance for Handling Methyl-1,2-cyclopentene oxide
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl-1,2-cyclopentene oxide (CAS 16240-42-9) is publicly available. The following guidance is synthesized from safety data for structurally similar chemicals, including cyclopentene oxide and methylcyclopentane. It is imperative to treat this compound as a potentially flammable liquid and irritant and to conduct a thorough risk assessment before handling.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is intended to supplement, not replace, institutional safety protocols and professional judgment.
Personal Protective Equipment (PPE)
Due to the lack of specific data for this compound, a conservative approach to PPE is recommended, drawing from protocols for similar epoxides and flammable organic compounds.
| PPE Category | Recommendation |
| Eye Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for handling organic solvents and epoxides, but specific breakthrough times for this compound are not available.[3] Inspect gloves for degradation or punctures before and during use. A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4] |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.
-
Fume Hood: Ensure a certified and operational chemical fume hood is available.
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Spill Kit: Have a spill kit rated for flammable organic liquids readily accessible.
-
Emergency Equipment: Know the location and proper operation of the nearest safety shower and eyewash station.
2. Handling and Use:
-
Grounding: To prevent static discharge, which can ignite flammable vapors, ensure all metal equipment is properly grounded.[2][5]
-
Inert Atmosphere: If the procedure is sensitive to air or moisture, or if heating is required, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use spark-proof tools and equipment when transferring the chemical.[1][2] Dispense the required amount within the fume hood, keeping the container sealed when not in use.
-
Heating: Avoid open flames. If heating is necessary, use a controlled heating source such as a heating mantle, oil bath, or hot plate.
-
Monitoring: Continuously monitor the reaction for any signs of unexpected changes.
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][5]
-
Store in a designated flammables cabinet.
-
Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[1][2]
4. Waste Disposal:
-
Contaminated Materials: All materials contaminated with this compound, including gloves, absorbent pads, and disposable labware, should be considered hazardous waste.
-
Liquid Waste: Collect liquid waste in a properly labeled, sealed, and compatible container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[6]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

